Product packaging for (S)-4-Phenyl-3-propionyloxazolidin-2-one(Cat. No.:CAS No. 184363-66-4)

(S)-4-Phenyl-3-propionyloxazolidin-2-one

Cat. No.: B070742
CAS No.: 184363-66-4
M. Wt: 219.24 g/mol
InChI Key: TYZVFKRBBHHHSX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-4-Phenyl-3-propionyloxazolidin-2-one ( 160695-26-1) is a high-value chiral building block and auxiliary extensively used in asymmetric organic synthesis. This compound features an oxazolidinone scaffold with a stereogenic center, which enables precise stereocontrol in challenging chemical transformations. Its primary research value lies in its role as a chiral director for the enantioselective formation of carbon-carbon bonds, a critical step in the synthesis of complex molecules. In practical application, this auxiliary is often deployed in stereoselective alkylation and aldol reactions. The propionyl side chain can be deprotonated with strong non-nucleophilic bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), to form a chiral enolate . This enolate subsequently reacts with various electrophiles—including alkyl halides and carbonyl compounds—to install new stereocenters with high diastereoselectivity . Subsequent cleavage of the auxiliary under mild conditions yields enantiomerically enriched products, making it indispensable for constructing key intermediates in pharmaceuticals and natural products. Key Properties & Specifications: • Molecular Formula: C 12 H 13 NO 3 • Molecular Weight: 219.24 g/mol • Melting Point: ~84°C • Optical Purity: High enantiomeric excess (e.g., >95%) • Storage: Sealed in a dry environment at room temperature Safety Information: This compound is for research purposes only and is not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B070742 (S)-4-Phenyl-3-propionyloxazolidin-2-one CAS No. 184363-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZVFKRBBHHHSX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373071
Record name (S)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184363-66-4
Record name (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184363-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Phenyl-3-propionyloxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol for the synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one, a key chiral auxiliary in modern asymmetric synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Evans' Chiral Auxiliaries

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries serve as powerful tools. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[1] Among the most successful and widely utilized of these are the oxazolidinones developed by David A. Evans and his research group.[2]

The utility of Evans' auxiliaries, such as (S)-4-phenyloxazolidin-2-one, stems from their ability to form rigid, chelated enolates that effectively shield one face of the molecule.[3] This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a high degree of stereocontrol. The subsequent acylation of the oxazolidinone with a propionyl group, to form the target molecule this compound, sets the stage for a variety of diastereoselective reactions, including alkylations and aldol additions.[3][4]

Mechanistic Underpinnings of the Acylation Reaction

The synthesis of this compound is achieved through the N-acylation of (S)-4-phenyloxazolidin-2-one. This reaction typically proceeds via the deprotonation of the oxazolidinone's nitrogen atom by a strong base, followed by nucleophilic attack of the resulting anion on an acylating agent, such as propionyl chloride or propionic anhydride.

The choice of base is critical. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is commonly employed to ensure complete and rapid deprotonation of the relatively non-acidic N-H bond of the oxazolidinone.[5] The reaction is performed at low temperatures (typically -78 °C) to minimize side reactions and maintain the stability of the lithiated intermediate.

Upon addition of the acylating agent, the lithium amide of the oxazolidinone acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the propionyl chloride. This results in the formation of a tetrahedral intermediate which then collapses, expelling the chloride leaving group and yielding the desired N-acylated product.

Detailed Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(S)-4-Phenyloxazolidin-2-one163.171.00 g6.13
n-Butyllithium (2.5 M in hexanes)64.062.70 mL6.74
Propionyl chloride92.520.64 mL7.36
Anhydrous Tetrahydrofuran (THF)-40 mL-
Saturated aqueous NH4Cl-20 mL-
Saturated aqueous NaCl (brine)-20 mL-
Anhydrous MgSO4---
Ethyl acetate-For extraction-
Hexanes-For extraction & chromatography-
Experimental Procedure

Safety First: This procedure involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture, and propionyl chloride, which is corrosive and a lachrymator.[6][7] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[7] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and compatible gloves, is mandatory.[6][8]

  • Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: (S)-4-Phenyloxazolidin-2-one (1.00 g, 6.13 mmol) is added to the flask, followed by 30 mL of anhydrous THF. The solution is stirred until the solid dissolves completely.

  • Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.70 mL of a 2.5 M solution in hexanes, 6.74 mmol) is added dropwise via syringe over 5 minutes. The solution is stirred at -78 °C for an additional 30 minutes.

  • Acylation: Propionyl chloride (0.64 mL, 7.36 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 1 hour.

  • Workup: The reaction is quenched by the slow addition of 20 mL of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • Purification: The combined organic layers are washed with saturated aqueous NaCl (brine), dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Chromatography: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup and Purification prep Flame-dry flask under N2 add_reagents Add (S)-4-phenyloxazolidin-2-one and anhydrous THF prep->add_reagents cool Cool to -78 °C add_reagents->cool deprotonate Add n-BuLi dropwise cool->deprotonate acylate Add propionyl chloride dropwise deprotonate->acylate warm Warm to room temperature acylate->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Ethyl Acetate quench->extract dry Dry with MgSO4 and filter extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography final_product This compound chromatography->final_product Yields pure product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the phenyl, propionyl, and oxazolidinone protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified solid should be sharp and consistent with literature values.

Safety and Handling Considerations

  • n-Butyllithium: As a pyrophoric liquid, n-BuLi requires careful handling under an inert atmosphere.[7] It is highly reactive with water, alcohols, and other protic solvents.[7] Accidental exposure can cause severe burns.[6] Always use proper syringe techniques for transfer and have a suitable quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.[9]

  • Propionyl Chloride: This reagent is corrosive and a lachrymator. Handle in a fume hood and avoid inhalation of vapors and contact with skin and eyes.

  • Solvents: Tetrahydrofuran, ethyl acetate, and hexanes are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of this compound is a fundamental procedure in asymmetric organic synthesis. By understanding the underlying principles and adhering to a carefully executed protocol, researchers can reliably prepare this valuable chiral auxiliary for use in a wide array of stereoselective transformations. The successful application of this methodology is a testament to the power of chiral auxiliaries in the construction of complex, enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

Chemical Reaction Pathway

Caption: The reaction pathway for the synthesis of this compound.

References

Physical and chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-4-Phenyl-3-propionyloxazolidin-2-one: Properties, Synthesis, and Application in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the ability to selectively produce a single enantiomer or diastereomer a critical challenge. This compound is a powerful tool developed to meet this challenge. It belongs to the esteemed class of Evans' oxazolidinone auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[1][2][3]

Derived from (S)-phenylalaninol, this specific auxiliary leverages the steric influence of the C4-phenyl group to provide high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably the aldol addition.[1][2] This guide offers a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its application in the Evans' asymmetric aldol reaction, a cornerstone of modern organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃NO₃[4][5][6]
Molecular Weight 219.24 g/mol [4][5][7]
CAS Number 184363-66-4[5][6]
Appearance Yellow solid[8]
Melting Point 84°C (for the (R)-enantiomer)[8]
Storage Sealed in dry, room temperature[6]
Purity Typically ≥97-98%[5][8]
Spectroscopic Data

While specific spectra for the title compound are not directly provided in the search results, characteristic data can be inferred from its parent oxazolidinone and analogous structures.

  • ¹H NMR: Expected signals would include aromatic protons for the phenyl group, a characteristic multiplet for the chiral center proton (CH Ph), multiplets for the oxazolidinone ring protons, and signals for the propionyl group's ethyl chain (a quartet and a triplet). The spectrum for the parent (S)-(+)-4-Phenyl-2-oxazolidinone is available for reference.[9]

  • ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (one for the oxazolidinone ring and one for the propionyl group), aromatic carbons, the chiral center carbon (C4), and the carbons of the oxazolidinone ring and ethyl group.

  • IR Spectroscopy: Key vibrational bands would include strong carbonyl stretching frequencies around 1770-1780 cm⁻¹ (oxazolidinone C=O) and 1690-1700 cm⁻¹ (amide C=O).[10][11]

Synthesis of the Chiral Auxiliary

The most direct and common method for preparing this compound is the N-acylation of its precursor, (S)-(+)-4-Phenyl-2-oxazolidinone. This process involves the deprotonation of the oxazolidinone nitrogen followed by reaction with an acylating agent.

Causality in Experimental Design

The choice of reagents is critical for an efficient and high-yielding reaction.

  • Base: A strong, non-nucleophilic base is required to fully deprotonate the N-H bond of the oxazolidinone (pKa ≈ 21 in DMSO). n-Butyllithium (n-BuLi) is commonly used because it is a powerful base that irreversibly forms the lithium salt, driving the reaction forward.[11][12]

  • Acylating Agent: Propionyl chloride is an effective acylating agent. As an acid chloride, it is highly reactive towards the nucleophilic lithium amide generated in the first step.

  • Solvent and Temperature: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching the n-BuLi and the lithium amide intermediate. The reaction is initiated at low temperatures (e.g., -78 °C) to control the exothermic deprotonation and prevent side reactions.

Experimental Protocol: N-Acylation

Materials:

  • (S)-(+)-4-Phenyl-2-oxazolidinone[13]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents (e.g., ethyl acetate, brine) and silica gel

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-(+)-4-Phenyl-2-oxazolidinone (1.0 eq.).

  • Dissolve the solid in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium salt may result in a thicker suspension.

  • Add propionyl chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Conditions start_ox (S)-4-Phenyl-2-oxazolidinone reagent_base 1. n-BuLi, THF, -78 °C start_acyl Propionyl Chloride product This compound reagent_base->product Acylation reagent_quench 2. Workup (aq. NH4Cl)

Caption: N-Acylation of the parent oxazolidinone to yield the title compound.

Application in the Evans Asymmetric Aldol Reaction

The primary utility of this compound is as a controller for stereoselective aldol additions. The Evans aldol reaction is renowned for its reliability and high diastereoselectivity, consistently producing syn-aldol products.[1][2][14]

Mechanistic Rationale for Stereoselectivity

The predictable outcome of the Evans aldol reaction is a direct result of a highly ordered transition state.[2][14]

  • Enolate Formation: Reaction with a Lewis acid, typically a dialkylboron triflate (e.g., Bu₂BOTf), and a hindered amine base (e.g., diisopropylethylamine) generates a boron enolate. The boron coordinates to both carbonyl oxygens, forcing the formation of the thermodynamically favored (Z)-enolate.[2]

  • Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde electrophile via a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[14][15]

  • Steric Direction: The bulky phenyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate. To minimize steric clash, the R group of the aldehyde must occupy a pseudo-equatorial position in the chair transition state. This arrangement forces the incoming aldehyde to approach from the less hindered face, leading to the formation of a single diastereomer of the syn-aldol adduct.[2]

Experimental Protocol: Evans syn-Aldol Addition

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Di-n-butylboron triflate (Bu₂BOTf, 1.0 M in DCM)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol, 30% Hydrogen Peroxide (H₂O₂)

  • pH 7 phosphate buffer

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 eq.). Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

  • Add the aldehyde (1.2 eq.), dissolved in a small amount of cold DCM, dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol and then 30% H₂O₂ (caution: exothermic).

  • Stir vigorously for 1 hour, allowing the mixture to warm to room temperature. This step breaks down the boron intermediate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

Diagram of the Evans Aldol Reaction Mechanism

Caption: Stereochemical pathway of the Evans asymmetric aldol reaction.

Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is that they can be cleaved under various conditions to yield a range of useful products, and the auxiliary itself can often be recovered and recycled. The choice of cleavage method dictates the functional group obtained in the final product.

  • To yield a Carboxylic Acid: Basic hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide is a standard method.

  • To yield an Alcohol: Reduction with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to provide the corresponding primary alcohol.

  • To yield an Ester: Alcoholysis with a Lewis acid catalyst (e.g., Ti(OiPr)₄) in the presence of an alcohol furnishes the ester.

  • To yield a Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl) provides a versatile Weinreb amide, which can be converted into ketones or aldehydes.

Conclusion

This compound stands as a robust and reliable chiral auxiliary for asymmetric synthesis. Its well-defined conformational preferences, particularly in the formation of (Z)-enolates and participation in the Zimmerman-Traxler transition state, provide a predictable and highly effective method for controlling stereochemistry in aldol reactions.[2][14] The ability to synthesize the auxiliary efficiently and subsequently cleave it to reveal a variety of functional groups underscores its versatility. For researchers in drug discovery and complex molecule synthesis, this reagent remains an indispensable tool for the construction of enantiomerically pure building blocks.

References

An In-Depth Technical Guide to (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Cornerstone of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that guide a chemical reaction to favor the formation of one enantiomer over another. Among the most reliable and widely utilized of these are the Evans' oxazolidinones. This guide provides a deep dive into a specific, highly effective member of this class: (S)-4-Phenyl-3-propionyloxazolidin-2-one. Its robust stereodirecting ability, coupled with the predictable nature of its reactions, has made it an invaluable asset in the stereoselective construction of complex molecular architectures.

This document will explore the synthesis, mechanistic underpinnings, and practical application of this compound, providing both the theoretical framework and actionable protocols essential for its successful implementation in a research and development setting.

Compound Profile: this compound

A clear understanding of the physical and chemical properties of this chiral auxiliary is fundamental to its application.

PropertyValue
Chemical Name This compound
CAS Number 184363-66-4[1]
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol [1]
Appearance Typically a white to off-white solid
Chirality (S)-configuration at the C4 position

Synthesis of this compound: A Two-Step Approach

The preparation of the title compound is efficiently achieved in two primary stages: first, the synthesis of the chiral oxazolidinone core, (S)-4-Phenyl-2-oxazolidinone, followed by its N-acylation.

Part 1: Synthesis of the Precursor, (S)-4-Phenyl-2-oxazolidinone

The chiral backbone is typically synthesized from the readily available and relatively inexpensive amino acid, (S)-phenylglycine. The process involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-2-phenylglycinol, which is then cyclized.

Rationale: The use of an amino acid as a starting material provides a cost-effective entry into the chiral pool. The reduction of the carboxylic acid to a primary alcohol is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane reagents, which are selective for this functional group. The subsequent cyclization to form the oxazolidinone ring is typically achieved by reaction with a carbonylating agent such as diethyl carbonate or phosgene derivatives, often under basic conditions to facilitate ring closure.[2]

Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone

  • Reduction of (S)-Phenylglycine:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (approx. 1.1 equivalents) to the stirred THF.

    • In a separate flask, dissolve (S)-phenylglycine (1.0 equivalent) in anhydrous THF.

    • Slowly add the (S)-phenylglycine solution to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

    • Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield crude (S)-2-phenylglycinol, which can be purified by recrystallization.

  • Cyclization to (S)-4-Phenyl-2-oxazolidinone:

    • Dissolve the purified (S)-2-phenylglycinol (1.0 equivalent) and diethyl carbonate (approx. 1.5 equivalents) in an appropriate solvent such as ethanol.

    • Add a catalytic amount of a strong base, such as sodium ethoxide or potassium carbonate.

    • Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by the distillation of ethanol.

    • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (S)-4-Phenyl-2-oxazolidinone.[3]

Part 2: N-Acylation to Yield this compound

The final step involves the attachment of the propionyl group to the nitrogen atom of the oxazolidinone ring. This is a crucial step as it sets up the enolizable substrate for subsequent asymmetric reactions.

Rationale: This acylation is typically performed under anhydrous conditions at low temperatures to prevent side reactions. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to deprotonate the N-H of the oxazolidinone, forming a lithium amide. This highly nucleophilic species then reacts cleanly with an acylating agent, in this case, propionyl chloride. The low temperature (-78 °C) is critical to maintain the stability of the lithium amide and to ensure a controlled reaction with the electrophilic acyl chloride.

Experimental Protocol: N-Acylation

  • Setup: Under an inert atmosphere (argon or nitrogen), add (S)-4-Phenyl-2-oxazolidinone (1.0 equivalent) to a flame-dried round-bottom flask and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly, add n-butyllithium (n-BuLi, typically 1.6 M in hexanes, 1.05 equivalents) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: N-Acylation A (S)-Phenylglycine B (S)-2-Phenylglycinol A->B  1. LiAlH₄, THF  2. Quench C (S)-4-Phenyl-2-oxazolidinone B->C  Diethyl Carbonate,  NaOEt (cat.), Reflux D this compound C->D  1. n-BuLi, THF, -78°C  2. Propionyl Chloride

Caption: Overall synthetic route to the title chiral auxiliary.

Mechanism of Stereodirection: The Role of the Phenyl Group

The remarkable efficacy of this compound as a chiral auxiliary stems from its ability to create a highly ordered and predictable steric environment around the reacting center. This is best illustrated in the context of an enolate reaction, such as an aldol addition.

  • Formation of the (Z)-Enolate: Treatment of the N-propionyl oxazolidinone with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate.[4] The boron atom chelates to both the acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.

  • Facial Shielding: The key to stereocontrol is the phenyl group at the C4 position of the oxazolidinone ring. This bulky substituent effectively blocks one face of the planar (Z)-enolate.

  • Electrophile Approach: Consequently, an incoming electrophile (e.g., an aldehyde) is forced to approach from the less sterically hindered face.

  • Zimmerman-Traxler Transition State: The reaction proceeds through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[4] In this model, the substituent of the aldehyde (R') occupies a pseudo-equatorial position to minimize steric clashes, further solidifying the stereochemical outcome. The chelated boron atom acts as a linchpin, holding the enolate and the aldehyde in this rigid conformation during the C-C bond formation.

This combination of chelation-enforced conformation and steric hindrance from the C4-phenyl group results in a highly diastereoselective reaction, reliably producing a specific stereoisomer of the product.

Application in Asymmetric Synthesis: The Evans Aldol Reaction

The Evans asymmetric aldol reaction is a quintessential application of this compound, enabling the synthesis of syn-β-hydroxy carbonyl compounds with exceptional levels of stereocontrol.

Rationale: This protocol is a cornerstone of polyketide synthesis and other areas where the precise installation of adjacent stereocenters is required.[4] The choice of Bu₂BOTf and DIPEA is critical for the selective formation of the (Z)-boron enolate, which is the reactive intermediate leading to the syn aldol product. The reaction is conducted at low temperatures to maximize selectivity by minimizing competing, less-organized reaction pathways. The workup procedure is designed to break down the boron intermediates and isolate the aldol adduct.

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

  • Enolate Formation:

    • To a flame-dried, argon-flushed round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to -78 °C.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise via syringe.

    • Following this, add diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise. The solution typically becomes colorless.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C in an ice bath and stir for an additional 30-60 minutes to ensure complete enolization.

  • Aldol Addition:

    • Cool the resulting boron enolate solution back down to -78 °C.

    • Add freshly distilled isobutyraldehyde (1.5 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Quenching:

    • Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% aqueous hydrogen peroxide (H₂O₂).

    • Stir the resulting biphasic mixture vigorously for 1 hour at 0 °C. This step is crucial for oxidizing and breaking down the boron-containing intermediates.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldol adduct.

  • Purification: Purify the product by flash column chromatography on silica gel to yield the pure syn-aldol adduct. Diastereomeric ratios are typically >95:5 and can often be enhanced to >99:1 by a single recrystallization.

Mechanism of the Evans Aldol Reaction

Aldol_Mechanism cluster_enolate 1. Enolate Formation cluster_transition 2. Zimmerman-Traxler Transition State cluster_product 3. Product Formation A N-Propionyl Oxazolidinone B (Z)-Boron Enolate A->B Bu₂BOTf, DIPEA CH₂Cl₂, 0°C D Chair-like Transition State (Chelated Intermediate) B->D C Aldehyde (R'CHO) C->D E Syn Aldol Adduct D->E C-C Bond Formation F Auxiliary Cleavage E->F e.g., LiOH, H₂O₂ G Chiral β-Hydroxy Acid/Ester/Alcohol F->G

Caption: Logical flow of the Evans asymmetric aldol reaction.

Characterization and Data

Accurate characterization is essential to confirm the structure and purity of the synthesized auxiliary and its products.

Expected ¹H NMR Data for this compound (in CDCl₃):

  • δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ 5.4-5.5 ppm (dd, 1H): Methine proton at the C4 position (CH-Ph).

  • δ 4.7-4.8 ppm (t, 1H): One of the methylene protons at the C5 position (CH₂O).

  • δ 4.2-4.3 ppm (dd, 1H): The other methylene proton at the C5 position (CH₂O).

  • δ 2.9-3.1 ppm (m, 2H): Methylene protons of the propionyl group (-CO-CH₂-CH₃).

  • δ 1.1-1.2 ppm (t, 3H): Methyl protons of the propionyl group (-CO-CH₂-CH₃).

Conclusion: A Self-Validating System for Asymmetric Control

This compound stands as a testament to the power of rationally designed chiral auxiliaries. Its synthesis is robust and scalable, starting from common chiral pool materials. The mechanism of stereocontrol is well-understood and highly predictable, relying on a rigid, chelated transition state where the C4-phenyl substituent provides unambiguous facial shielding. The protocols for its use, particularly in the Evans aldol reaction, are well-established and consistently deliver high diastereoselectivities. This reliability makes the entire system self-validating; the expected high stereochemical purity of the product serves as an internal check on the proper execution of the methodology. For researchers in drug discovery and complex molecule synthesis, mastery of this reagent provides a powerful and dependable method for the construction of chiral building blocks, significantly streamlining the path to enantiomerically pure targets.

References

Introduction: The Challenge of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evans' Chiral Auxiliaries: Principles, Protocols, and Applications

In the realm of organic chemistry, particularly in drug development and the synthesis of natural products, the precise three-dimensional arrangement of atoms is paramount. Most biological targets are chiral and will interact differently with each enantiomer of a chiral molecule. Consequently, the ability to selectively synthesize one enantiomer—a practice known as asymmetric synthesis—is not merely an academic challenge but a critical necessity.[1][2] Among the foundational strategies for achieving this control is the use of chiral auxiliaries: stereogenic units that are temporarily attached to a substrate to direct a stereoselective transformation.[1]

Developed by David A. Evans and his group in the early 1980s, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern organic synthesis.[1][3][4] Their remarkable reliability, high levels of stereocontrol, and predictable outcomes have made them indispensable tools for constructing complex molecules with multiple stereocenters.[3][5][6] This guide provides a comprehensive technical overview of the principles governing Evans' auxiliaries, detailed experimental protocols, and their applications for researchers, scientists, and drug development professionals.

Core Principles: The Architecture of Stereocontrol

Evans' auxiliaries are a class of chiral oxazolidinones, most commonly derived from readily available and inexpensive α-amino acids such as L-valine, L-phenylalanine, and L-tryptophan.[3][4] This origin from the "chiral pool" makes both enantiomeric forms of the auxiliaries accessible, allowing for the synthesis of either enantiomer of the target molecule.

The fundamental principle of their function lies in steric control. The auxiliary is first acylated to form an N-acyloxazolidinone. Upon deprotonation of the α-proton, a rigid, chelated enolate is formed. The substituent at the 4-position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) sterically shields one face of this planar enolate. This forces an incoming electrophile to approach from the opposite, less hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.[1][7]

The Mechanism of Asymmetric Alkylation

The power of Evans' auxiliaries is rooted in a well-understood, stepwise mechanism that ensures high fidelity in the transfer of chiral information. The process can be broken down into three critical stages: acylation, diastereoselective enolate formation, and stereocontrolled alkylation.

  • Acylation: The chiral auxiliary is covalently attached to an achiral carboxylic acid derivative, typically via reaction with an acid chloride or anhydride, to form an N-acyloxazolidinone.[2][8] This step links the source of chirality to the substrate.

  • Chelated Enolate Formation: Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) or a Lewis acid/amine combination (e.g., dibutylboron triflate/diisopropylethylamine) selectively generates a (Z)-enolate.[3][7] The metal cation chelates to both the enolate oxygen and the ring carbonyl oxygen, locking the system into a rigid, planar five-membered ring. This conformational rigidity is crucial for effective stereochemical communication.

  • Face-Selective Alkylation: The substituent at the C4 position of the auxiliary acts as a powerful steric directing group, effectively blocking one diastereoface of the enolate. The incoming electrophile is therefore directed to the less sterically encumbered face, leading to the formation of one diastereomer in high excess.[2][8]

Evans_Auxiliary_Mechanism cluster_acylation 1. Acylation cluster_enolate 2. Enolate Formation cluster_alkylation 3. Diastereoselective Alkylation cluster_cleavage 4. Auxiliary Cleavage Aux Chiral Auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) Acyl N-Acyloxazolidinone Aux->Acyl + RCOCl or (RCO)₂O Enolate Rigid Chelated (Z)-Enolate Acyl->Enolate Base (e.g., LDA) -78 °C Alkylated Alkylated Product (High d.r.) Enolate->Alkylated + Electrophile (E⁺) Face-selective attack Final Chiral Product (Acid, Alcohol, etc.) Alkylated->Final e.g., LiOOH Final->Aux Recycled Auxiliary Experimental_Workflow Start Start: Chiral Auxiliary + Propionyl Chloride Acylation Step 1: Acylation (n-BuLi, THF, 0°C) Start->Acylation Purify1 Workup & Purification 1 Acylation->Purify1 Imide N-Propionyl Oxazolidinone Purify1->Imide Alkylation Step 2: Alkylation (NaHMDS, THF, -78°C) + Allyl Iodide Imide->Alkylation Purify2 Workup & Purification 2 Alkylation->Purify2 Product Final Alkylated Product (High Diastereoselectivity) Purify2->Product Cleavage_Pathways Start Alkylated N-Acyloxazolidinone Acid Chiral Carboxylic Acid Start->Acid LiOOH (LiOH / H₂O₂) Alcohol Chiral Primary Alcohol Start->Alcohol LiBH₄ or LiAlH₄ Ester Chiral Ester Start->Ester NaOMe / MeOH Amide Chiral Weinreb Amide Start->Amide Me(MeO)NH•HCl i-PrMgCl

References

An In-depth Technical Guide on the Structural Analysis of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of (S)-4-Phenyl-3-propionyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries.[1] These auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize stereoselective reactions.

Introduction to Chiral Auxiliaries and the Evans Oxazolidinones

In the realm of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to guide the stereochemical outcome of a synthetic transformation.[1] The auxiliary is subsequently removed, having imparted its chiral information to the product.[1] This strategy is a cornerstone of modern asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals and natural products.[1]

Among the most reliable and widely used chiral auxiliaries are the oxazolidinones, developed and popularized by David A. Evans.[1] Their efficacy lies in their rigid, predictable conformational bias, which allows for high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1] The this compound, derived from (S)-phenylglycinol, is a key example, valued for its ability to direct the formation of specific stereoisomers with high fidelity.

Structural Features and Conformation

The efficacy of this compound as a chiral auxiliary is intrinsically linked to its three-dimensional structure. The molecule consists of a central oxazolidinone ring, a phenyl group at the C4 position, and a propionyl group attached to the nitrogen atom.

Molecular Structure

Caption: Chemical structure of this compound.

The key stereocenter at C4, bearing the phenyl group, establishes a chiral environment that dictates the facial selectivity of reactions involving the N-propionyl group. The conformational rigidity of the oxazolidinone ring system is crucial. To minimize dipole-dipole repulsion between the two carbonyl groups (the ring carbonyl and the propionyl carbonyl), they adopt an anti-periplanar arrangement.[2][3] This conformation places the phenyl group in a pseudo-equatorial position, effectively shielding one face of the enolate derived from the propionyl group.

Application in Asymmetric Synthesis: The Evans Aldol Reaction

A primary application of this compound is in the Evans asymmetric aldol reaction, which allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[2]

Mechanism of Diastereoselection

The high degree of stereocontrol in the Evans aldol reaction is a direct consequence of the formation of a well-defined transition state. The reaction is typically mediated by a Lewis acid, such as a boron triflate, and a hindered base.[2]

  • Enolate Formation: The N-propionyl group is deprotonated to form a Z-enolate.[2] The geometry of this enolate is directed by the chiral auxiliary.

  • Chelation and Transition State: The boron Lewis acid chelates to both the enolate oxygen and the ring carbonyl oxygen, forming a rigid, six-membered chair-like transition state.[2][4]

  • Facial Selectivity: The bulky phenyl group at C4 sterically blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face.[4] This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Products start_aux This compound enolate 1. Formation of Boron Z-Enolate (e.g., Bu₂BOTf, i-Pr₂NEt) start_aux->enolate Deprotonation start_aldehyde Aldehyde (R-CHO) transition 2. Zimmerman-Traxler Transition State start_aldehyde->transition Electrophile enolate->transition Chelation adduct 3. Aldol Adduct Formation transition->adduct C-C Bond Formation end_product Diastereomerically Pure syn-Aldol Adduct adduct->end_product cleavage 4. Auxiliary Cleavage (e.g., LiOOH) end_product->cleavage final_product Chiral β-Hydroxy Acid/Ester/Amide cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Workflow of an Evans Asymmetric Aldol Reaction.

Experimental Protocols

Synthesis of this compound

The N-acylation of the parent oxazolidinone is a standard procedure.

Protocol:

  • Dissolve (S)-4-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi) dropwise to deprotonate the oxazolidinone, forming the lithium salt.

  • Slowly add propionyl chloride to the solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Evans Aldol Reaction Protocol

Protocol:

  • Dissolve this compound in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Add dibutylboron triflate (Bu₂BOTf) followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA). Stir for 30-60 minutes to ensure complete enolate formation.

  • Cool the reaction mixture to -78 °C and add the desired aldehyde dropwise.

  • Stir at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.

  • Stir vigorously for 1 hour to decompose the boron intermediates.

  • Extract the product, dry the organic layer, and purify by chromatography to isolate the aldol adduct.

Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is their facile removal under conditions that do not compromise the newly formed stereocenters.[5] Lithium hydroperoxide (LiOOH) is commonly used for this purpose.[5]

Protocol:

  • Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

  • Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Separate the aqueous and organic layers. The desired carboxylic acid product will be in the aqueous layer as its lithium salt, while the recovered chiral auxiliary can be extracted from the organic layer.[5]

Spectroscopic and Analytical Data

Accurate characterization of this compound and its reaction products is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Phenyl Protons7.25-7.45m-Ar-H
C4-H5.45-5.55dd8.8, 3.8-CH(Ph)-
C5-Hₐ4.65-4.75t8.8-OCH₂-
C5-Hₑ4.25-4.35dd8.8, 3.8-OCH₂-
Propionyl CH₂2.90-3.10q7.3-C(O)CH₂CH₃
Propionyl CH₃1.15-1.25t7.3-C(O)CH₂CH₃
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
Propionyl C=O~174-C(O)CH₂CH₃
Oxazolidinone C=O~154N-C(O)-O
Phenyl C (ipso)~139Ar-C
Phenyl C (o, m, p)126-129Ar-CH
C4~79-CH(Ph)-
C5~66-OCH₂-
Propionyl CH₂~29-C(O)CH₂CH₃
Propionyl CH₃~9-C(O)CH₂CH₃

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹)
Amide C=O (Propionyl)1780-1790 (strong)
Carbonate C=O (Oxazolidinone)1690-1710 (strong)
Aromatic C-H3000-3100 (medium)
Aliphatic C-H2850-3000 (medium)

The two distinct, strong carbonyl absorptions are a hallmark of N-acylated oxazolidinones.[3]

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ for C₁₂H₁₃NO₃ would be expected at m/z 220.09.[6][7] Fragmentation patterns typically involve the loss of the propionyl group or cleavage of the oxazolidinone ring.

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its well-defined structure and conformational rigidity allow for predictable and high levels of stereocontrol in a variety of important chemical transformations, most notably the Evans aldol reaction. A thorough understanding of its structural features, reaction mechanisms, and analytical characteristics is paramount for its effective application in the synthesis of complex, stereochemically defined molecules in academic and industrial research.

References

Commercial availability of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of (S)-4-Phenyl-3-propionyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid, predictable stereochemical control has made it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview of its commercial availability, synthesis, quality control, and applications, designed to equip researchers and drug development professionals with the practical knowledge required to effectively source and utilize this critical reagent.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically sold as a white to off-white crystalline solid.

Table 1: Prominent Commercial Suppliers

SupplierCAS NumberPurityNotes
Sigma-Aldrich (Merck)184363-66-4≥98%A well-established supplier for research-grade chemicals.
BLDpharm184363-66-4Not specifiedOffers various pack sizes.[1]
Biotuva Life Sciences184363-66-497%Provides basic product information.[2]
Aladdin184363-66-4Not specifiedOffers smaller pack sizes like 250mg and 1g.[3]
Xiamen Equation Chemical Co., Ltd184363-66-4Not specifiedA supplier based in China.[4]

Note: The availability and specifications from other suppliers may vary. It is always recommended to request a certificate of analysis (CoA) from the supplier before purchase.

Synthesis and Manufacturing Overview

The industrial synthesis of this compound typically begins with the readily available and relatively inexpensive chiral precursor, (S)-(+)-4-phenyl-2-oxazolidinone. This precursor is then acylated to yield the final product.

Synthetic Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Work-up and Purification A (S)-(+)-4-Phenyl-2-oxazolidinone D Acylation Reaction A->D B Propionyl chloride B->D C Triethylamine, Dichloromethane C->D Base and Solvent E Reaction Mixture D->E F Aqueous Work-up E->F G Crude Product F->G H Recrystallization G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Representative Synthesis Protocol

This protocol is adapted from established chemical literature for the acylation of an oxazolidinone.

  • Preparation: To a solution of (S)-(+)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of water.

  • Extraction: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Quality Control and Analytical Characterization

Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application in asymmetric synthesis.

Analytical Workflow

cluster_0 Initial Purity Assessment cluster_1 Stereochemical Integrity cluster_2 Final Quality Approval A Sample of this compound B Melting Point Determination A->B C ¹H and ¹³C NMR Spectroscopy A->C D Chiral HPLC A->D E Optical Rotation A->E F Comparison to Reference Standards B->F C->F D->F E->F G Certificate of Analysis Generation F->G

Caption: Quality control workflow for this compound.

Table 2: Key Analytical Specifications

ParameterTypical ValueMethod
AppearanceWhite to off-white solidVisual Inspection
Melting Point44-46 °CMelting Point Apparatus
¹H NMRConforms to structureNMR Spectroscopy
¹³C NMRConforms to structureNMR Spectroscopy
Optical Purity (ee)≥98%Chiral HPLC
Optical Rotation[α]²⁰/D +97° (c=1 in ethanol)Polarimetry
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample solution and record the chromatogram. The two enantiomers should be well-resolved.

  • Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Applications in Asymmetric Synthesis

This compound is a powerful chiral auxiliary for a variety of stereoselective transformations, including aldol reactions, alkylations, and conjugate additions.[5] The phenyl group provides a steric directing effect, leading to high diastereoselectivity in the formation of new stereocenters.

Mechanism of Stereoselective Aldol Addition

cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage A This compound C Z-enolate A->C B LDA or Bu₂BOTf B->C Base E Chelated Transition State C->E D Aldehyde (RCHO) D->E F Diastereomerically Enriched Aldol Adduct E->F H Chiral Aldol Product F->H I Recovered (S)-4-Phenyl-2-oxazolidinone F->I Cleavage G LiOH, H₂O₂ or other G->H Reagent G->I Reagent

Caption: Mechanism of an Evans' asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction
  • Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the desired aldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude aldol adduct by flash column chromatography on silica gel.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., lithium hydroperoxide) to yield the chiral alcohol, acid, or other derivatives, with the auxiliary being recovered for reuse.

Safety, Handling, and Storage

  • Safety: this compound is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Room temperature storage is generally acceptable.

Conclusion

This compound remains a vital and commercially accessible tool for the stereocontrolled synthesis of complex organic molecules. Its robust performance in a wide range of asymmetric transformations, coupled with the ability to recycle the chiral auxiliary, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of its sourcing, synthesis, and quality control is essential for any scientist aiming to leverage its full potential.

References

Methodological & Application

Protocol for Stereoselective Enolate Formation from (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity.[1] Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy to control the stereochemical outcome of a reaction.[1] Among these, the oxazolidinone auxiliaries, pioneered by David A. Evans, have emerged as exceptionally reliable and versatile tools for a range of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2]

This application note provides a detailed protocol and mechanistic insights for the formation of the (Z)-enolate from (S)-4-Phenyl-3-propionyloxazolidin-2-one. This chiral imide is a derivative of the readily available amino acid (S)-phenylalanine, making it an accessible and effective chiral auxiliary. The reliable and high-yielding formation of a specific enolate geometry is the critical first step in achieving high diastereoselectivity in subsequent carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex, biologically active molecules.[3]

Mechanistic Underpinnings: Achieving Stereocontrol

The remarkable stereocontrol exerted by the Evans oxazolidinone auxiliary stems from its ability to direct the formation of a specific enolate isomer and then shield one of the enolate's faces from electrophilic attack. The generation of the thermodynamically favored (Z)-enolate is crucial for high diastereoselectivity in subsequent reactions.[2][4] This is typically achieved through a process of "soft enolization" using a Lewis acid and a hindered amine base, or with a strong, sterically hindered lithium amide base.[2]

Boron-Mediated Enolization:

The use of dibutylboron triflate (n-Bu₂BOTf) in the presence of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt) is a widely adopted method for generating (Z)-enolates from N-acyl oxazolidinones.[2][5] The reaction is believed to proceed through a six-membered, chair-like Zimmerman-Traxler transition state.[2] In this transition state, the boron atom coordinates to both the carbonyl oxygen of the propionyl group and the oxygen of the oxazolidinone ring. This chelation, coupled with steric interactions between the phenyl group of the auxiliary and the ethyl group of the propionyl chain, favors the deprotonation that leads to the (Z)-enolate.[6]

Lithium-Mediated Enolization:

Alternatively, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can be employed to deprotonate the α-carbon.[2][4] The stereochemical outcome is again directed by the chiral auxiliary. Chelation of the lithium cation between the two carbonyl oxygens forces the phenyl group to occupy a pseudo-equatorial position, effectively blocking one face of the resulting enolate and directing the approach of an electrophile to the opposite face.[4]

Below is a diagram illustrating the generalized workflow for the generation and subsequent reaction of the enolate.

Enolate Formation Workflow cluster_0 Enolate Generation cluster_1 Electrophilic Quench Start This compound Reagents Base (e.g., LDA or n-Bu₂BOTf/Et₃N) Anhydrous Solvent (e.g., THF) Low Temperature (-78 °C) Start->Reagents Addition of Reagents Enolate (Z)-Enolate Formation Reagents->Enolate Electrophile Electrophile (E+) (e.g., Aldehyde, Alkyl Halide) Enolate->Electrophile In situ reaction Reaction Stereoselective C-C Bond Formation Electrophile->Reaction Product Diastereomerically Enriched Product Reaction->Product

Caption: Experimental workflow for enolate formation and subsequent electrophilic capture.

Detailed Experimental Protocol: Boron-Mediated Enolate Formation

This protocol details the generation of the boron enolate of this compound for a subsequent aldol reaction. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

  • This compound

  • Dibutylboron triflate (n-Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (as the electrophile)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with this compound (1.0 eq).

  • Dissolution: Anhydrous dichloromethane (CH₂Cl₂) is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: Freshly distilled triethylamine (1.2 eq) is added dropwise to the stirred solution via syringe.

  • Enolate Formation: Dibutylboron triflate (1.1 eq of a 1.0 M solution in CH₂Cl₂) is added slowly, dropwise, to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -70 °C. The solution is stirred at -78 °C for 30 minutes, during which time the formation of the boron enolate occurs.[5]

  • Electrophilic Quench (Example: Aldol Addition): The chosen aldehyde (1.5 eq), dissolved in a minimal amount of anhydrous CH₂Cl₂, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol. A 2:1 mixture of methanol and 30% hydrogen peroxide is then added carefully at 0 °C to oxidize the boron species.[7] After stirring for 1 hour, the mixture is diluted with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Critical Parameters and Troubleshooting

The success of the enolate formation and subsequent stereoselective reaction is highly dependent on several key parameters. The following table summarizes these variables and their expected impact.

ParameterReagent/ConditionRationale and Impact on Reaction
Base LDAA strong, sterically hindered base that provides rapid and irreversible deprotonation to form the kinetic enolate.[8][9]
n-Bu₂BOTf / Et₃NA "soft enolization" method that favors the formation of the (Z)-boron enolate through a chelated transition state, leading to high syn-selectivity in aldol reactions.[3][5]
TiCl₄ / (-)-sparteineGenerates titanium enolates; the choice of base and stoichiometry can influence the facial selectivity, providing access to either "Evans-syn" or "non-Evans-syn" aldol products.[10][11]
Solvent THF, CH₂Cl₂Aprotic, non-hydroxylic solvents are essential to prevent quenching of the highly basic enolate.[8] THF is common for LDA-mediated reactions, while CH₂Cl₂ is often used for boron and titanium enolates.
Temperature -78 °C to 0 °CLow temperatures are critical to prevent side reactions, such as self-condensation or racemization, and to control the rate of enolate formation and reaction.
Additives N-methyl-2-pyrrolidinone (NMP)In titanium-mediated reactions, NMP can act as a ligand to the metal, influencing the reaction rate and stereoselectivity.[10]

Troubleshooting Tips:

  • Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Moisture will quench the enolate.

  • Low Diastereoselectivity: Incomplete enolate formation or equilibration to the undesired enolate can lower diastereoselectivity. Ensure the correct stoichiometry of the base is used and that the temperature is maintained at -78 °C during enolate formation and the initial stages of the electrophilic quench.

  • Side Product Formation: The presence of unreacted starting material or self-condensation products may indicate insufficient base or too high a reaction temperature.

Visualization of the (Z)-Enolate Formation

The following diagram illustrates the chelated transition state leading to the formation of the (Z)-boron enolate from this compound.

Caption: Boron-mediated formation of the (Z)-enolate.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.

Conclusion

The protocol described herein provides a reliable method for the generation of the (Z)-enolate from this compound, a key intermediate in asymmetric synthesis. A thorough understanding of the underlying mechanistic principles and careful control of reaction parameters are essential for achieving high yields and excellent diastereoselectivity. The versatility of the Evans oxazolidinone auxiliaries continues to make them an invaluable tool for researchers and scientists in the field of drug development and natural product synthesis.

References

Application Notes and Protocols for (S)-4-Phenyl-3-propionyloxazolidin-2-one in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide on the application of the Evans chiral auxiliary, (S)-4-Phenyl-3-propionyloxazolidin-2-one, for highly diastereoselective aldol reactions. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic underpinnings of the reaction, offers detailed, field-tested protocols, and provides critical insights into optimizing reaction conditions and troubleshooting common issues. It is intended for researchers, chemists, and drug development professionals engaged in asymmetric synthesis, for whom the reliable construction of chiral centers is paramount.

Introduction: The Power of Chiral Auxiliaries in Aldol Reactions

The aldol reaction is a cornerstone of synthetic organic chemistry, renowned for its ability to form carbon-carbon bonds while simultaneously creating up to two new stereocenters.[1][2] However, controlling the absolute and relative stereochemistry of these centers presents a significant challenge. Chiral auxiliaries, temporary chiral scaffolds covalently attached to a substrate, offer a robust and highly predictable solution.

Among the most successful and widely adopted of these are the Evans oxazolidinone auxiliaries.[3][4][5] These scaffolds, derived from readily available amino acids, provide a powerful platform for controlling facial selectivity in a variety of transformations. This guide focuses specifically on This compound , a derivative of (S)-phenylalaninol, which is exceptionally effective in directing the syn-aldol addition of propionate enolates to aldehydes. The resulting β-hydroxy carbonyl adducts are versatile building blocks for the synthesis of complex molecules, particularly polyketide natural products.[1][3]

The Mechanistic Basis of Stereocontrol

The remarkable diastereoselectivity of the Evans aldol reaction is not serendipitous; it is the direct result of a highly organized transition state. The process is governed by several key factors that work in concert to favor a single stereochemical outcome.

2.1. Formation of the (Z)-Enolate The reaction is initiated by the formation of a boron enolate. The use of a dialkylboron triflate, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the selective generation of the (Z)-enolate geometry.[6] The boron triflate first coordinates to the N-acyl oxazolidinone in a bidentate fashion, activating the α-protons. The amine then selectively deprotonates the less hindered α-proton, leading to the thermodynamically favored (Z)-enolate.

2.2. The Zimmerman-Traxler Transition State The high degree of stereocontrol is explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[1][7] In this model, the boron atom chelates both the enolate oxygen and the incoming aldehyde's carbonyl oxygen, creating a rigid, well-defined arrangement.

2.3. Facial Selectivity: The Role of the Phenyl Substituent The chiral auxiliary's substituent dictates the facial selectivity of the reaction. For this compound, the pendant phenyl group sterically blocks one face of the (Z)-enolate. Consequently, the aldehyde is forced to approach from the less hindered Re-face. Furthermore, to minimize dipole-dipole repulsion, the carbonyl groups of the oxazolidinone and the enolate orient themselves in opposite directions.[1][3][4] This combination of steric and electronic effects locks the transition state into a single low-energy conformation, leading almost exclusively to the syn-aldol product.

Aldol_Workflow Experimental Workflow for Evans Aldol Reaction A 1. Dissolve Auxiliary in Anhydrous CH₂Cl₂ B 2. Cool to -78 °C A->B C 3. Add Bu₂BOTf (Lewis Acid) B->C D 4. Add DIPEA (Base) for Enolization C->D E 5. Add Aldehyde D->E F 6. Reaction (-78 °C to 0 °C) E->F G 7. Quench with Buffer & MeOH F->G H 8. Oxidative Work-up & Extraction G->H I 9. Purify via Chromatography H->I J Pure Syn-Aldol Adduct I->J

References

Application Note & Protocol: High-Fidelity Asymmetric Alkylation Using (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Enantiomers of the same molecule can exhibit dramatically different pharmacological effects, making the synthesis of single-enantiomer compounds a paramount objective.[1] Among the most robust and reliable strategies for achieving this is the use of chiral auxiliaries—stereogenic units temporarily incorporated into a substrate to direct a subsequent stereoselective transformation.[2]

This guide provides an in-depth exploration of a cornerstone technique in asymmetric synthesis: the diastereoselective alkylation of an N-acyloxazolidinone, specifically (S)-4-Phenyl-3-propionyloxazolidin-2-one. Popularized by David A. Evans, these oxazolidinone auxiliaries have become a go-to methodology for the reliable installation of stereocenters.[2][3] We will dissect the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure high diastereoselectivity and yield. This document is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this powerful synthetic tool.

Mechanistic Rationale: Engineering Stereocontrol

The remarkable stereoselectivity of the Evans alkylation stems from a confluence of steric and electronic factors that lock the enolate intermediate into a rigid, predictable conformation. The process can be understood through two key stages: diastereoselective enolate formation and face-selective electrophilic attack.

  • Formation of a Chelated (Z)-Enolate: The process begins with the deprotonation of the α-proton of the propionyl group using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazane (NaHMDS).[4][5] The lithium or sodium cation then forms a rigid, five-membered chelate with the two carbonyl oxygens of the N-acyloxazolidinone system.[5] This chelation forces the enolate to adopt a specific Z-configuration to minimize steric clash between the enolate methyl group and the phenyl substituent on the chiral auxiliary.[1][6]

  • Steric Shielding and Electrophile Approach: The bulky phenyl group at the C4 position of the oxazolidinone ring effectively shields one face of the planar enolate.[4] Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, which is trans to the phenyl group.[4] This directed attack ensures the formation of one diastereomer in significant excess. The predictability of this facial selectivity is a hallmark of the Evans auxiliary system.[7]

The entire mechanistic sequence is designed to translate the pre-existing stereochemical information from the chiral auxiliary into a new stereocenter on the acyl chain with high fidelity.

Caption: Mechanistic workflow for Evans asymmetric alkylation.

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the acylation, alkylation, and subsequent cleavage of the this compound auxiliary.

Protocol 1: Acylation of (S)-4-Phenyl-2-oxazolidinone

This initial step attaches the propionyl group to the chiral auxiliary. While traditional methods often use n-BuLi and an acid chloride, this protocol utilizes milder conditions with an anhydride and a catalytic amount of DMAP.[4][8]

Materials:

  • (S)-4-Phenyl-2-oxazolidinone

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-Phenyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add propionic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound as a white solid.[9]

Protocol 2: Diastereoselective Alkylation

This is the core stereocenter-forming reaction. Meticulous adherence to anhydrous and low-temperature conditions is critical for achieving high diastereoselectivity.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., Benzyl bromide, Allyl iodide, Methyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, three-neck round-bottom flask under argon, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.05 eq) dropwise via syringe over 15 minutes. The solution typically turns yellow, indicating enolate formation. Stir for 30-60 minutes at -78 °C.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours. The optimal time can vary depending on the electrophile's reactivity.[10] The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by flash chromatography to isolate the major diastereomer.[4]

Protocol 3: Cleavage of the Chiral Auxiliary

This final step removes the auxiliary to reveal the chiral carboxylic acid product. The use of lithium hydroperoxide is effective and minimizes side reactions like epimerization.[1][3]

Materials:

  • Alkylated N-acyloxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the purified alkylated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of lithium hydroperoxide by adding aqueous H₂O₂ (4.0 eq) to a solution of LiOH (2.0 eq) in water at 0 °C.

  • Slowly add the freshly prepared LiOH/H₂O₂ solution to the substrate solution at 0 °C.

  • Stir vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an excess of aqueous sodium sulfite solution to reduce the remaining peroxide.

  • Stir for 20 minutes at room temperature.

  • Acidify the mixture with 1 M HCl to pH ~2-3.

  • Extract the product with ethyl acetate (3x).

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM after basification.

  • Combine the organic layers containing the carboxylic acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Experimental Workflow P1_Start Start: (S)-4-Phenyl-2-oxazolidinone P1_Acylation Step 1: Acylation (Propionic Anhydride, DMAP) P1_Start->P1_Acylation P1_Workup Step 2: Workup & Purification (Chromatography) P1_Acylation->P1_Workup P1_Product Product: This compound P1_Workup->P1_Product P2_Alkylation Step 3: Alkylation (LDA, -78°C, R-X) P1_Product->P2_Alkylation P2_Workup Step 4: Quench & Workup P2_Alkylation->P2_Workup P2_Analysis Step 5: NMR Analysis (d.r.) & Purification P2_Workup->P2_Analysis P2_Product Product: Alkylated Auxiliary P2_Analysis->P2_Product P3_Cleavage Step 6: Auxiliary Cleavage (LiOH/H₂O₂) P2_Product->P3_Cleavage P3_Workup Step 7: Workup & Extraction P3_Cleavage->P3_Workup P3_Final_Acid Final Product: Chiral Carboxylic Acid P3_Workup->P3_Final_Acid P3_Recovered_Aux Recovered Auxiliary P3_Workup->P3_Recovered_Aux

Caption: A step-by-step experimental workflow diagram.

Data Summary and Expected Outcomes

The success of the asymmetric alkylation is quantified by the chemical yield and the diastereomeric ratio (d.r.), which translates directly to the enantiomeric excess (e.e.) of the final product after auxiliary removal.

Parameter Reagent/Condition Typical Outcome Notes
Substrate This compound-Starting material for alkylation.
Base LDA or NaHMDS>98:2 d.r.Use of lithium or sodium bases is crucial for chelation control.[4]
Temperature -78 °CHigh diastereoselectivityEssential for maintaining the kinetic control of the reaction.[1]
Electrophile Benzyl bromide85-95% YieldReactive electrophiles generally give high yields.
Electrophile Allyl iodide80-90% YieldGood reactivity and selectivity are commonly observed.[8]
Electrophile Methyl iodide75-85% YieldSmaller electrophiles can sometimes show slightly lower selectivity.[1]
Cleavage LiOH / H₂O₂>90% YieldEfficient cleavage with minimal risk of epimerization.[3]
Final Product Chiral α-substituted propionic acid>99% e.e.Assuming complete separation of diastereomers if d.r. is not perfect.

Characterization: Determining Diastereoselectivity

The diastereomeric ratio of the alkylated product is typically determined by high-field ¹H NMR spectroscopy of the crude reaction mixture prior to purification.[4] The protons alpha to the newly formed stereocenter in the two diastereomers are in different chemical environments and will therefore appear as distinct signals. Integration of these signals allows for a direct calculation of the diastereomeric ratio. Chiral HPLC can also be used for more precise quantification.[11]

Conclusion and Best Practices

The asymmetric alkylation of N-acyloxazolidinones is a powerful and predictable method for constructing stereogenic centers. Its reliability is rooted in a well-understood mechanism involving a rigid, chelated enolate intermediate. For optimal results, the following best practices are paramount:

  • Strictly Anhydrous Conditions: Water will quench the strong base and the enolate, halting the reaction. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.

  • Precise Temperature Control: Maintaining a low temperature (-78 °C) is critical to prevent enolate equilibration and side reactions, thus ensuring high diastereoselectivity.[1]

  • High-Purity Reagents: The quality of the base (e.g., LDA) and the electrophile directly impacts the yield and cleanliness of the reaction.

  • Inert Atmosphere: All steps involving the strong base and enolate must be performed under an inert atmosphere (argon or nitrogen) to prevent quenching by oxygen or moisture.

By adhering to the principles and protocols outlined in this guide, researchers can confidently employ this technique to access highly enantioenriched molecules, accelerating progress in drug discovery and complex molecule synthesis.

References

Introduction: The Final, Critical Step in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Cleavage of Chiral Auxiliaries

In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools. These stereogenic units are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, enabling the formation of a new stereocenter with a high degree of predictability and control.[1][2] The products of such reactions are diastereomers, which facilitates their separation and analysis.[1] However, the ultimate success of this powerful strategy hinges on the final, crucial step: the efficient and clean removal of the auxiliary from the desired product.[3]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic cleavage of chiral auxiliaries. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring the preservation of the newly created stereocenter's integrity while maximizing yield and facilitating the recovery of the often-valuable auxiliary.

Part 1: Strategic Selection of a Cleavage Protocol

The choice of a cleavage method is not a one-size-fits-all decision. It is dictated by a careful analysis of the chiral auxiliary's structure, the desired functional group in the final product, and the overall chemical landscape of the molecule. A poorly chosen method can lead to incomplete reactions, low yields, or, most critically, the erosion of stereochemical purity through epimerization or racemization.[4][5]

Key Decision-Making Factors:
  • The Nature of the Auxiliary: The linkage between the auxiliary and the substrate (e.g., amide, ester, sulfinamide) is the primary determinant of the required cleavage chemistry. Evans-type oxazolidinones, for example, are typically cleaved via hydrolysis or reduction, while sulfinamides require acidic conditions.[1]

  • The Desired Product: The intended functional group in the final molecule—be it a carboxylic acid, alcohol, aldehyde, or ketone—directly informs the choice of reagents. Reductive cleavage with LiAlH₄ will yield an alcohol, whereas hydrolytic cleavage of an N-acyl auxiliary typically yields a carboxylic acid.[1][6]

  • Functional Group Compatibility: The substrate may contain other sensitive functional groups. The chosen cleavage conditions must be "orthogonal" to these groups, meaning they selectively cleave the auxiliary without causing undesired side reactions elsewhere in the molecule.[7]

  • Stereochemical Stability: The α-proton to the carbonyl group is often susceptible to epimerization under harsh basic or acidic conditions.[5] Therefore, the mildest possible conditions that effect cleavage are always preferred. This may involve optimizing temperature, reaction time, and the stoichiometry of reagents.[4][5]

G Auxiliary Identify Chiral Auxiliary (e.g., Evans, Oppolzer, Pseudoephedrine) Hydrolytic Hydrolytic (Acidic/Basic) Auxiliary->Hydrolytic Amide Linkage (e.g., Evans) Reductive Reductive (Hydrides) Auxiliary->Reductive Amide/Ester Linkage Oxidative Oxidative (Periodates) Auxiliary->Oxidative Acetal/Ketal Linkage Product Define Target Functional Group (Acid, Alcohol, Aldehyde, etc.) Product->Hydrolytic Carboxylic Acid Product->Reductive Alcohol/Amine Other Other Nucleophilic Methods Product->Other Ketone/ Aldehyde Substrate Assess Substrate Stability & Other Functional Groups Substrate->Hydrolytic Base/Acid Sensitive? Substrate->Reductive Reducible Groups?

Caption: Decision workflow for selecting a chiral auxiliary cleavage method.

Part 2: Core Methodologies and In-Depth Protocols

This section details the most common and reliable methods for auxiliary cleavage, complete with mechanistic insights, step-by-step protocols, and troubleshooting advice.

Hydrolytic Cleavage: The Workhorse for N-Acyl Auxiliaries

Hydrolysis is the most frequently employed method for cleaving N-acyl auxiliaries, such as the ubiquitous Evans oxazolidinones.[1]

The standard conditions for hydrolyzing N-acyl oxazolidinones to their corresponding carboxylic acids involve lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8][9]

Causality & Mechanism: The active nucleophile is the hydroperoxide anion (OOH⁻), formed from the deprotonation of H₂O₂ by LiOH.[10] This nucleophile preferentially attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl.[11][12] Using LiOH alone can lead to undesired cleavage of the oxazolidinone ring itself.[11][12] The initial product is a peroxyacid, which is subsequently reduced to the carboxylic acid during a reductive workup.[9][10] A noteworthy phenomenon is the decomposition of the peracid intermediate by excess H₂O₂, which leads to the evolution of oxygen gas, a significant safety consideration for scaling up reactions.[8][10]

Protocol: Cleavage of an N-Acyl Evans Auxiliary via LiOH/H₂O₂

  • Dissolution: Dissolve the N-acyl oxazolidinone substrate (1.0 equiv) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.[4]

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Maintaining low temperatures is critical to minimize potential side reactions and epimerization.[5]

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (~4.0 equiv) dropwise to the stirred solution, followed by the slow, dropwise addition of an aqueous solution of LiOH (~2.0 equiv).[4]

  • Reaction Monitoring: Stir the mixture vigorously at 0 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Quenching: Upon completion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) (approx. 1.5 M) until a test with peroxide strips indicates its absence.[4]

  • Work-up & Auxiliary Recovery: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. The aqueous residue can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the chiral auxiliary.[4]

  • Product Isolation: Cool the remaining aqueous layer to 0 °C and acidify to a pH of ~2-3 with a suitable acid (e.g., 1 M HCl). Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by chromatography or crystallization.[4]

tert-Butanesulfinamide (Ellman's auxiliary) is a premier tool for the synthesis of chiral amines. Its removal is typically achieved under mild acidic conditions.[1]

Causality & Mechanism: Treatment with stoichiometric HCl in a protic solvent like methanol or ethanol readily cleaves the N-S bond. A key insight is that the auxiliary is not destroyed during this process but is converted to tert-butylsulfinyl chloride, which can be recovered and recycled.[13]

Protocol: Acidic Cleavage of a tert-Butanesulfinamide

  • Dissolution: Dissolve the sulfinamide-protected amine (1.0 equiv) in methanol or diethyl ether.

  • Acid Addition: Add a solution of HCl (e.g., 4 M in dioxane or generated from acetyl chloride in methanol) (2-4 equiv) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt. The product can be purified, and the auxiliary can be recovered from the reaction mixture.[13]

Reductive Cleavage: Accessing Alcohols and Amines

Reductive methods are employed when the desired product is an alcohol or amine.

Causality & Mechanism: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), reduce the amide carbonyl to an alcohol, releasing the intact auxiliary.[6][14] This method is highly effective but less "atom economical" than hydrolysis if the acid is the desired product.

Protocol: Reductive Cleavage to a Primary Alcohol

  • Dissolution: Dissolve the N-acyl auxiliary substrate (1.0 equiv) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on substrate sensitivity.

  • Reagent Addition: Slowly add a solution of LiAlH₄ or LiBH₄ (2-4 equiv) to the cooled solution.

  • Monitoring: Stir the reaction at the chosen temperature, allowing it to warm to room temperature if necessary. Monitor by TLC.

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up and Purification: Filter the resulting salts through a pad of Celite®, washing with an organic solvent. The filtrate contains both the desired alcohol and the chiral auxiliary, which must be separated by column chromatography.[4]

G cluster_workflow Generalized Experimental Workflow Start 1. Dissolve Substrate in Appropriate Solvent Cool 2. Adjust Temperature (e.g., 0 °C) Start->Cool Add 3. Add Cleavage Reagent(s) (e.g., LiOH/H₂O₂) Cool->Add Monitor 4. Monitor Reaction (TLC, LC-MS) Add->Monitor Quench 5. Quench Reaction (e.g., Na₂SO₃) Monitor->Quench Workup 6. Aqueous Workup & Auxiliary Recovery Quench->Workup Isolate 7. Product Isolation & Purification Workup->Isolate End Enantiopure Product Isolate->End

Caption: A generalized experimental workflow for chiral auxiliary cleavage.

Part 3: Data Summary and Troubleshooting

Summary of Common Chiral Auxiliaries and Cleavage Conditions
Chiral AuxiliaryCleavage ReagentsResulting Functional GroupKey Considerations
Evans Oxazolidinones LiOH / H₂O₂Carboxylic AcidPotential for O₂ evolution; requires reductive workup.[8][9][10]
LiBH₄ or LiAlH₄Primary AlcoholRequires chromatographic separation of product and auxiliary.[6]
MeOMgBrMethyl EsterMild alternative to basic hydrolysis.
Oppolzer's Sultam LiOH / H₂O₂Carboxylic AcidSimilar to Evans auxiliaries.
LiAlH₄Primary AlcoholStandard reductive cleavage.
Pseudoephedrine Amides LiNH₂ / H₂OCarboxylic AcidRequires strong nucleophile.
R'-MgBr then H₃O⁺KetoneAllows for direct synthesis of chiral ketones.[1]
DIBAL-HAldehydeReduction to the aldehyde oxidation state.
LiAlH₄Primary AlcoholFull reduction of the amide.[1]
tert-Butanesulfinamide HCl / MeOHPrimary/Secondary AmineMild acidic cleavage; auxiliary is recoverable.[1][13]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Cleavage - Insufficient reagent stoichiometry.- Low reaction temperature/time.- Steric hindrance around the reaction center.[4]- Increase equivalents of the cleaving reagent.[4][5]- Allow the reaction to stir longer or warm slightly (e.g., 0 °C to RT).- Switch to a less sterically hindered or more reactive cleavage reagent.[4]
Epimerization/Racemization - Reaction conditions are too harsh (strong base/acid, high temp).- Formation of a planar enolate intermediate.[5]- Acidic silica gel during chromatography.- Perform the reaction at the lowest effective temperature (e.g., -20 °C or 0 °C).[5]- Use the mildest possible reagents.- During workup, use buffered solutions (e.g., NH₄Cl).- Neutralize silica gel with triethylamine in the eluent for chromatography.[5]
Low Product Yield - Product degradation under cleavage conditions.- Inefficient extraction during workup.- Mechanical loss during purification.- Re-evaluate the stability of the product to the chosen conditions.- Perform a small-scale trial with a different method.- Optimize extraction pH and solvent choice.
Difficulty Separating Product and Auxiliary - Similar polarities of the product and the recovered auxiliary.- Derivatize the product or auxiliary post-cleavage to alter polarity.- Utilize an alternative purification method (e.g., crystallization, distillation).- For acidic/basic products/auxiliaries, use acid-base extraction techniques.

Conclusion

The cleavage of a chiral auxiliary is a pivotal step that validates the entire asymmetric synthesis strategy. A successful cleavage protocol is characterized by high yield, complete preservation of stereochemical integrity, and, ideally, the efficient recovery of the chiral auxiliary for reuse. By understanding the chemical principles behind different cleavage methods and carefully considering the nature of the specific substrate, researchers can confidently navigate this final transformation to access enantiomerically pure molecules for a wide range of applications, from natural product synthesis to the development of novel therapeutics.

References

Application Note: A Practical Guide to the Evans' Aldol Reaction with a Propionyl Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Evans' Aldol Reaction

The Evans' aldol reaction stands as a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled method for the formation of carbon-carbon bonds.[1][2] First reported by David A. Evans and his colleagues in 1981, this reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of the aldol addition.[3] This powerful technique allows for the predictable synthesis of specific stereoisomers, a critical consideration in the development of pharmaceuticals and the total synthesis of complex natural products.[4][5]

This application note provides a detailed experimental procedure for a typical Evans' aldol reaction using an N-propionyl oxazolidinone scaffold. We will delve into the mechanistic underpinnings of the reaction's high stereoselectivity, offer a step-by-step protocol from N-acylation to auxiliary cleavage, and discuss methods for the analysis of the diastereomeric products. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology in their synthetic endeavors.

Mechanistic Insights: Achieving Stereocontrol

The remarkable stereoselectivity of the Evans' aldol reaction is a direct consequence of the chiral auxiliary's ability to orchestrate the formation of a well-defined transition state. The key to this control lies in the formation of a Z-enolate, which then reacts with an aldehyde via a chair-like six-membered transition state.[1]

The process begins with the deprotonation of the N-acyl oxazolidinone. When a boron Lewis acid such as dibutylboron triflate (Bu₂BOTf) is used, it coordinates to both carbonyl oxygens of the imide. This coordination fixes the conformation of the molecule, minimizing dipole-dipole repulsions.[1] Subsequent deprotonation at the α-carbon by a hindered base, like diisopropylethylamine (DIPEA), selectively forms the Z-enolate.

This Z-enolate then reacts with the incoming aldehyde through a Zimmerman-Traxler transition state.[6] The substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. This directed approach, combined with the chair-like conformation of the transition state where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions, results in the highly predictable formation of the syn-aldol product.[7][8][9]

Experimental Workflow Overview

The overall experimental workflow for the Evans' aldol reaction can be broken down into three main stages:

  • N-Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with propionyl chloride to form the N-propionyl imide.

  • Diastereoselective Aldol Reaction: The N-propionyl imide is converted to its boron enolate and then reacted with an aldehyde to form the desired aldol adduct.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the aldol product to yield the chiral β-hydroxy acid, alcohol, or other desired functional group, allowing for the recovery and reuse of the auxiliary.[2]

Evans_Aldol_Workflow cluster_0 Preparation cluster_1 Core Reaction cluster_2 Product Isolation Auxiliary Chiral Oxazolidinone N_Acylation N-Acylation Auxiliary->N_Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->N_Acylation Aldol_Reaction Aldol Reaction N_Acylation->Aldol_Reaction N-Propionyl Imide Cleavage Auxiliary Cleavage Aldol_Reaction->Cleavage Aldol Adduct Final_Product Enantiopure β-Hydroxy Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: A high-level overview of the experimental workflow for the Evans' aldol reaction.

Detailed Experimental Protocol

This protocol details the reaction of an N-propionyl oxazolidinone with isobutyraldehyde.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone177.204.43 g25.0Chiral Auxiliary
Propionyl Chloride92.522.5 mL28.7Freshly distilled
n-Butyllithium (n-BuLi)64.0616.7 mL (1.6 M in hexanes)26.7Titrated solution
Dibutylboron Triflate (Bu₂BOTf)246.037.4 mL (1.0 M in CH₂Cl₂)7.4Use as received
Diisopropylethylamine (DIPEA)129.241.5 mL8.6Freshly distilled
Isobutyraldehyde72.110.82 mL9.0Freshly distilled
Anhydrous Tetrahydrofuran (THF)-100 mL-Distilled from Na/benzophenone
Anhydrous Dichloromethane (CH₂Cl₂)-50 mL-Distilled from CaH₂
Saturated aq. NH₄Cl-50 mL-For quenching
30% Hydrogen Peroxide (H₂O₂)34.0110 mL~100For cleavage
Lithium Hydroxide (LiOH)23.951.2 g50.0For cleavage

Safety Precautions: This procedure involves pyrophoric (n-BuLi), corrosive (propionyl chloride, Bu₂BOTf), and flammable (THF, CH₂Cl₂) reagents. All steps should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: N-Acylation of the Chiral Auxiliary
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (4.43 g, 25.0 mmol).

  • Cap the flask with a rubber septum, and purge with nitrogen for 10 minutes.

  • Add anhydrous THF (100 mL) via cannula and cool the resulting solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (16.7 mL of a 1.6 M solution in hexanes, 26.7 mmol) dropwise over 10 minutes. A slight yellowing of the solution may be observed.

  • After stirring for 15 minutes at -78 °C, add freshly distilled propionyl chloride (2.5 mL, 28.7 mmol) in one portion via syringe.

  • Stir the reaction mixture at -78 °C for 30 minutes, then remove the cooling bath and allow the solution to warm to room temperature over approximately 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-propionyl oxazolidinone. The product is typically a white to pale yellow solid and can often be used in the next step without further purification.

Step 2: Boron-Mediated Aldol Reaction
  • To a dry 250 mL round-bottom flask, add the crude N-propionyl oxazolidinone from the previous step.

  • Dissolve the solid in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (7.4 mL of a 1.0 M solution in CH₂Cl₂, 7.4 mmol) dropwise via syringe.

  • Slowly add diisopropylethylamine (1.5 mL, 8.6 mmol) dropwise. The solution should turn from colorless to a pale yellow, indicating the formation of the boron enolate.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly distilled isobutyraldehyde (0.82 mL, 9.0 mmol) dropwise.

  • Continue stirring at -78 °C for 2 hours, then warm the reaction to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer (30 mL) followed by methanol (30 mL).

  • Concentrate the mixture under reduced pressure to remove most of the organic solvents.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to give the crude aldol adduct.

Step 3: Cleavage of the Chiral Auxiliary
  • Dissolve the crude aldol adduct in a mixture of THF (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (10 mL) via syringe.

  • Then, add an aqueous solution of lithium hydroxide (1.2 g in 40 mL of water) dropwise.

  • Stir the mixture vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched β-hydroxy acid.

Purification and Characterization

The crude aldol adduct can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. The diastereomeric ratio (d.r.) of the aldol product can be determined by ¹H NMR spectroscopy or by gas chromatography (GC) analysis of the crude reaction mixture.[10]

For the ¹H NMR analysis, the signals of the newly formed stereocenters, particularly the protons on the α- and β-carbons, will show distinct chemical shifts and coupling constants for each diastereomer. Integration of these signals allows for the quantification of the diastereomeric ratio.

Mechanism cluster_enolate Z-Enolate Formation cluster_transition Zimmerman-Traxler Transition State cluster_product Product Formation Imide N-Propionyl Imide Bu2BOTf + Bu₂BOTf + DIPEA Z_Enolate Z-Boron Enolate (Chelated) Imide->Z_Enolate Deprotonation TS Chair-like Transition State Z_Enolate->TS Z_Enolate->TS Nucleophilic Attack Aldehyde Aldehyde (R'CHO) Aldehyde->TS Aldehyde->TS Syn_Adduct syn-Aldol Adduct TS->Syn_Adduct C-C Bond Formation

Figure 2: Simplified mechanistic pathway of the Evans' aldol reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of N-acylated productIncomplete deprotonation; moisture in the reaction.Ensure THF is anhydrous; use freshly titrated n-BuLi.
Low diastereoselectivityIncomplete formation of the Z-enolate; reaction temperature too high.Ensure slow addition of reagents at the specified low temperatures; use freshly distilled DIPEA.
Incomplete reactionInsufficient reaction time; poor quality reagents.Increase reaction time; use freshly distilled aldehyde and high-quality Bu₂BOTf.
Difficulty in auxiliary cleavageInsufficient H₂O₂ or LiOH; deactivation of peroxide.Use fresh H₂O₂; ensure the correct stoichiometry of reagents.

Conclusion

The Evans' aldol reaction using a propionyl scaffold is a highly reliable and predictable method for the asymmetric synthesis of syn-β-hydroxy carbonyl compounds. The high degree of stereocontrol is achieved through the formation of a rigid, chelated Z-boron enolate, which reacts with aldehydes via a well-defined chair-like transition state. By following the detailed protocol outlined in this application note, researchers can confidently employ this powerful reaction in their synthetic campaigns, enabling the efficient construction of complex chiral molecules. The ability to recover the chiral auxiliary further enhances the practicality and cost-effectiveness of this methodology.

References

The Art and Science of Molecular Architecture: Applications of Natural Product Total Synthesis in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of Natural Products

For centuries, nature has been the most prolific chemist, assembling molecular architectures of breathtaking complexity and profound biological activity. These natural products have formed the bedrock of medicine, with a significant percentage of all approved drugs deriving directly from or inspired by these natural scaffolds.[1] The total synthesis of natural products, the de novo construction of these molecules from simple, commercially available starting materials, stands as a pinnacle of organic chemistry.[2] It is not merely an academic exercise in molecular craftsmanship; it is a critical engine for innovation in drug discovery, a proving ground for new synthetic methodologies, and a powerful tool for elucidating biological mechanisms.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategies, applications, and protocols that define the modern era of natural product total synthesis.

I. Strategic Pillars of Total Synthesis: From Retrosynthesis to Execution

The successful total synthesis of a complex natural product is a testament to meticulous planning and strategic ingenuity. The journey from a seemingly intractable target to a flask containing the pure, synthetic compound is guided by a set of core principles.

A. Retrosynthetic Analysis: The Blueprint for Molecular Construction

At the heart of synthetic planning lies retrosynthetic analysis, a concept pioneered by E.J. Corey. This powerful heuristic involves mentally deconstructing the target molecule into simpler, more readily available precursors through a series of logical "disconnections."[5] This process continues until the precursors are commercially available or easily synthesized. The choice of disconnections is guided by an intimate understanding of chemical reactions, stereochemistry, and the need to control reactivity at each step.

A critical strategic decision in retrosynthesis is whether to pursue a linear or a convergent approach.

  • Linear Synthesis: In a linear sequence, the starting material is sequentially elaborated through a series of steps until the final product is formed. While conceptually straightforward, the overall yield of a long linear synthesis can be very low, as it is the product of the yields of each individual step.

  • Convergent Synthesis: A convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages.[6] This strategy is generally more efficient for complex targets, as it allows for the parallel construction of molecular complexity and often leads to higher overall yields. The renowned Nicolaou total synthesis of Taxol is a classic example of a convergent strategy, where the A and C rings were synthesized separately before being joined to form the core of the molecule.[7][8]

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B Overall Yield = Y1Y2Y3*Y4 C C B->C Overall Yield = Y1Y2Y3*Y4 D D C->D Overall Yield = Y1Y2Y3*Y4 Target Target D->Target Overall Yield = Y1Y2Y3*Y4 E E F F E->F F->Target Higher Overall Yield G G H H G->H H->Target

Caption: Comparison of Linear and Convergent Synthetic Strategies.

B. The Indispensable Role of Protecting Groups

Complex natural products are often adorned with a multitude of reactive functional groups. To achieve the desired chemical transformations without unintended side reactions, chemists employ a strategy of "protecting" certain functional groups.[9] A protecting group is a temporary modification of a functional group that renders it inert to a specific set of reaction conditions. After the desired transformation is complete, the protecting group is removed to reveal the original functionality.

Effective protecting group strategies are governed by several key principles:

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[9]

  • Orthogonality: In syntheses involving multiple protecting groups, it is crucial to use "orthogonal" protecting groups.[10] This means that each type of protecting group can be removed selectively in the presence of the others. For instance, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) are commonly used orthogonal protecting groups for amines.[10][11]

Protecting GroupFunctional Group ProtectedProtection ConditionsDeprotection Conditions
tert-Butyldimethylsilyl (TBDMS)AlcoholTBDMSCl, ImidazoleTetrabutylammonium fluoride (TBAF)
Benzyl (Bn)Alcohol, AmineBnBr, NaHH₂, Pd/C
tert-Butoxycarbonyl (Boc)AmineBoc₂O, BaseTrifluoroacetic acid (TFA)
Acetal/KetalCarbonylDiol, Acid catalystAqueous Acid

Caption: Common Protecting Groups in Organic Synthesis.

II. Landmark Achievements in Total Synthesis: Case Studies

The history of total synthesis is punctuated by the conquest of molecules once deemed "unsynthesizable." These landmark achievements not only demonstrated the power of organic synthesis but also pushed the boundaries of the field, leading to the development of new reactions and strategies.

A. Strychnine: A Classic Challenge

The total synthesis of strychnine, a complex indole alkaloid, has been a benchmark for synthetic chemists for over half a century.[12] The first total synthesis, reported by R.B. Woodward in 1954, is considered a masterpiece of chemical synthesis and a landmark in the field.[12] The molecule's intricate, seven-ring structure and six stereocenters presented a formidable challenge.[12] Since Woodward's seminal work, numerous other syntheses of strychnine have been reported, each showcasing novel strategies and methodologies.[13][14] For instance, the Vanderwal group reported a remarkably concise synthesis in 2011, reaching a key intermediate, the Wieland-Gumlich aldehyde, in just six steps.

G cluster_0 Retrosynthetic Analysis strychnine Strychnine (Complex Alkaloid) pentacyclic_intermediate pentacyclic_intermediate Wieland_Gumlich_aldehyde Wieland_Gumlich_aldehyde pentacyclic_intermediate->Wieland_Gumlich_aldehyde Key Disconnection Wieland_Gumlich_aldehyde->strychnine Final Elaboration

Caption: Simplified Retrosynthetic Approach to Strychnine.

B. Taxol (Paclitaxel): A Triumph of Convergent Synthesis

Taxol, a potent anti-cancer agent isolated from the Pacific yew tree, presented an immense synthetic challenge due to its highly functionalized and complex tetracyclic core, including a rare oxetane D-ring.[7][15] The scarcity of the natural source spurred a global race to achieve its total synthesis. In 1994, two groups, one led by Robert A. Holton and the other by K.C. Nicolaou, reported the first total syntheses of Taxol in what was described as a "photo finish."[7][15] Nicolaou's synthesis is a prime example of a convergent strategy, where the A and C rings were synthesized independently and then coupled using a Shapiro reaction to construct the eight-membered B-ring via a McMurry reaction.[7] The total synthesis of Taxol and its analogues has been instrumental in the development of new cancer therapies and has spurred the discovery of new synthetic reactions.[4]

C. Cholesterol: A Stereochemical Maze

The total synthesis of cholesterol, a vital component of cell membranes, was another monumental achievement of the mid-20th century.[16] Two competing groups, led by Robert Robinson and R.B. Woodward, published their syntheses in 1951 and 1952, respectively.[16][17] The Woodward synthesis, starting from hydroquinone, masterfully controlled the stereochemistry at the molecule's eight stereocenters.[16][18] A key step involved a Diels-Alder reaction to construct the initial bicyclic core, followed by a series of elegant transformations to build the tetracyclic steroid nucleus.[16]

III. Modern Frontiers in Total Synthesis

The field of total synthesis continues to evolve, driven by the need for greater efficiency, sustainability, and the desire to tackle ever more complex molecular targets.

A. Enantioselective Synthesis: Crafting Chirality

Most biologically active natural products are chiral, meaning they exist as one of two non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired biological activity.[19] Enantioselective synthesis, the synthesis of a single enantiomer of a chiral molecule, is therefore of paramount importance.[20] This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor from the "chiral pool."[21][22] The development of powerful asymmetric catalytic methods has revolutionized the synthesis of complex natural products, allowing for the construction of multiple stereocenters with high levels of control.[23][24]

B. Biomimetic Synthesis: Learning from Nature's Playbook

Biomimetic synthesis is a strategy that seeks to mimic nature's own synthetic pathways in the laboratory.[25][26] By studying the biosynthetic routes of natural products, chemists can gain insights into efficient ways to construct complex molecular architectures.[27][28] These approaches often involve elegant cascade reactions where multiple bonds and rings are formed in a single step, dramatically increasing synthetic efficiency.[26] A notable example is the biomimetic synthesis of endiandric acids by Nicolaou, which was inspired by a proposed biosynthetic cascade of electrocyclization reactions.[4] Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, is a powerful extension of this concept, harnessing the exquisite selectivity of enzymes to perform challenging reactions.[1][29]

C. Total Synthesis in Drug Discovery and Development

Total synthesis plays a pivotal role in modern drug discovery.[30] While natural products themselves can be potent drugs, their limited availability from natural sources often hampers clinical development.[31] Total synthesis provides a scalable and reliable route to these compounds, as exemplified by the industrial-scale synthesis of the complex anti-cancer drug Eribulin mesylate, an analogue of the marine natural product halichondrin B.[31][32][33] Furthermore, total synthesis enables the creation of "unnatural" analogues of natural products with improved potency, selectivity, or pharmacokinetic properties.[34] This ability to systematically modify a natural product's structure is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.[35]

IV. Experimental Protocols: A Glimpse into the Lab

The following is a representative, generalized protocol for a key reaction often employed in total synthesis: the Nozaki-Hiyama-Kishi (NHK) reaction, which was instrumental in the synthesis of Eribulin.[32]

Protocol: Nozaki-Hiyama-Kishi (NHK) Reaction for Macrocyclization

Objective: To form a carbon-carbon bond between a vinyl or aryl halide and an aldehyde, often used for the closure of large rings (macrocyclization).

Materials:

  • Anhydrous, deoxygenated solvent (e.g., THF/DMF mixture)

  • Chromium(II) chloride (CrCl₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • The precursor molecule containing both the halide and aldehyde functionalities

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Rigorously dry all glassware and ensure the reaction is set up under an inert atmosphere.

  • Reagent Suspension: In a reaction flask, suspend CrCl₂ and a catalytic amount of NiCl₂ in the anhydrous solvent.

  • Precursor Addition: Prepare a solution of the halide-aldehyde precursor in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the precursor solution to the stirred suspension of the chromium and nickel salts over several hours. The slow addition is crucial for high-dilution conditions that favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired macrocycle.

Causality: The catalytic amount of NiCl₂ is essential to transmetalate with the organic halide and form an organonickel species, which is then transmetalated with Cr(II) to generate a highly nucleophilic organochromium reagent. This species then adds to the aldehyde to form the new carbon-carbon bond. The use of high-dilution conditions kinetically favors the intramolecular reaction, leading to the formation of the desired macrocycle.

V. Conclusion and Future Outlook

The total synthesis of natural products remains a vibrant and indispensable field of scientific inquiry.[36] It is a discipline that continually pushes the boundaries of chemical innovation, providing not only access to medicinally important molecules but also fostering the development of new synthetic methods and strategies that benefit the broader chemical sciences.[36][37] As we move into the future, the integration of computational tools for retrosynthetic planning, automated synthesis platforms, and the continued exploration of biocatalysis will undoubtedly lead to even more efficient and elegant solutions to the challenges of molecular construction.[5] The art and science of total synthesis will continue to be a powerful engine for discovery, enabling the creation of novel therapeutics and deepening our understanding of the molecular world.

References

Synthesis of Chiral Carboxylic Acid Derivatives Using (S)-4-Phenyl-3-propionyloxazolidin-2-one: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the realm of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture, where even subtle changes in stereoisomerism can lead to dramatic differences in efficacy and safety. Among the most robust and reliable strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries.[1][2] These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3]

The Evans oxazolidinones, a class of chiral auxiliaries developed by David A. Evans, have emerged as exceptionally powerful tools in asymmetric synthesis.[4] Derived from readily available amino acids, these auxiliaries offer a high degree of predictability and efficiency in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and conjugate additions.[4][5][6] This application note provides a detailed guide to the use of a specific and versatile Evans auxiliary, (S)-4-Phenyl-3-propionyloxazolidin-2-one, for the synthesis of chiral carboxylic acid derivatives. We will delve into the mechanistic underpinnings of its stereodirecting ability, provide detailed, field-proven protocols for its application, and discuss the crucial step of auxiliary cleavage and recovery.

Mechanistic Insight: The Foundation of Stereocontrol

The remarkable stereoselectivity achieved with this compound stems from the formation of a rigid, well-defined enolate intermediate. The process begins with the deprotonation of the α-carbon of the propionyl group using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[7][8][9] The choice of base is critical; weaker bases may not lead to complete enolate formation, resulting in side reactions and diminished stereoselectivity.[8][10]

The resulting lithium enolate adopts a conformation where the phenyl group of the oxazolidinone ring effectively shields one face of the enolate. This steric hindrance dictates that an incoming electrophile will preferentially approach from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. In the case of alkylation, for instance, the electrophile (e.g., an alkyl halide) will add from the face opposite to the bulky phenyl group.

The stereochemical outcome can also be influenced by the geometry of the enolate (E vs. Z). For N-acyloxazolidinones, the formation of the Z-enolate is generally favored, which, in concert with the chiral auxiliary, leads to the observed high diastereoselectivity.[5] This principle is elegantly demonstrated in the Evans aldol reaction, where the Z-enolate reacts with an aldehyde via a chair-like six-membered transition state to yield the syn-aldol product with exceptional fidelity.[3][5][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments involving the use of this compound.

Protocol 1: Synthesis of (S)-4-Phenyl-2-oxazolidinone (The Chiral Auxiliary)

The chiral auxiliary itself can be synthesized from the corresponding amino alcohol, (S)-phenylglycinol.

Materials:

  • (S)-phenylglycinol

  • Diethyl carbonate

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Heptane or Hexane

Procedure:

  • To a round-bottom flask equipped with a distillation head, add (S)-phenylglycinol, diethyl carbonate, and a catalytic amount of potassium carbonate.[12]

  • Heat the reaction mixture to 130-140 °C to distill off the ethanol as it is formed.[12]

  • After the distillation is complete, cool the reaction mixture to room temperature.

  • Dissolve the oily residue in dichloromethane and filter to remove the potassium carbonate.[12]

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution and then with brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane (or hexane) to afford (S)-4-Phenyl-2-oxazolidinone as a white solid.[12]

Protocol 2: Acylation of (S)-4-Phenyl-2-oxazolidinone to form this compound

This protocol describes the attachment of the propionyl group to the chiral auxiliary.

Materials:

  • (S)-4-Phenyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-Phenyl-2-oxazolidinone and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 equivalents) dropwise to the solution.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 3: Diastereoselective Alkylation

This protocol outlines the alkylation of the N-propionyl oxazolidinone to introduce a new stereocenter.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.

  • Slowly add a freshly prepared solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, then slowly warm to 0 °C and stir for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Perform an aqueous workup as described in Protocol 2.

  • Purify the crude product by flash column chromatography to obtain the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[13][14][15]

Protocol 4: Cleavage of the Chiral Auxiliary to Yield the Chiral Carboxylic Acid

A crucial step in this synthetic strategy is the non-destructive removal of the chiral auxiliary to liberate the desired chiral carboxylic acid and allow for the recovery of the auxiliary.[16] Lithium hydroperoxide (LiOOH) is a highly effective reagent for this transformation, favoring cleavage of the exocyclic acyl group over the endocyclic carbamate.[17][18]

Materials:

  • Alkylated N-acyloxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Diethyl ether or Ethyl acetate

  • Aqueous hydrochloric acid (HCl) (e.g., 1 M)

Procedure:

  • Dissolve the alkylated N-acyloxazolidinone in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4-5 equivalents) followed by an aqueous solution of lithium hydroxide (2 equivalents).[19]

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction back to 0 °C and quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite or sodium bisulfite until a negative result is obtained with peroxide test strips.[19]

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with diethyl ether or ethyl acetate to recover the chiral auxiliary, (S)-4-Phenyl-2-oxazolidinone.

  • Acidify the aqueous layer to a pH of approximately 2 with aqueous HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the desired chiral carboxylic acid.

Caution: The reaction of LiOH and H₂O₂ can generate oxygen gas, which can create a pressure buildup in a closed system.[19][20] It is crucial to ensure proper venting of the reaction vessel.

Data Presentation

Table 1: Reagent Quantities for a Typical Diastereoselective Alkylation

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 1 mmol scale)
This compound1.0219.24219 mg
LDA1.1-Varies based on solution molarity
Alkyl Halide1.2VariesVaries

Table 2: Expected Diastereomeric Ratios for Selected Alkylations

Alkyl HalideTypical Diastereomeric Ratio (d.r.)
Benzyl bromide>95:5
Methyl iodide>98:2
Ethyl iodide>95:5

Note: Diastereomeric ratios can be influenced by reaction conditions and the specific electrophile used.

Visualizing the Workflow

The following diagrams illustrate the key steps in the synthesis of chiral carboxylic acid derivatives using this compound.

Acylation_Workflow Aux (S)-4-Phenyl-2-oxazolidinone AcylAux This compound Aux->AcylAux Acylation Reagents1 1. n-BuLi, THF, -78 °C 2. Propionyl chloride Reagents1->AcylAux

Caption: Acylation of the chiral auxiliary.

Alkylation_Workflow AcylAux This compound Enolate Lithium Enolate AcylAux->Enolate Enolate Formation Alkylated Alkylated Product Enolate->Alkylated Alkylation Reagents2 LDA, THF, -78 °C Reagents2->Enolate Reagents3 R-X (Alkyl Halide) Reagents3->Alkylated

Caption: Diastereoselective alkylation step.

Cleavage_Workflow Alkylated Alkylated Product Cleavage Cleavage Reaction Alkylated->Cleavage Acid Chiral Carboxylic Acid Cleavage->Acid AuxRecovery Recovered Auxiliary Cleavage->AuxRecovery Reagents4 LiOOH (LiOH/H₂O₂) THF/H₂O, 0 °C to rt Reagents4->Cleavage

Caption: Auxiliary cleavage and product isolation.

Conclusion and Best Practices

The use of this compound offers a highly reliable and predictable method for the asymmetric synthesis of chiral carboxylic acid derivatives. The high diastereoselectivities achieved are a testament to the well-defined transition states and the steric influence of the chiral auxiliary. For optimal results, researchers should adhere to the following best practices:

  • Strictly Anhydrous Conditions: The formation of the lithium enolate is highly sensitive to moisture. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

  • Freshly Prepared Reagents: The quality of the base (LDA) is paramount. It is recommended to use freshly prepared or titrated solutions of LDA for consistent results.

  • Careful Temperature Control: Maintaining low temperatures (-78 °C) during enolate formation and alkylation is crucial for maximizing diastereoselectivity.

  • Thorough Purification: Flash column chromatography is generally sufficient for the purification of the acylated and alkylated products. Careful separation of diastereomers, if necessary, can be achieved with optimized chromatographic conditions.

  • Safe Auxiliary Cleavage: Be mindful of the potential for oxygen evolution during the LiOOH-mediated cleavage and take appropriate safety precautions.

By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers and drug development professionals can confidently employ this powerful synthetic tool to access a wide range of enantiomerically enriched carboxylic acid derivatives, accelerating the discovery and development of new chemical entities.

References

Application Note & Protocols: Strategic Selection of Lewis Acids for Stereocontrol in (S)-4-Phenyl-3-propionyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The (S)-4-Phenyl-3-propionyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone in modern asymmetric synthesis, enabling the reliable construction of stereochemically rich molecules.[1][2] The stereochemical outcome of its enolate reactions, particularly aldol additions, is not inherent to the auxiliary alone but is critically dictated by the choice of Lewis acid. This guide provides an in-depth analysis of the mechanistic principles governing Lewis acid-mediated stereocontrol, focusing on the dichotomy between chelation and non-chelation pathways. We present a framework for selecting the appropriate Lewis acid to target specific diastereomeric products and provide detailed, validated protocols for benchmark transformations relevant to researchers in pharmaceutical and chemical development.

The Principle of Stereochemical Control: A Tale of Two Transition States

The power of the this compound lies in its ability to create a predictable chiral environment upon enolization. The Lewis acid acts as a crucial co-factor that organizes the transition state, thereby directing the approach of an incoming electrophile (e.g., an aldehyde) to one of the two diastereotopic faces of the enolate.[3][4] The resulting stereochemistry can be rationalized by considering two opposing mechanistic models: chelation control and non-chelation (or dipolar) control.

Chelation Control: The Rigid Zimmerman-Traxler Model

Chelating Lewis acids, such as those based on boron or titanium, can coordinate simultaneously to the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This bidentate coordination locks the enolate into a rigid, six-membered, chair-like transition state, famously described by the Zimmerman-Traxler model.[3][5]

In this conformation, the bulky phenyl group of the auxiliary preferentially occupies a pseudo-equatorial position to minimize steric hindrance. This arrangement effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side. For (Z)-enolates, which are reliably formed using boron triflates, this pathway almost invariably leads to the syn-aldol product.[1][6] The high degree of organization in this transition state is the reason for the exceptional diastereoselectivity observed in these reactions.[3][7]

Caption: Chelation control via a rigid six-membered transition state.

Non-Chelation Control: The Open-Chain Dipolar Model

Lewis acids with poor chelating ability, such as boron trifluoride etherate (BF₃·OEt₂), cannot form the rigid bidentate complex.[8][9] In these cases, the reaction proceeds through a more flexible, open-chain transition state. The stereochemical outcome is instead governed by the need to minimize dipole-dipole repulsions between the enolate C-O bond and the oxazolidinone C=O bond.[1][3] These groups orient themselves in an anti-periplanar fashion.

While still influenced by the steric bulk of the auxiliary's phenyl group, this model allows for different approach trajectories of the electrophile. Depending on the specific Lewis acid and substrates, this can lead to the formation of the corresponding anti-aldol adduct or other diastereomers, providing a complementary strategy to chelation-controlled pathways.[5][8]

Caption: Non-chelation control governed by dipole minimization.

A Practical Guide to Selecting Your Lewis Acid

The choice of Lewis acid is the primary determinant of diastereoselectivity. The following table summarizes the behavior of common Lewis acids in aldol additions with N-acyloxazolidinones.

Lewis AcidClassPrimary ControlTypical Outcome with (Z)-EnolateKey Considerations
Dibutylboron Triflate (Bu₂BOTf) BoronChelation>99% synThe gold standard for "Evans-syn" products.[1][6] Requires a hindered amine base (e.g., DIPEA).
Titanium Tetrachloride (TiCl₄) TitaniumChelationHigh syn selectivityA very strong Lewis acid.[8][10] Additives like (-)-sparteine can invert selectivity to anti.
Magnesium Bromide (MgBr₂) MagnesiumChelationanti selectivityCan favor a boat-like transition state, leading to the anti-diastereomer.[5]
Tin(II) Triflate (Sn(OTf)₂) TinChelationHigh syn selectivityOften used in carboximide chemistry for high levels of stereocontrol.
Boron Trifluoride Etherate (BF₃·OEt₂) BoronNon-Chelationanti or low selectivityA classic non-chelating acid; outcome is dictated by the dipolar model.[8][11][12]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for achieving high diastereoselectivity. Adherence to anhydrous and anaerobic conditions is critical for success.

General Experimental Workflow

Workflow General Experimental Workflow sub 1. Substrate Preparation This compound Dry solvent (e.g., CH₂Cl₂) enolate 2. Enolate Formation Cool to -78°C or 0°C Add Base (e.g., DIPEA) Add Lewis Acid sub->enolate decision Select Lewis Acid enolate->decision chelation Chelating LA (e.g., Bu₂BOTf) for syn-product decision->chelation Target: syn non_chelation Non-Chelating LA (e.g., BF₃·OEt₂) for anti-product decision->non_chelation Target: anti aldehyde 3. Aldehyde Addition Add aldehyde slowly at low temp. Stir for specified time chelation->aldehyde non_chelation->aldehyde workup 4. Quench & Workup Add buffer (e.g., pH 7 phosphate) Extract with organic solvent aldehyde->workup purify 5. Purification & Analysis Silica gel chromatography NMR/HPLC for d.r. analysis workup->purify

Caption: Key decision points in the aldol reaction workflow.

Protocol 1: The "Evans-Syn" Aldol Reaction with Bu₂BOTf

This protocol is designed to reliably produce the syn-aldol adduct with >95% diastereomeric excess (d.e.).

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, 1.0 M in CH₂Cl₂)

    • Diisopropylethylamine (DIPEA, 1.2 equiv)

    • Aldehyde (1.1 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

    • Argon or Nitrogen gas line

  • Procedure:

    • Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Ar/N₂), add this compound and anhydrous CH₂Cl₂.

    • Enolate Formation: Cool the solution to 0°C in an ice bath. Add DIPEA dropwise, followed by the slow, dropwise addition of Bu₂BOTf. The solution should turn from colorless to a pale yellow. Stir at 0°C for 30 minutes.

      • Causality Note: Using a hindered base like DIPEA and Bu₂BOTf kinetically favors the formation of the (Z)-enolate, which is essential for high syn-selectivity.[6]

    • Aldehyde Addition: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add the aldehyde, dissolved in a minimal amount of cold CH₂Cl₂, dropwise over 10 minutes.

    • Reaction: Stir the mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.

    • Quench & Workup: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol. Vigorously stir as 30% hydrogen peroxide is added slowly (caution: exothermic). Stir for 1 hour at room temperature to decompose the boron intermediates.

    • Extraction: Dilute with water and extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Protocol 2: TiCl₄-Mediated Aldol Reaction

This protocol utilizes the strong chelating power of TiCl₄. Note that TiCl₄ is highly corrosive and moisture-sensitive.

  • Materials & Reagents:

    • This compound (1.0 equiv)

    • Titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M in CH₂Cl₂)

    • Hünig's base (DIPEA) or (-)-Sparteine (1.1 equiv)

    • Aldehyde (1.2 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Setup: In a rigorously dried flask under inert atmosphere, dissolve the oxazolidinone in anhydrous CH₂Cl₂ and cool to -78°C.

    • Enolate Formation: Add TiCl₄ dropwise to the solution. The mixture will likely turn a deep red or yellow color. Stir for 5 minutes. Then, add the amine base (e.g., DIPEA) dropwise and stir for 1 hour at -78°C.

      • Causality Note: The order of addition is critical. Pre-complexation of the oxazolidinone with TiCl₄ before adding the base ensures efficient enolate formation.[10][13]

    • Aldehyde Addition: Add the aldehyde dropwise at -78°C.

    • Reaction: Stir the mixture at -78°C for 2-4 hours. Monitor by TLC for consumption of the starting material.

    • Quench & Workup: Quench the reaction by pouring it into a half-saturated solution of NH₄Cl.

    • Extraction & Purification: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography.

Troubleshooting and Key Insights

  • Low Diastereoselectivity: This is almost always due to moisture, impure reagents, or incorrect temperature control. Ensure all glassware is oven-dried, solvents are anhydrous, and reactions are maintained at the specified temperature. Incomplete enolate formation can also lead to background reactions with poor selectivity.

  • Low Yield: Strong Lewis acids like TiCl₄ can sometimes promote substrate or product degradation, especially with sensitive aldehydes. Slower addition times and strict temperature control at -78°C can mitigate this.

  • Auxiliary Removal: After the aldol reaction, the chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for carboxylic acids, LiBH₄ for primary alcohols) and recycled, which is a key advantage of this methodology.[7]

Conclusion

The strategic selection of a Lewis acid provides a powerful and reliable method for controlling the diastereochemical outcome of reactions involving this compound. By understanding the mechanistic underpinnings of chelation versus non-chelation control, researchers can rationally design synthetic pathways to access desired stereoisomers with high precision. The boron-based systems remain the most robust choice for producing syn-aldol adducts, while other Lewis acids like TiCl₄ and MgBr₂ offer versatile entry points to alternative diastereomers, making the Evans auxiliary a truly versatile tool in the synthesis of complex chiral molecules.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Diastereoselectivity in Evans Aldol Additions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Evans aldol reaction with (S)-4-Phenyl-3-propionyloxazolidin-2-one and encountering challenges with diastereoselectivity. As a cornerstone of modern organic synthesis, the Evans aldol addition is renowned for its reliability in establishing stereocenters.[1][2] However, even robust methodologies can present challenges. This document provides in-depth, troubleshooting-oriented guidance to diagnose and resolve issues of low diastereoselectivity.

I. Foundational Principles: The "Why" Behind High Selectivity

Before delving into troubleshooting, it is crucial to understand the mechanistic basis for the high diastereoselectivity typically observed in the Evans aldol reaction. The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[3][4]

Key factors that govern this selectivity include:

  • Formation of a (Z)-Enolate: The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base, selectively generates the (Z)-enolate.[1] This geometric isomer is critical for achieving the desired syn-aldol product.[3]

  • Chelation Control: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary. This chelation locks the conformation of the enolate.[5]

  • Stereodirecting Chiral Auxiliary: The phenyl group on the (S)-4-Phenyl-oxazolidinone auxiliary sterically shields one face of the enolate.[2] Consequently, the aldehyde electrophile preferentially attacks from the less hindered face, leading to the formation of a single major diastereomer.[3]

  • Minimized Dipole Interactions: The transition state orients itself to minimize the dipole-dipole repulsion between the carbonyl groups of the oxazolidinone and the enolate, further stabilizing the favored pathway.[1][2]

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues that arise when diastereoselectivity is lower than expected.

Question 1: My diastereomeric ratio (d.r.) is close to 1:1. What are the most likely initial culprits?

A near-total loss of selectivity often points to a fundamental problem in the reaction setup or with the reagents themselves.

Answer:

Start by verifying the integrity of your starting materials and the reaction conditions.

  • Reagent Quality:

    • Lewis Acid (Bu₂BOTf): Boron triflates are highly moisture-sensitive. Ensure you are using a fresh bottle or a properly stored aliquot. Exposure to moisture will hydrolyze the reagent, rendering it ineffective for chelation and (Z)-enolate formation.

    • Base (e.g., Triethylamine, DIPEA): Ensure the amine base is dry and free of primary or secondary amine contaminants, which can react with the starting material. Distillation of the base is recommended.

    • Solvent: Anhydrous solvent is critical. Use a freshly dried, degassed solvent. Dichloromethane (CH₂Cl₂) is a common choice. Solvents like THF can sometimes interfere with chelation.[6]

  • Reaction Conditions:

    • Temperature Control: The enolization and subsequent addition must be performed at low temperatures (typically -78 °C) to ensure kinetic control.[7] Inconsistent or elevated temperatures can lead to the formation of the undesired (E)-enolate or competing, less-organized transition states.

    • Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure your glassware is oven- or flame-dried and the reaction is conducted under a robust inert atmosphere (Argon or Nitrogen).

Workflow: Initial Diagnostics

Caption: Initial troubleshooting workflow for low d.r.

Question 2: I've confirmed my reagents and conditions are optimal, but my selectivity is still poor (e.g., 3:1 d.r.). What mechanistic factors could be at play?

Answer:

When basic setup issues are ruled out, the problem likely lies in factors that disrupt the formation of the Zimmerman-Traxler transition state.

  • Incomplete (Z)-Enolate Formation: The primary cause of reduced syn-selectivity is often the presence of the (E)-enolate, which leads to the formation of the anti-aldol product.

    • The Role of the Lewis Acid: Boron enolates are particularly effective at promoting high diastereoselectivity because the short B-O bonds create a tight, compact transition state, amplifying steric interactions that favor the desired product.[8][9] If a different Lewis acid is used (e.g., TiCl₄, SnCl₄), the geometry of the transition state can change, potentially leading to different selectivity or even the "non-Evans syn" product.[7][10]

    • s-cis vs. s-trans Conformation: The propionyl group must adopt an s-trans conformation relative to the oxazolidinone ring to minimize steric clash with the boron ligands. However, a competing s-cis conformation can lead to the formation of the (E)-enolate. While generally less stable, certain substrates or conditions might favor this pathway.[11][12]

  • Disruption of Chelation:

    • Chelating Aldehydes: If your aldehyde substrate contains a Lewis basic group (e.g., an α- or β-alkoxy group), it can compete with the oxazolidinone carbonyl for chelation to the boron center.[13] This can lead to an "open" (non-chelated) transition state, which is significantly less organized and results in poor diastereoselectivity.[9][14]

Workflow: Addressing Mechanistic Issues

Caption: Troubleshooting mechanistic causes of poor selectivity.

Question 3: Does the substituent on the propionyl group matter? I am not using a simple propionyl group.

Answer:

Absolutely. The classic Evans aldol reaction works exceptionally well for the propionyl group (an α-methyl substituent on the enolate).[15] The stereocontrol arises from a steric clash in the disfavored transition state between this α-methyl group and the chiral auxiliary.[15][16]

When this α-substituent is changed, the selectivity can be dramatically affected:

  • Acetate Aldols (No α-substituent): If you are using an acetyl oxazolidinone (to perform an acetate aldol), the parent Evans auxiliary provides almost no diastereoselectivity (1:1 d.r.).[9][15] The key steric interaction that disfavors one transition state is absent without the α-methyl group.[16] To achieve high selectivity in acetate aldols, modified auxiliaries or different methodologies are required.[15]

  • Larger α-Substituents: Increasing the steric bulk of the α-substituent (e.g., ethyl, isopropyl) generally maintains or even enhances diastereoselectivity, as it further exaggerates the energetic difference between the two competing transition states.

Table 1: Impact of Enolate Substituent on Diastereoselectivity
N-Acyl Groupα-Substituent on EnolateExpected Diastereoselectivity (syn:anti)Rationale
Acetyl-H~1:1Loss of key steric interaction that enforces facial selectivity.[15][16]
Propionyl -CH₃ >95:5 Optimal steric clash disfavors the minor transition state. [15]
Butyryl-CH₂CH₃>95:5Increased steric bulk maintains high selectivity.

III. Experimental Protocols for Optimization

If you are facing persistent issues, returning to a well-established protocol with rigorous attention to detail is the best course of action.

Protocol 1: Standard Evans Syn-Aldol Reaction

This protocol is adapted from the seminal work by Evans et al. and represents the gold standard for achieving high syn-diastereoselectivity.[1]

Materials:

  • This compound

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • Triethylamine (Et₃N), freshly distilled

  • Aldehyde, purified (distilled or filtered through silica)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen Peroxide

Procedure:

  • Setup: Under an Argon atmosphere, add this compound (1.0 equiv) to a flame-dried round-bottom flask. Dissolve in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization:

    • Slowly add Bu₂BOTf (1.1 equiv) via syringe over 5 minutes. The solution may turn slightly yellow.

    • Stir for 15 minutes.

    • Add Et₃N (1.2 equiv) dropwise over 5 minutes. The solution should become colorless or pale yellow.

    • Stir the resulting boron enolate solution for 30 minutes at -78 °C.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Workup:

    • Quench the reaction by adding 2:1 Methanol:Phosphate Buffer (pH 7).

    • Add 30% hydrogen peroxide slowly to the vigorously stirred biphasic mixture at 0 °C to oxidatively cleave the boron.

    • Stir for 1 hour.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify the crude product by flash chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product, focusing on the distinct signals of the α- or β-protons of the diastereomers.

IV. References

  • Evans Aldol Reaction. Alfa Chemistry. --INVALID-LINK--

  • Evans Aldol Reaction. Chem-Station Int. Ed., 2014. --INVALID-LINK--

  • Evans Aldol Reaction. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180. --INVALID-LINK--

  • Evans Aldol Reaction. TCI EUROPE N.V. --INVALID-LINK--

  • Overview of Evans Aldol Reaction Techniques. Coconote. --INVALID-LINK--

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024. --INVALID-LINK--

  • The Selective Aldol Reaction. Macmillan Group Meeting, 2002. --INVALID-LINK--

  • ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ResearchGate. --INVALID-LINK--

  • Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • The aldol reaction. Chemistry LibreTexts, 2020. --INVALID-LINK--

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. --INVALID-LINK--

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. PMC - NIH, 2011. --INVALID-LINK--

  • Stereoselective Acetate Aldol Reactions. Wiley-VCH. --INVALID-LINK--

  • Asymmetric Induction. MSU chemistry. --INVALID-LINK--

  • SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY. Organic Syntheses. --INVALID-LINK--

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? ECHEMI. --INVALID-LINK--

  • Aldol Reaction. Eugene E. Kwan. --INVALID-LINK--

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 2010. --INVALID-LINK--

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC - PubMed Central. --INVALID-LINK--

  • (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses. --INVALID-LINK--

  • s-cis and s-trans Conformations of Dienes. Master Organic Chemistry, 2017. --INVALID-LINK--

  • s-cis and s-trans conformations of aliphatic esters. ResearchGate. --INVALID-LINK--

  • An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. ISU ReD, 2023. --INVALID-LINK--

  • (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones: ideal Michael acceptors to afford a virtually complete control of simple and face diastereoselectivity in addition reactions with glycine derivatives. PubMed. --INVALID-LINK--

  • (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone. TCI Chemicals. --INVALID-LINK--

  • Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. PubMed, 2002. --INVALID-LINK--

  • (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99%. Sigma-Aldrich. --INVALID-LINK--

  • The s-cis and s-trans conformers of (E)-1(3-bromo-4-morpholinophenyl). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Optimizing the Asymmetric Alkylation of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric alkylation of N-acyloxazolidinones, a cornerstone of modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, specifically focusing on improving the yield and diastereoselectivity for the alkylation of (S)-4-Phenyl-3-propionyloxazolidin-2-one. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the Evans asymmetric alkylation.

Q1: What is the fundamental principle behind the high diastereoselectivity of the Evans alkylation?

The high diastereoselectivity of the Evans alkylation stems from a combination of steric and electronic factors that create a highly ordered transition state. The process begins with the formation of a Z-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[1] The metal cation (Li⁺ or Na⁺) then forms a rigid chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, coupled with the steric bulk of the substituent at the 4-position of the auxiliary (in this case, the phenyl group), effectively blocks one face of the enolate. Consequently, the incoming electrophile can only approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2][3]

Q2: How does the choice of base (e.g., LDA vs. NaHMDS) impact the reaction?

Both LDA and NaHMDS are strong, non-nucleophilic bases capable of quantitatively generating the required enolate.[2] However, the choice of counterion (Li⁺ vs. Na⁺) can influence the reaction's stereochemical outcome and rate. Lithium enolates are known to form tighter chelates, which can lead to higher diastereoselectivity.[4] In some cases, sodium enolates have been shown to be more reactive, which can be advantageous for less reactive electrophiles.[5] The choice may also depend on the specific electrophile and substrate. For routine alkylations, both bases are generally effective, but optimization may be required for challenging substrates.

Q3: Why is a low reaction temperature (-78 °C) so critical?

Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons. Firstly, it ensures the kinetic control of the enolization process, favoring the formation of the desired Z-enolate. At higher temperatures, equilibration to the thermodynamically more stable E-enolate can occur, leading to a decrease in diastereoselectivity. Secondly, low temperatures prevent undesirable side reactions such as self-condensation of the enolate or reaction with the solvent. Finally, many organometallic reagents, including the enolates themselves, are unstable at higher temperatures and can decompose, leading to lower yields.

Q4: What are the most common methods for cleaving the chiral auxiliary after alkylation?

Once the desired alkylation has been achieved, the chiral auxiliary must be removed to yield the final product. The most common methods include:

  • Hydrolysis to the Carboxylic Acid: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a widely used method to obtain the corresponding carboxylic acid.[6][7]

  • Reduction to the Alcohol: Using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to the corresponding primary alcohol.[2]

  • Conversion to Other Functional Groups: The N-acyl group can also be converted to esters, amides, or thioesters using various reagents.

The choice of cleavage method depends on the desired final product and the stability of the molecule to the reaction conditions.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Problem Potential Causes Solutions and Explanations
Low or No Product Yield 1. Incomplete Enolate Formation: Insufficiently strong base, poor quality base, or presence of protic impurities (e.g., water in the solvent or on glassware).Verify Base Quality: Use freshly prepared or titrated LDA/NaHMDS. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Solvent Purity: Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
2. Poor Electrophile Reactivity: The electrophile is too sterically hindered or electronically deactivated.Use a More Reactive Electrophile: If possible, switch to a more reactive leaving group (e.g., iodide instead of bromide or chloride). For less reactive electrophiles, consider using a sodium enolate, which can be more nucleophilic.[5]
3. Decomposition of Starting Material or Product: The reaction temperature was too high, or the workup conditions were too harsh.Maintain Low Temperature: Ensure the reaction is kept at -78 °C throughout the enolate formation and alkylation steps. Mild Workup: Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching to avoid harsh pH changes.
Low Diastereoselectivity 1. Incorrect Enolate Geometry: Formation of the E-enolate due to elevated temperatures or the use of an inappropriate base.Strict Temperature Control: Maintain the reaction at -78 °C. Base Selection: Use a strong, bulky, non-nucleophilic base like LDA or NaHMDS to favor the kinetic Z-enolate.
2. Epimerization: The α-stereocenter is susceptible to epimerization under the reaction or workup conditions.Careful Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature. Avoid prolonged exposure to basic or acidic conditions during workup.
3. Nature of the Electrophile: Very small electrophiles (e.g., methyl iodide) can sometimes exhibit lower diastereoselectivity.[5]Optimize Reaction Conditions: For small electrophiles, screening different bases, solvents, and additives may be necessary to maximize diastereoselectivity.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may be sluggish, especially with less reactive electrophiles.Increase Reaction Time/Temperature: After the initial addition of the electrophile at -78 °C, the reaction can sometimes be allowed to slowly warm to a higher temperature (e.g., -40 °C or 0 °C) to drive it to completion. Monitor the reaction by TLC to determine the optimal time and temperature.
2. Stoichiometry Issues: An insufficient amount of base or electrophile was used.Verify Stoichiometry: Accurately measure all reagents. A slight excess of the base (e.g., 1.05-1.1 equivalents) is often used to ensure complete deprotonation.
Presence of Side Products 1. Unreacted Starting Material: Incomplete enolate formation or insufficient reaction time.See solutions for Low or No Product Yield and Incomplete Reaction .
2. Dialkylated Product: The enolate of the product reacts with a second equivalent of the electrophile.Controlled Addition of Electrophile: Add the electrophile slowly to the enolate solution at -78 °C to maintain a low concentration of the electrophile. Use only a slight excess of the electrophile (e.g., 1.1-1.2 equivalents).
3. Hydrolysis of the Auxiliary: The oxazolidinone ring can be cleaved under harsh basic conditions.Use Non-Nucleophilic Bases: Employ bases like LDA or NaHMDS. Avoid stronger, more nucleophilic bases. Careful Workup: Use a buffered quench and avoid strong acids or bases during extraction.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of this compound

This protocol provides a general procedure for the alkylation. Note that specific conditions may need to be optimized for different electrophiles.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) (solution in a suitable solvent)

  • Electrophile (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA or NaHMDS solution (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the electrophile (1.1 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired diastereomer from any minor diastereomer and other impurities.

Protocol 2: Cleavage of the Chiral Auxiliary using LiOH/H₂O₂

Materials:

  • Alkylated N-acyloxazolidinone

  • Tetrahydrofuran (THF)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Aqueous Lithium Hydroxide (LiOH)

  • Aqueous Sodium Sulfite (Na₂SO₃) solution

  • Standard solvents for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolution: Dissolve the purified alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (typically 3:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by the dropwise addition of aqueous LiOH (2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Quenching: Quench the reaction by the slow addition of aqueous Na₂SO₃ solution to destroy the excess peroxide.

  • Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer by extraction after basification.

  • Purification: Dry the organic layer containing the product over anhydrous Na₂SO₄, concentrate, and purify if necessary.

Visualizing the Rationale: Reaction Mechanisms and Workflows

To further clarify the principles discussed, the following diagrams illustrate the key mechanistic steps and troubleshooting logic.

G cluster_0 Enolate Formation and Alkylation Start This compound Base Add Strong Base (LDA or NaHMDS) -78 °C Start->Base Enolate Formation of Chelated Z-Enolate Base->Enolate Electrophile Add Electrophile (R-X) -78 °C Enolate->Electrophile Alkylation Diastereoselective Alkylation Electrophile->Alkylation Product Alkylated Product Alkylation->Product

Caption: Experimental workflow for the Evans asymmetric alkylation.

G Low_Yield Low Yield? Incomplete_Enolate Incomplete Enolate Formation? Low_Yield->Incomplete_Enolate Yes Low_Diastereoselectivity Low Diastereoselectivity? Low_Yield->Low_Diastereoselectivity No Check_Base Check Base Quality & Anhydrous Conditions Incomplete_Enolate->Check_Base Yes Poor_Electrophile Poor Electrophile Reactivity? Incomplete_Enolate->Poor_Electrophile No Change_Electrophile Use More Reactive Electrophile (e.g., R-I) Poor_Electrophile->Change_Electrophile Yes Decomposition Decomposition? Poor_Electrophile->Decomposition No Check_Temp_Workup Maintain Low Temp & Use Mild Workup Decomposition->Check_Temp_Workup Yes Incorrect_Enolate Incorrect Enolate Geometry? Low_Diastereoselectivity->Incorrect_Enolate Yes Strict_Temp Strict Temp Control (-78 °C) Incorrect_Enolate->Strict_Temp Yes Epimerization Epimerization? Incorrect_Enolate->Epimerization No Careful_Quench Quench at Low Temp & Use Buffered Solution Epimerization->Careful_Quench Yes

Caption: Troubleshooting logic for common issues in Evans alkylation.

Quantitative Data Summary

The following table provides representative data for the alkylation of this compound with various electrophiles, highlighting the typically high yields and diastereoselectivities achieved.

ElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromideLDA>99:190-95--INVALID-LINK--
Allyl iodideNaHMDS98:261-77--INVALID-LINK--
Ethyl iodideNaHMDS94:685-90--INVALID-LINK--
Methyl iodideNaHMDS85:1580-85--INVALID-LINK--

References

Technical Support Center: (S)-4-Phenyl-3-propionyloxazolidin-2-one Enolates

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-4-Phenyl-3-propionyloxazolidin-2-one and its derived enolates. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and field-proven insights to help you navigate the complexities of these powerful chiral auxiliaries.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the formation and reaction of this compound enolates. Each problem is analyzed to its root cause, with actionable solutions and preventative measures provided.

Issue 1: Low Diastereoselectivity in Aldol Addition Reactions

Question: My aldol reaction with the boron enolate of this compound is showing poor diastereoselectivity. What are the likely causes and how can I improve it?

Answer:

Low diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to reaction conditions and the nature of the substrates. The high selectivity of these reactions is dependent on the formation of a rigid, chair-like Zimmerman-Traxler transition state.[1] Several factors can disrupt this ordered transition state, leading to a mixture of diastereomers.

Probable Causes & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Incomplete Enolate Formation If the N-acyloxazolidinone is not fully converted to the Z-enolate, the remaining starting material can react with the aldehyde in a non-selective manner. This is often due to an insufficient amount of base or a reactive base that is quenched by moisture.Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use a slight excess of a non-nucleophilic base like diisopropylethylamine (DIPEA). Monitor enolate formation by TLC or a quenching study on a small aliquot before adding the aldehyde.
Incorrect Lewis Acid Boron enolates are generally superior for achieving high syn-selectivity in Evans aldol reactions.[2] Other Lewis acids, such as TiCl₄, can lead to different stereochemical outcomes or lower selectivity.[3]Use dibutylboron triflate (Bu₂BOTf) as the Lewis acid for generating the boron enolate. This promotes the formation of the highly organized transition state required for high diastereoselectivity.[1]
"Acetate" Aldol Reaction When the N-acyl group is an acetyl group (acetate aldol), the lack of an α-substituent on the enolate leads to a less organized transition state. The steric clash that helps enforce a single transition state in propionate aldols is absent, resulting in poor selectivity.[4][5]If possible, use an N-propionyl or other substituted N-acyl group to provide the necessary steric hindrance in the transition state. If an acetate aldol is necessary, alternative strategies using different auxiliaries or catalysts may be required for high selectivity.[4]
Reaction Temperature Too High The Zimmerman-Traxler transition state is favored at low temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for less-favored transition states, leading to a decrease in diastereoselectivity.Maintain a low reaction temperature, typically -78 °C, during enolate formation and the subsequent addition of the aldehyde. Use a properly calibrated thermometer and an efficient cooling bath.[2]
Issue 2: Competing Retro-Aldol Reaction

Question: I'm observing the decomposition of my desired aldol product and the formation of starting materials, suggesting a retro-aldol reaction. How can I prevent this?

Answer:

The retro-aldol reaction is an equilibrium process that can be significant, especially if the aldol addition product is sterically hindered or if the reaction conditions favor the reverse reaction.

Probable Causes & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Thermodynamically Unfavorable Product If the aldol adduct is sterically congested, the equilibrium may favor the starting materials.Once the reaction is complete, as determined by TLC, quench the reaction at low temperature to trap the product. Subsequent workup and purification should also be performed without unnecessary delay or exposure to harsh conditions.
Basic or Acidic Conditions During Workup Both acidic and basic conditions can catalyze the retro-aldol reaction.Use a neutral or mildly acidic quench (e.g., saturated aqueous ammonium chloride). During workup and purification, avoid strong acids or bases. If chromatography is necessary, consider using deactivated silica gel.[2]
Issue 3: Side Reactions During Auxiliary Cleavage

Question: When I try to cleave the chiral auxiliary using lithium hydroxide and hydrogen peroxide, I get a significant amount of a hydroxyamide byproduct. What is happening and how can I avoid it?

Answer:

The desired cleavage of the N-acyl bond is in competition with the hydrolysis of the endocyclic carbamate bond of the oxazolidinone ring.[6] The formation of the undesired hydroxyamide results from the latter pathway.

Probable Causes & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Attack at the Endocyclic Carbonyl While lithium hydroperoxide (LiOOH) preferentially attacks the exocyclic acyl group, hydroxide (LiOH) can attack the more sterically accessible endocyclic carbamate carbonyl, leading to ring-opening.[7][8]The standard protocol uses a combination of LiOH and H₂O₂ to generate LiOOH in situ. Ensure the correct stoichiometry is used. Using LiOOH directly, if available, can also favor the desired cleavage.[9]
Reaction Temperature Higher temperatures can increase the rate of the undesired endocyclic cleavage.Perform the cleavage at a low temperature, typically 0 °C.[6]
Steric Hindrance If the acyl group is particularly bulky, the rate of the desired exocyclic cleavage may be slowed, allowing the competing endocyclic cleavage to become more significant.[9]In such cases, alternative cleavage methods may be necessary. For example, reduction with LiBH₄ can yield the corresponding alcohol, or transesterification with a Lewis acid like Yb(OTf)₃ can provide the ester directly.[10]

Experimental Protocol: Standard Auxiliary Cleavage with LiOH/H₂O₂

  • Dissolve the N-acyl oxazolidinone adduct in a mixture of THF and water (typically 3:1 v/v) and cool to 0 °C in an ice bath.

  • To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂), followed by an aqueous solution of lithium hydroxide (LiOH).

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~3 with an appropriate acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • The chiral auxiliary can often be recovered from the aqueous layer.

Issue 4: Epimerization at the α-Carbon

Question: I'm concerned about epimerization of the newly formed stereocenter during the reaction or workup. How can I minimize this risk?

Answer:

Epimerization involves the deprotonation and re-protonation of the α-carbon, which can scramble the desired stereochemistry. This is a risk whenever a strong base is present.

Probable Causes & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution
Excess Strong Base If a strong, non-nucleophilic base like LDA is used for enolate formation, any excess base remaining after the reaction can cause epimerization.Use a stoichiometric amount of base relative to the N-acyloxazolidinone. If using a very strong base, ensure it is fully consumed during enolate formation before proceeding.
Harsh Workup Conditions Prolonged exposure to basic or acidic conditions during workup can lead to epimerization.[11]Use a mild, buffered workup and minimize the time the product is in contact with acidic or basic aqueous layers.

Frequently Asked Questions (FAQs)

Q1: Why are boron enolates preferred over lithium enolates for Evans aldol reactions?

A1: Boron enolates form a more rigid, six-membered ring chair-like transition state (Zimmerman-Traxler model) due to chelation between the boron atom, the enolate oxygen, and the carbonyl oxygen of the auxiliary.[1] This high degree of organization is what leads to the excellent diastereoselectivity observed in these reactions. Lithium enolates, while effective for alkylations, generally provide lower selectivity in aldol additions because they form less-defined transition states.[12]

Q2: Can I use this compound for asymmetric alkylation reactions?

A2: Yes, the enolates derived from this and similar N-acyloxazolidinones are excellent nucleophiles for asymmetric alkylation reactions.[13] Typically, sodium or lithium enolates are used for this purpose. The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[12]

Q3: What is the role of the phenyl group on the chiral auxiliary?

A3: The phenyl group at the C4 position of the oxazolidinone ring acts as a steric directing group. It effectively blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde or alkyl halide) to approach from the less hindered face. This steric control is the basis for the high diastereoselectivity of reactions involving Evans auxiliaries.[1]

Q4: Are there any safety concerns when using LiOH/H₂O₂ for auxiliary cleavage?

A4: Yes, a significant and often overlooked hazard is the evolution of oxygen gas.[14] This occurs because the initially formed peracid intermediate can be reduced by excess hydrogen peroxide. This can create a pressurized and oxygen-rich atmosphere in the reaction vessel, which, in the presence of flammable organic solvents, poses a significant safety risk, especially on a larger scale. It is crucial to ensure adequate venting and to avoid sealing the reaction vessel tightly.

Visualizing the Process

Logical Flow for Troubleshooting Low Diastereoselectivity

Caption: Troubleshooting workflow for low diastereoselectivity.

Mechanism of Auxiliary Cleavage: Desired vs. Side Reaction

G cluster_0 Desired Pathway (Exocyclic Cleavage) cluster_1 Side Reaction (Endocyclic Cleavage) A N-Acyl Adduct B LiOOH Attack at Acyl Carbonyl A->B C Tetrahedral Intermediate B->C D Product + Recovered Auxiliary C->D E N-Acyl Adduct F LiOH Attack at Carbamate Carbonyl E->F G Ring-Opened Intermediate F->G H Hydroxyamide Byproduct G->H

Caption: Competing pathways in auxiliary cleavage.

References

Optimizing temperature for enolization of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to optimizing temperature for the enolization of (S)-4-Phenyl-3-propionyloxazolidin-2-one, designed for chemistry professionals.

This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the critical enolization step of this compound. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure reproducible, high-yield, and diastereoselective outcomes.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in Subsequent Alkylation/Aldol Reaction
  • Symptoms: Your final product shows a mixture of diastereomers (e.g., a low dr ratio determined by ¹H NMR).

  • Potential Causes:

    • Incorrect Enolization Temperature: The temperature was too high during enolate formation or addition of the electrophile. Higher temperatures can lead to the formation of the undesired thermodynamic enolate or allow for equilibration between diastereomeric transition states.[1]

    • Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can react non-selectively.

    • Slow Addition of Electrophile: Adding the electrophile too quickly can cause localized warming of the reaction mixture.

    • Enolate Aggregation Issues: Lithium enolates can form various aggregates (dimers, tetramers) in solution, and their relative proportions can be temperature-dependent.[2] Equilibration between these aggregates upon warming can affect reactivity and selectivity.[2]

  • Recommended Solutions:

    • Strict Temperature Control: Maintain a temperature of -78 °C (a dry ice/acetone bath is standard) throughout the enolization and electrophile addition steps.[3][4] For particularly sensitive substrates, temperatures as low as -100 °C may be beneficial.

    • Ensure Complete Deprotonation: Allow the base to stir with the substrate for a sufficient time (typically 30-60 minutes) at -78 °C before adding the electrophile.

    • Slow, Controlled Addition: Add the electrophile dropwise via syringe pump over an extended period to avoid any temperature spikes.

    • Choice of Base: For alkylations, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are standard.[3][5] For boron-mediated aldol reactions, a hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used in conjunction with a Lewis acid like dibutylboron triflate (Bu₂BOTf).[6][7]

Issue 2: Incomplete Reaction or Low Yield
  • Symptoms: Significant amount of starting material remains after the reaction is complete (as observed by TLC or NMR).

  • Potential Causes:

    • Insufficient Base: The base may have been partially quenched by adventitious water or other acidic impurities.

    • Poor Quality Reagents: The base (especially LDA, which is prepared in situ or stored as a solution) may have degraded. The solvent may not be sufficiently anhydrous.

    • Precipitation of Reagents: The base or enolate may precipitate out of solution if the solvent is inappropriate or the concentration is too high at very low temperatures.

    • Enolization Temperature Too Low: While -78 °C is standard, in some rare cases with sterically hindered substrates, the rate of deprotonation may be excessively slow.

  • Recommended Solutions:

    • Use High-Quality Reagents: Always use freshly distilled, anhydrous solvents (THF is common). Titrate LDA solutions before use to determine their exact molarity.

    • Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete deprotonation.

    • Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material before adding the electrophile.

    • Controlled Warming (Use with Caution): If deprotonation is sluggish at -78 °C, the reaction can be briefly warmed to a slightly higher temperature (e.g., -40 °C) and then re-cooled to -78 °C before the addition of the electrophile.[2] This should be done carefully, as it can compromise diastereoselectivity.

Issue 3: Competing Side Reactions (e.g., Self-Condensation, Decomposition)
  • Symptoms: Formation of multiple unidentified byproducts. For aldol reactions, this could be self-condensation of the aldehyde electrophile. For alkylations, this could involve decomposition of the oxazolidinone auxiliary.

  • Potential Causes:

    • Enolization Temperature Too High: Allows the enolate to act as a base towards the electrophile (e.g., deprotonating an aldehyde) or undergo other undesired pathways.

    • Excess Base: A large excess of a strong base like LDA can lead to undesired side reactions.

    • Decomposition of Auxiliary: Certain conditions, particularly with sodiated enolates, can lead to the decomposition of the oxazolidinone backbone.[8]

  • Recommended Solutions:

    • Maintain Low Temperature: The -78 °C temperature is critical for minimizing the rates of these competing pathways.[4]

    • Inverse Addition: Add the formed enolate solution slowly to a solution of the electrophile at -78 °C. This keeps the concentration of the enolate low and minimizes self-reaction.

    • Careful Stoichiometry: Avoid using a large excess of the strong base.

    • Boron-Mediated "Soft Enolization": For aldol reactions, using Bu₂BOTf and a weaker amine base generates the boron enolate, which is generally less basic and more stable than its lithium counterpart, reducing the likelihood of aldehyde self-condensation.[6][9][10]

Frequently Asked Questions (FAQs)

Q1: Why is -78 °C the standard temperature for this enolization?

A1: The enolization of N-acyloxazolidinones can potentially form two different enolates: the kinetic and the thermodynamic enolate. At very low temperatures like -78 °C, the deprotonation is effectively irreversible, leading to the formation of the kinetic enolate, which is formed faster due to the deprotonation of the less sterically hindered proton.[1] This kinetic control is crucial for achieving high diastereoselectivity in the subsequent reaction. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more stable thermodynamic enolate, leading to a mixture of products.

Q2: How does temperature affect the formation of the desired (Z)-enolate?

A2: The high diastereoselectivity of reactions involving Evans auxiliaries stems from the preferential formation of the (Z)-enolate.[3][11] This is achieved through a rigid, chelated transition state where the metal cation (e.g., Li⁺, Na⁺, or B²⁺) coordinates to both the carbonyl oxygen of the propionyl group and the oxygen of the oxazolidinone ring. This chelation forces the substituents into a conformation that, upon deprotonation, leads almost exclusively to the (Z)-enolate geometry. Low temperatures are essential to maintain the integrity of this chelated intermediate and prevent equilibration to the (E)-enolate.[11]

Q3: Should I use a lithium (LDA), sodium (NaHMDS), or boron (Bu₂BOTf) based enolization? How does temperature optimization differ?

A3: The choice depends on the subsequent reaction:

  • Lithium/Sodium Enolates (for Alkylations): Generated with strong bases like LDA or NaHMDS at -78 °C.[5][8] These are highly reactive nucleophiles ideal for reactions with alkyl halides. Temperature control is critical to prevent side reactions and maintain kinetic control.

  • Boron Enolates (for Aldol Additions): Generated using a Lewis acid (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA).[7] This "soft enolization" can often be performed at 0 °C before cooling back down to -78 °C for the aldehyde addition.[9] The resulting boron enolate is less basic than its lithium counterpart, which minimizes side reactions with sensitive aldehydes.[6] The reaction still requires a low temperature (-78 °C) during the C-C bond-forming step to maximize stereocontrol via the Zimmerman-Traxler transition state.[12][13]

Q4: Can I visually confirm enolate formation?

A4: In some cases, yes. The formation of lithium or sodium enolates of N-acyloxazolidinones can sometimes result in a color change to yellow or orange. Boron enolates are also often yellow.[6] However, this is not a definitive analytical method and should only be used as a preliminary indicator. The reaction should always be monitored by other means, such as TLC, to confirm the consumption of the starting material.

Optimized Experimental Protocols

Protocol 1: LDA-Mediated Enolization for Alkylation

This protocol is optimized for kinetic control at low temperatures.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: While maintaining the temperature at -78 °C, add freshly titrated LDA (1.05 eq) dropwise via syringe over 10 minutes.

  • Stirring: Stir the resulting solution at -78 °C for 45-60 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Summary: Effect of Temperature and Base on Enolization
Base/ReagentTypical Temp. (Enolization)Typical Temp. (Addition)Control TypePrimary ApplicationDiastereoselectivityReference
LDA-78 °C-78 °CKineticAlkylationHigh to Excellent[3]
NaHMDS-78 °C-78 °CKineticAlkylationHigh to Excellent[5][8]
Bu₂BOTf / DIPEA0 °C to -78 °C-78 °CKineticAldol AdditionExcellent[7][9]

Visualizations

Experimental Workflow for Enolization

G cluster_prep Preparation cluster_enolization Enolization cluster_reaction Reaction cluster_workup Workup start Flame-dry glassware under N2/Ar add_substrate Add this compound and anhydrous THF start->add_substrate cool Cool solution to -78 °C add_substrate->cool add_base Add Base (e.g., LDA) dropwise at -78 °C cool->add_base Maintain Temp. stir Stir for 45-60 min at -78 °C add_base->stir add_electrophile Add Electrophile (E+) dropwise at -78 °C stir->add_electrophile Formed (Z)-Enolate react Stir for 2-4 h at -78 °C add_electrophile->react quench Quench with sat. aq. NH4Cl at -78 °C react->quench warm Warm to Room Temp. quench->warm extract Extraction & Purification warm->extract

Caption: General workflow for the low-temperature enolization and subsequent reaction.

Mechanism: Formation of the Chelated (Z)-Enolate

Caption: Formation of the (Z)-enolate via a lithium-chelated intermediate.

References

Technical Support Center: Troubleshooting (S)-4-Phenyl-3-propionyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing (S)-4-Phenyl-3-propionyloxazolidin-2-one in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and best practices for when your reactions do not proceed as expected. The methodologies described herein are grounded in established mechanistic principles to help you diagnose and resolve common issues encountered in the lab.

Part 1: Troubleshooting Guide: Diagnosing Incomplete Reactions

An incomplete reaction, often observed as the persistence of the starting N-propionyl oxazolidinone on a TLC plate or in an NMR spectrum, is a frequent challenge. The root cause typically falls into one of three categories: inefficient enolate formation, issues with the electrophile, or suboptimal reaction conditions.

Q1: My reaction has stalled. How do I systematically determine the cause?

When faced with a stalled or low-yielding reaction, a logical, step-by-step diagnostic approach is crucial. The following workflow is designed to efficiently identify the point of failure.

G cluster_start cluster_step1 Step 1: Verify Enolate Formation cluster_step2 Step 2: Assess Electrophile & Conditions cluster_solutions Solutions start Incomplete Reaction Observed (e.g., via TLC, LC-MS) quench Take an aliquot post-base addition. Quench with D₂O or MeI. start->quench Begin Diagnosis analyze Analyze by ¹H NMR or LC-MS. quench->analyze e_check Check Electrophile: Purity, Activity, Stoichiometry analyze->e_check Result: Successful deuteration or methylation sol_base Problem: Incomplete Enolization Solution: Use fresh/stronger base, optimize temperature, check solvent. analyze->sol_base Result: No/low deuteration or methylation t_check Check Conditions: Temperature, Solvent, Time sol_elec Problem: Electrophile Issue Solution: Purify/replace electrophile, increase equivalents, use activator (Lewis acid). e_check->sol_elec sol_cond Problem: Suboptimal Conditions Solution: Adjust temperature, increase reaction time, screen solvents. t_check->sol_cond G cluster_reagents cluster_product Aux (S)-4-Phenyl- 2-oxazolidinone Product (S)-4-Phenyl-3-propionyl oxazolidin-2-one Aux->Product + Base + Acylating Agent Base n-BuLi or DMAP Acyl Propionyl Chloride or Propionic Anhydride

Technical Support Center: Troubleshooting Racemization in N-Acyloxazolidinone Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-acyloxazolidinone chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize Evans auxiliaries and related chiral building blocks. Here, we will address one of the most persistent challenges in this field: the racemization or epimerization of stereogenic centers alpha to the carbonyl group. Our goal is to provide you with a comprehensive understanding of the issue, practical troubleshooting strategies, and robust preventative measures to ensure the stereochemical integrity of your products.

Introduction: The Double-Edged Sword of Enolization

N-acyloxazolidinones are powerful tools for asymmetric synthesis, enabling the reliable and predictable formation of stereocenters. The very reactivity that makes them so useful—the ability to form a rigid, chelated (Z)-enolate—is also the source of their primary vulnerability to racemization.[1] The deprotonation at the α-carbon, essential for alkylation and aldol reactions, creates a planar enolate intermediate. If this enolate is not managed carefully, it can be protonated non-stereoselectively, leading to a loss of stereochemical purity. This guide will equip you to control this delicate equilibrium.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding racemization in N-acyloxazolidinone reactions.

Q1: What is the primary mechanism of racemization for N-acyloxazolidinone products?

A1: The dominant mechanism is enolization. The α-proton of the N-acyl group is acidic and can be removed by a base to form an enolate. This enolate is planar at the α-carbon, temporarily erasing the stereochemical information at that center. If a proton source is available, the enolate can be quenched from either face, leading to a mixture of diastereomers (epimerization). This is particularly a concern during workup or subsequent reaction steps under non-optimal pH conditions.[2]

Q2: At which stages of my experimental workflow is racemization most likely to occur?

A2: Racemization can occur at several key stages:

  • Enolate Formation: While necessary, prolonged exposure to the base before the electrophile is added can increase the risk of side reactions.

  • Reaction Quench and Workup: This is the most common stage for racemization. Quenching with protic acids (even weak ones like ammonium chloride) can introduce a proton source that non-selectively protonates the enolate. Vigorous acidic or basic conditions during workup can also catalyze keto-enol tautomerism.[2]

  • Auxiliary Cleavage: Standard cleavage methods, such as hydrolysis with strong acids or bases, can create harsh conditions that promote epimerization of the newly formed chiral center.[2]

  • Purification: Chromatography on silica gel, which is slightly acidic, can sometimes cause epimerization of sensitive compounds, although this is less common for robust N-acyloxazolidinone adducts.

Q3: How does the choice of base affect the risk of racemization?

A3: The choice of base is critical. Strong, non-nucleophilic bases that rapidly and completely deprotonate the N-acyloxazolidinone are preferred.

  • Lithium diisopropylamide (LDA) and Sodium bis(trimethylsilyl)amide (NaHMDS): These are excellent choices as they are strong bases that form stable, chelated enolates, minimizing the concentration of the free protonated starting material.[1]

  • Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are weaker bases and are often used in conjunction with a Lewis acid like dibutylboron triflate in Evans aldol reactions.[3][4] The Lewis acid coordinates to the carbonyls, increasing the acidity of the α-proton and facilitating deprotonation. The key is the in situ formation of the boron enolate, which is generally stable.

Q4: Can the solvent choice influence the degree of racemization?

A4: Yes, solvent polarity plays a significant role.

  • Aprotic, non-polar solvents like tetrahydrofuran (THF) and diethyl ether are standard for enolate formation as they stabilize the chelated enolate structure and do not provide a proton source.

  • Protic solvents (e.g., ethanol, methanol) should be strictly avoided during enolate formation and handling as they will readily protonate the enolate.

  • The polarity of the solvent can also affect the transition state of the reaction, which can influence the diastereoselectivity.[5]

Troubleshooting Guide: Diagnosing and Solving Racemization

When you suspect a loss of stereochemical purity, a systematic approach is necessary. This section provides a step-by-step guide to identify the source of racemization and implement corrective actions.

Step 1: Confirming Racemization - Analytical Techniques

Before optimizing your reaction, you must confirm that racemization is indeed occurring and quantify its extent.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is the gold standard for separating and quantifying enantiomers and diastereomers.[6][7][8]

Methodology:

  • Column Selection: Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating N-acyloxazolidinone derivatives.[7]

  • Mobile Phase: Start with a mixture of hexane and isopropanol. The ratio can be adjusted to optimize separation.

  • Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram. The presence of more than the expected number of peaks corresponding to stereoisomers indicates a loss of stereochemical integrity. The peak area ratio can be used to determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.).

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can often be used to determine the diastereomeric ratio of your product without separation.

Methodology:

  • High-Resolution Spectrum: Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or purified product.

  • Identify Diastereotopic Protons: Look for signals of protons that are in different chemical environments in the different diastereomers. Protons alpha or beta to the newly formed stereocenter are often good candidates.

  • Integration: Carefully integrate the distinct signals corresponding to each diastereomer to calculate the ratio.

  • Chiral Shift Reagents: In cases where signals overlap, chiral lanthanide shift reagents can be used to induce chemical shift differences between the signals of the two diastereomers.

Step 2: Pinpointing the Source of Racemization

Once racemization is confirmed, you need to identify the problematic step in your workflow.

Workflow for Troubleshooting Racemization

G cluster_0 Analysis Phase cluster_1 Investigation Phase cluster_2 Optimization Phase A Perform Reaction & Workup B Analyze Crude Product (HPLC/NMR) A->B C Racemization Observed? B->C D Isolate & Analyze Pre-Workup Sample C->D Yes L No Racemization C->L No E Racemization Pre-Workup? D->E F Modify Workup (e.g., non-protic quench) E->F No J Modify Enolate Formation (Base, Temp, Time) E->J Yes G Isolate & Analyze Pre-Cleavage Sample F->G H Racemization Pre-Cleavage? G->H I Modify Cleavage (e.g., milder conditions) H->I No H->J Yes K Problem Solved I->K J->K

Caption: Troubleshooting workflow for identifying the source of racemization.

Step 3: Implementing Solutions

Based on your findings, implement the following targeted solutions.

Issue 1: Racemization during Workup
  • Problem: Quenching the reaction with a protic source (e.g., saturated NH₄Cl solution) while unreacted enolate is still present.

  • Solution:

    • Anhydrous Quench: Quench the reaction at low temperature (-78 °C) with a non-protic electrophile that reacts with the enolate, such as acetic anhydride or acetyl chloride, before warming to room temperature and proceeding with an aqueous workup.

    • Inverse Quench: Add the reaction mixture slowly to a rapidly stirred, buffered aqueous solution (e.g., pH 7 phosphate buffer) to ensure rapid and controlled protonation.

Issue 2: Racemization during Auxiliary Cleavage
  • Problem: Harsh hydrolytic conditions (e.g., high concentrations of LiOH or H₂SO₄) are causing epimerization of the product.

  • Solution:

    • Milder Hydrolysis: Use milder conditions, such as lithium hydroperoxide (LiOOH), which can often cleave the auxiliary at lower temperatures.

    • Reductive Cleavage: For conversion to the corresponding primary alcohol, reduction with LiBH₄ is often a mild and effective method.

    • Transesterification: For conversion to esters, using a Lewis acid like Ti(OiPr)₄ with an alcohol can be a gentle alternative to hydrolysis followed by esterification.

Issue 3: Racemization during Enolate Formation/Reaction
  • Problem: The enolate is not stable under the reaction conditions, or a proton source is present.

  • Solution:

    • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and reaction sequence.

    • Base Selection: Ensure you are using a sufficiently strong base to achieve complete deprotonation. Refer to the pKa table below to guide your choice.

    • Reagent Purity: Ensure all reagents and solvents are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

Preventative Measures and Best Practices

The best way to deal with racemization is to prevent it from happening in the first place.

Understanding Acidity: The Role of pKa

A fundamental understanding of the acidity (pKa) of your N-acyloxazolidinone and the strength of your base is crucial for preventing racemization.[9] The base must be strong enough to completely deprotonate the substrate, shifting the equilibrium far to the side of the enolate.

CompoundApproximate pKa (in DMSO)Reference
N-Acetyl Oxazolidinone~23-25[10][11]
N-Propionyl Oxazolidinone~24-26[10][11]
Diisopropylamine (LDA conjugate acid)~36[12]
Hexamethyldisilazane (NaHMDS conjugate acid)~26[12]
Triethylamine (conjugate acid)~10.7 (in H₂O)[12]

Note: pKa values are highly dependent on the solvent. Values in DMSO are generally higher than in water.[10]

This table illustrates why LDA is effective for full deprotonation, while a weaker base like triethylamine requires the assistance of a Lewis acid to increase the substrate's acidity.

Visualizing the Key Step: Enolate Formation

The formation of a stereochemically defined (Z)-enolate is the cornerstone of Evans' chemistry. The chiral auxiliary directs the stereochemical outcome of subsequent reactions.[3][13]

References

Technical Support Center: Troubleshooting Lithium-Halalogen Exchange Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting lithium-halogen exchange reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic tool. Here, we address common side reactions and experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide

This section provides in-depth answers to specific problems you may encounter during your lithium-halogen exchange experiments. We delve into the root causes of these issues and offer detailed protocols to get your reaction back on track.

Question 1: My primary reaction is Wurtz-type coupling, leading to low yields of my desired organolithium species. How can I minimize this?

Answer:

Wurtz-type coupling is a common side reaction in the preparation of organolithium reagents, where the desired organolithium species (R-Li) reacts with the starting organic halide (R-X) to form a symmetrical coupled product (R-R)[1][2]. This is particularly problematic when using alkyl iodides[1].

Underlying Cause: This side reaction is often competitive with the initial metal-halogen exchange. The newly formed, highly nucleophilic organolithium reagent can attack the electrophilic carbon of the starting halide.

Troubleshooting Protocol:

  • Choice of Halide: If possible, switch from an alkyl iodide to the corresponding bromide or chloride. The rate of lithium-halogen exchange follows the trend I > Br > Cl, but the propensity for Wurtz coupling is also higher with iodides[3][4][5]. Using alkyl chlorides or bromides can almost completely avoid this side reaction[1].

  • Low Temperature: Perform the reaction at very low temperatures (typically -78 °C or lower). This slows down the rate of the competing Wurtz coupling reaction more significantly than the desired lithium-halogen exchange, which is often extremely fast even at these temperatures[4][6].

  • Inverse Addition: Add the organic halide solution slowly to the organolithium reagent solution. This ensures that the concentration of the organic halide is kept low at all times, minimizing the chance of it reacting with the newly formed organolithium product.

  • Use of t-Butyllithium: For the preparation of some organolithiums, using two or more equivalents of t-butyllithium (t-BuLi) can be effective. The first equivalent performs the exchange, and the second reacts with the t-butyl halide byproduct, preventing it from participating in side reactions[4][7].

Question 2: I am observing significant dehydrohalogenation, especially when using n-butyllithium with secondary or tertiary halides. What is causing this and how can I prevent it?

Answer:

Dehydrohalogenation is a side reaction where the organolithium reagent, such as n-butyllithium (n-BuLi), acts as a base rather than a nucleophile, abstracting a proton from the starting halide and leading to the formation of an alkene[8].

Underlying Cause: n-BuLi is a strong base (pKa ~50)[9][10]. When the starting halide has acidic protons, particularly on the β-carbon, proton abstraction can compete with or even dominate the lithium-halogen exchange. This is more prevalent with sterically hindered halides.

Troubleshooting Protocol:

  • Choice of Organolithium Reagent: Switch to a more sterically hindered but less basic organolithium reagent if possible, although n-BuLi and t-BuLi are the most common. Alternatively, using a different synthetic route to the desired organometallic compound might be necessary if dehydrohalogenation is the major pathway.

  • Lower Reaction Temperature: As with Wurtz coupling, lowering the reaction temperature (e.g., to -100 °C or below) can favor the kinetically faster lithium-halogen exchange over the elimination reaction[6].

  • Solvent Effects: The choice of solvent can influence the basicity of the organolithium reagent. Non-coordinating hydrocarbon solvents like hexanes or pentane are generally preferred over ethereal solvents like tetrahydrofuran (THF) when dehydrohalogenation is a concern, as THF can increase the reactivity of the organolithium reagent[11][12].

Question 3: My reaction is giving a complex mixture of products, and I suspect the organolithium reagent is reacting with my solvent (THF). How can I confirm this and what are the alternatives?

Answer:

Organolithium reagents, especially n-BuLi and t-BuLi, can react with ethereal solvents like THF, particularly at temperatures above -78 °C. This reaction involves the deprotonation of THF, leading to its decomposition and the formation of unwanted byproducts[13].

Underlying Cause: The protons on the carbons adjacent to the oxygen in THF are weakly acidic and can be abstracted by the strong base. This process consumes the organolithium reagent and introduces reactive species into the reaction mixture[13].

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain a reaction temperature of -78 °C or lower when using THF as a solvent.

  • Alternative Solvents: Consider using diethyl ether (Et₂O), which is less reactive towards organolithiums than THF. For reactions that can be performed in non-polar media, hydrocarbon solvents like pentane or hexane are the safest choice to avoid this side reaction[14]. A mixture of pentane and ether is also a common solvent system[4].

  • Trapp Solvent Mixture: For reactions requiring very low temperatures to maintain the stability of the organolithium reagent, a Trapp solvent mixture (a combination of THF, Et₂O, and pentane) can be used. This mixture remains a liquid at temperatures as low as -110 °C.

Question 4: My starting material contains a functional group (e.g., ester, nitrile) that is not surviving the reaction conditions. How can I perform a lithium-halogen exchange in the presence of sensitive functional groups?

Answer:

Organolithium reagents are highly reactive and will readily react with a wide range of functional groups containing acidic protons or electrophilic centers[1][2].

Underlying Cause: The extremely nucleophilic and basic nature of organolithiums leads to their incompatibility with many functional groups.

Troubleshooting Protocol:

  • Extremely Low Temperatures: Performing the reaction at very low temperatures (e.g., -100 °C) can sometimes allow the lithium-halogen exchange to occur selectively, as it is often much faster than the reaction with the functional group[6].

  • Barbier Conditions: In this approach, the lithium-halogen exchange is performed in the presence of the electrophile. This allows the newly formed organolithium to be trapped immediately, minimizing its contact time with the sensitive functional group on the starting material. This can be particularly effective in continuous flow setups[15].

  • Transmetalation: Generate the organolithium and then perform a transmetalation with a less reactive metal salt, such as MgBr₂ or ZnCl₂. The resulting organomagnesium or organozinc reagents are generally more tolerant of functional groups[16].

  • Protecting Groups: If the above methods are not successful, consider protecting the sensitive functional group before performing the lithium-halogen exchange and then deprotecting it in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in lithium-halogen exchange?

The typical reactivity order is I > Br > Cl. Fluorine is generally unreactive[3][8].

Q2: How many equivalents of the organolithium reagent should I use?

This depends on the specific reaction. For a simple exchange, 1.0 to 1.1 equivalents are often sufficient. However, when using t-BuLi, two or more equivalents are commonly used to consume the t-butyl halide byproduct[4][7]. If your substrate has acidic protons, you will need an additional equivalent of the organolithium reagent for each acidic proton.

Q3: What is an "ate" complex?

An "ate" complex is an intermediate formed by the nucleophilic attack of the organolithium reagent on the halogen atom of the organic halide. This intermediate is a hypervalent species with the halogen bearing a negative charge. The formation of this complex is a key step in the proposed nucleophilic mechanism of lithium-halogen exchange[3][4].

Q4: Can I use Grignard reagents for halogen-metal exchange?

Yes, magnesium-halogen exchange is also a useful transformation. It can be performed by treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. This method often shows better functional group tolerance than lithium-halogen exchange[3][16].

Q5: What are the safety precautions for working with organolithium reagents?

Organolithium reagents like n-BuLi and especially t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air or moisture[10][14][17]. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using air-free techniques. Always wear appropriate personal protective equipment, including flame-resistant lab coats and safety glasses.

Visualizing Reaction Mechanisms and Workflows

Mechanism of "Ate" Complex Formation

ate_complex RLi R-Li Ate_Complex [R-X-R']⁻ Li⁺ RLi->Ate_Complex Nucleophilic Attack R_prime_X R'-X R_prime_X->Ate_Complex R_prime_Li R'-Li Ate_Complex->R_prime_Li RX R-X Ate_Complex->RX

References

Technical Support Center: Crystallization of Oxazolidinone-Derived Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of oxazolidinone-derived products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the crystallinity of this important class of compounds. This resource is structured to address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My oxazolidinone-derived product has precipitated as an oil or an amorphous solid. What are the primary reasons for this?

A1: The formation of oils or amorphous solids instead of crystals is a common issue and typically points to a few key factors.[1] Rapid precipitation from a highly supersaturated solution often doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[2] The presence of even small amounts of impurities can disrupt the crystallization process by interfering with crystal nucleation and growth.[3][4] Additionally, the choice of solvent is critical; if the compound's melting point is lower than the boiling point of the solvent, it may "oil out" as a liquid phase.[5]

Q2: How critical is the purity of my starting material for achieving good crystallinity?

A2: Purity is paramount. Impurities can significantly hinder crystallization by getting incorporated into the crystal lattice, which disrupts the long-range order, or by adsorbing onto the surface of growing crystals, which can slow or even halt further growth.[4][6] In the pharmaceutical industry, impurities in an active pharmaceutical ingredient (API) are strictly controlled, often to levels below 0.1 mol%, as they can affect the drug's efficacy and safety.[3] Therefore, rigorous purification of the crude oxazolidinone product before attempting crystallization is a critical step.[7][8]

Q3: What are the most important solvent properties to consider for crystallizing oxazolidinone derivatives?

A3: The ideal solvent should exhibit a steep solubility curve with temperature, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5][9] This characteristic is crucial for cooling crystallization. The solvent should not react with your compound. Other important factors include the solvent's polarity, viscosity, and its ability to form hydrogen bonds, as these can influence the crystal habit and even the polymorphic form obtained.[10][11] It is often beneficial to screen a range of solvents with varying properties.

Q4: Can the presence of different crystalline forms (polymorphs) affect my results?

A4: Absolutely. Polymorphism, the ability of a compound to exist in multiple crystal structures, is a significant consideration in drug development.[12][13] Different polymorphs of the same oxazolidinone derivative can have different physical and chemical properties, including solubility, stability, and bioavailability.[14][15] Controlling the crystallization process to consistently produce the desired, most stable polymorph is crucial for reproducible results and regulatory compliance.[13]

Troubleshooting Guide: Common Crystallization Problems

This section provides a structured approach to troubleshooting common issues encountered during the crystallization of oxazolidinone-derived products.

Issue 1: No Crystals Form Upon Cooling

If your solution remains clear even after cooling, it is likely not sufficiently supersaturated.

Causality and Troubleshooting Steps:

  • Insufficient Concentration: The initial concentration of your compound might be too low.

    • Solution: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[1]

  • Excessive Solvent: You may have used too much solvent to dissolve the compound initially.

    • Solution: Similar to the above, reduce the solvent volume by evaporation.[1]

  • Lack of Nucleation Sites: Crystal formation requires an initial nucleus to grow upon.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[1][16]

    • Solution 2 (Seeding): If you have a few crystals of your product, add a single, tiny crystal (a "seed crystal") to the cooled solution. This will provide a template for further crystal growth.[13][17][18]

Issue 2: The Product "Oils Out" or Forms an Amorphous Precipitate

This indicates that the separation of the solid phase is happening too quickly or under conditions that do not favor ordered crystal lattice formation.

Causality and Troubleshooting Steps:

  • Solution Cooled Too Rapidly: Rapid cooling can lead to a sudden drop in solubility, causing the compound to crash out of solution as an oil.[2]

    • Solution: Re-heat the solution to redissolve the oil. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[16][18]

  • High Impurity Levels: Impurities can lower the melting point of the solid, making it more prone to oiling out.

    • Solution: Purify the crude material before crystallization. Techniques like column chromatography are often necessary.[19]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Select a lower-boiling point solvent or use a co-solvent system to modify the properties of the crystallization medium.[5]

Experimental Protocols for Improving Crystallinity

Here are detailed step-by-step methodologies for key crystallization techniques applicable to oxazolidinone-derived products.

Protocol 1: Slow Cooling Crystallization

This is the most common and often the first method to try.

  • Solvent Selection: Choose a solvent in which your oxazolidinone derivative has high solubility at high temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude, purified product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[20] If some solid remains, add small portions of hot solvent until a clear solution is obtained.[5]

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask with glass wool or a beaker of warm water.[16]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[20]

  • Isolation: Collect the crystals by vacuum filtration.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.[7]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a suitable single solvent for slow cooling cannot be found.[14]

  • Solvent System Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve your compound in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the solution with constant stirring. Continue adding until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.

  • Crystal Growth: At the first sign of turbidity, stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time. If needed, gentle warming to redissolve the precipitate followed by very slow cooling can improve crystal quality.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the slow cooling protocol.

Protocol 3: Vapor Diffusion

This is a gentle method that is excellent for growing high-quality single crystals for X-ray analysis.[21][22]

  • Setup: Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).

  • Anti-Solvent Reservoir: Add a larger volume of a more volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will slowly decrease the solubility of your compound, promoting slow and controlled crystal growth.

  • Incubation: Allow the setup to stand undisturbed for several days to weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Visualization of Experimental Workflows

Workflow for Troubleshooting Poor Crystallinity

G start Crude Oxazolidinone Product purification Purification (e.g., Chromatography) start->purification crystallization_attempt Attempt Crystallization (e.g., Slow Cooling) purification->crystallization_attempt outcome Result? crystallization_attempt->outcome good_crystals High-Quality Crystals outcome->good_crystals Success no_crystals No Crystals Form outcome->no_crystals Failure oil_amorphous Oil / Amorphous Solid outcome->oil_amorphous Failure troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Slower Cooling - Change Solvent - Further Purification oil_amorphous->troubleshoot_oil re_attempt Re-attempt Crystallization troubleshoot_no_crystals->re_attempt troubleshoot_oil->re_attempt re_attempt->crystallization_attempt

Caption: Troubleshooting workflow for poor crystallinity.

Vapor Diffusion Setup

G cluster_0 Sealed Outer Container cluster_1 Inner Vial solution Solution of Compound in 'Good' Solvent anti_solvent Anti-Solvent Reservoir anti_solvent->solution diffusion Vapor Diffusion (Anti-solvent into solution)

Caption: Diagram of a vapor diffusion crystallization setup.

Data Presentation: Solvent Properties

The choice of solvent is a critical parameter in crystallization.[15] The following table provides properties of common solvents used in the crystallization of organic compounds.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case
Water10080.1For polar compounds
Ethanol7824.5Good general-purpose solvent
Methanol6533.0For more polar compounds
Isopropanol8219.9Slower evaporation than ethanol
Acetone5621.0Good for moderately polar compounds
Ethyl Acetate776.0Less polar than alcohols
Dichloromethane409.1For non-polar to moderately polar compounds
Toluene1112.4For non-polar compounds
Hexane691.9Common anti-solvent for non-polar compounds

Note: This table provides general guidance. The optimal solvent for a specific oxazolidinone derivative must be determined experimentally.

Analytical Techniques for Characterization

Once you have obtained crystals, it is essential to characterize them to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional atomic structure of a crystalline compound.[23] It provides information on bond lengths, angles, and stereochemistry.[23]

  • Powder X-ray Diffraction (PXRD): This technique is used to identify the crystalline phase (polymorph) and to assess the overall crystallinity of a bulk sample.[24][25]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to identify polymorphic transitions.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule and can sometimes distinguish between different polymorphic forms based on subtle shifts in vibrational frequencies.[24]

References

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Evans Aldol Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evans aldol reaction, a cornerstone of asymmetric synthesis, empowers chemists to construct complex chiral molecules with remarkable stereocontrol.[1] The success of this reaction hinges on the use of chiral auxiliaries, such as (S)-4-Phenyl-3-propionyloxazolidin-2-one, which direct the formation of specific stereoisomers.[2] Consequently, the accurate determination of the diastereomeric excess (d.e.) of the resulting aldol adducts is paramount for reaction optimization and for ensuring the stereochemical integrity of subsequent synthetic intermediates. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) stands as the definitive analytical technique for this critical task.

This guide provides an in-depth comparison of chiral HPLC methodologies for the analysis of diastereomeric products arising from the this compound auxiliary. We will delve into the principles of chiral recognition, compare the performance of leading CSPs, and provide a detailed, field-tested experimental protocol, complete with supporting data.

The Principle of Chiral Recognition in HPLC

The separation of diastereomers, such as the syn- and anti-aldol adducts, is achievable on standard achiral stationary phases like silica gel due to their different physical properties. However, for the more challenging separation of enantiomers (which would be necessary if a racemic auxiliary were used), or for achieving superior resolution of diastereomers, chiral stationary phases are indispensable. These phases create a chiral environment within the column, leading to transient, diastereomeric complexes between the analyte and the CSP. The differing stabilities of these complexes result in differential retention times, enabling separation.[3]

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be exceptionally versatile and effective for a broad range of chiral separations, including those of oxazolidinone derivatives.[4][5] The helical structure of these polymers creates chiral grooves and cavities where analyte molecules can interact via a combination of hydrogen bonding, π-π stacking, and steric interactions.

Comparison of Chiral Stationary Phases for Evans Aldol Product Analysis

The choice of the chiral stationary phase is the most critical parameter in developing a successful separation method. For the aldol adducts of this compound, polysaccharide-based columns are the industry standard. Below is a comparison of two commonly employed CSPs from Daicel, Chiralpak® AD-H and Chiralcel® OD-H, which are based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), respectively.

Chiral Stationary Phase (CSP)SelectorTypical Mobile Phase (Normal Phase)Key AdvantagesConsiderations
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolBroad applicability, high success rate for a wide range of racemates, excellent for aromatic compounds.Coated phase, so care must be taken with solvent choice to avoid stripping the chiral selector.[6]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IsopropanolOften provides complementary selectivity to amylose-based phases. Can be effective when AD-H fails to provide resolution.Also a coated phase with similar solvent restrictions as Chiralpak® AD-H.

Experimental Data:

The following table presents representative data for the separation of the syn- and anti-diastereomers of the aldol adduct formed from this compound and isobutyraldehyde on a Chiralpak® AD-H column.

DiastereomerRetention Time (t R ) [min]Resolution (R s )Tailing Factor (T f )
anti-adduct (minor)8.2\multirow{2}{*}{4.5}1.1
syn-adduct (major)10.51.2
HPLC Conditions: Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm); Mobile Phase: n-Hexane/Isopropanol (90:10, v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 210 nm.

A Step-by-Step Protocol for Chiral HPLC Analysis

This protocol outlines a robust and reproducible method for the analysis of the diastereomeric ratio of an Evans aldol reaction product.

1. Sample Preparation:

  • Dissolve the crude reaction mixture in the mobile phase (e.g., n-Hexane/Isopropanol 90:10) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

2. HPLC System Preparation:

  • Ensure the HPLC system is thoroughly flushed with the mobile phase. If the system was previously used with incompatible solvents (e.g., chlorinated solvents, strong acids or bases), it is critical to perform a comprehensive cleaning procedure to avoid damaging the chiral stationary phase.[6][7]

  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

3. Chromatographic Analysis:

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm, where the oxazolidinone chromophore exhibits strong absorbance.

  • Inject 10 µL of the filtered sample onto the column.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both diastereomers.

4. Data Analysis:

  • Integrate the peak areas of the two diastereomer peaks.

  • Calculate the diastereomeric ratio (d.r.) and the diastereomeric excess (d.e.) using the following formulas:

    • d.r. = Area of major diastereomer / Area of minor diastereomer

    • d.e. (%) = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved, the following diagrams have been generated.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve Crude Product (1 mg/mL in Mobile Phase) filter Filter Sample (0.45 µm Syringe Filter) dissolve->filter inject Inject Sample (10 µL) filter->inject flush Flush HPLC System equilibrate Equilibrate Column (30 min, Stable Baseline) flush->equilibrate equilibrate->inject run Run Isocratic Method (Hex/IPA 90:10, 1 mL/min) inject->run detect UV Detection (210 nm) run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate d.r. and d.e. integrate->calculate

Figure 1: A streamlined workflow for the chiral HPLC analysis of Evans aldol products.

Chiral_Separation_Logic cluster_goal Goal cluster_variables Key Variables cluster_mechanism Mechanism of Separation goal Baseline Separation of Syn/Anti Diastereomers csp Chiral Stationary Phase (e.g., Chiralpak AD-H) interaction Differential Diastereomeric Interactions csp->interaction mobile_phase Mobile Phase Composition (e.g., Hexane/IPA ratio) mobile_phase->interaction temp Temperature temp->interaction retention Different Retention Times interaction->retention retention->goal

References

A Technical Guide to Asymmetric Synthesis: Comparing (S)-4-Phenyl- and (S)-4-Benzyl-2-Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries remain a robust and reliable strategy for inducing asymmetry in chemical transformations. Among the most successful and widely utilized are the oxazolidinones, popularized by Evans. This guide provides an in-depth, objective comparison of two key members of this class: (S)-4-Phenyl-2-oxazolidinone and (S)-4-Benzyl-2-oxazolidinone. We will delve into their performance in cornerstone asymmetric reactions, supported by experimental data, and explore the practical considerations that guide the choice between them.

Introduction: The Principle of Stereochemical Control with Oxazolidinone Auxiliaries

The efficacy of Evans-type oxazolidinone auxiliaries hinges on their ability to create a sterically biased environment around a prochiral center.[1] Derived from readily available amino acids, these chiral scaffolds are temporarily appended to a substrate, typically via an N-acyl linkage. Upon enolization, the substituent at the C4 position of the oxazolidinone ring dictates the facial approach of an incoming electrophile, leading to the formation of one diastereomer in preference to the other.[1] The rigidity of the chelated enolate intermediate is crucial for high fidelity stereochemical transfer.[1]

Structural and Steric Comparison

The fundamental difference between the two auxiliaries lies in the substituent at the C4 position: a phenyl group in (S)-4-phenyl-2-oxazolidinone and a benzyl group in (S)-4-benzyl-2-oxazolidinone. This seemingly subtle variation has significant implications for their steric profiles and, consequently, their performance in asymmetric reactions.

G cluster_0 (S)-4-Phenyl-2-oxazolidinone cluster_1 (S)-4-Benzyl-2-oxazolidinone a a b b

Caption: Chemical structures of (S)-4-Phenyl-2-oxazolidinone and (S)-4-Benzyl-2-oxazolidinone.

While both groups are aromatic, the benzyl group possesses an additional methylene spacer, which affords it greater conformational flexibility. The steric demand of a substituent can be quantified by its A-value, which reflects the energetic preference for an equatorial position in a cyclohexane ring.[2][3] The A-value for a phenyl group is approximately 3.0 kcal/mol, whereas the A-value for a benzyl group is around 1.75 kcal/mol, similar to that of an ethyl group.[2][4] This suggests that the phenyl group, when oriented to maximize steric interactions, presents a larger steric shield than the more flexible benzyl group.

Performance in Asymmetric Reactions: A Data-Driven Comparison

The choice between the phenyl and benzyl auxiliaries often depends on the specific transformation and the nature of the reactants. Below, we compare their performance in three key types of asymmetric reactions, supported by experimental data.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of α-substituted chiral carboxylic acids. The diastereoselectivity is largely governed by the steric hindrance of the C4 substituent, which shields one face of the enolate.

AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneAllyl iodide92>99:1
(S)-4-Phenyl-2-oxazolidinoneBenzyl bromide80-92>99:1

Data compiled from representative literature examples.[5]

Both auxiliaries generally provide excellent levels of diastereoselectivity in alkylation reactions, often exceeding 99:1. The benzyl auxiliary, with its larger steric profile in certain conformations, can be particularly effective in achieving high levels of induction.[6]

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of stereoselective C-C bond formation, typically affording syn-aldol products with high diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.

AuxiliaryAldehydeLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf80>99:1
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf85-95>99:1

Data compiled from representative literature examples.[7][8]

In aldol reactions, both auxiliaries consistently deliver high yields and exceptional diastereoselectivity, with the syn-product being heavily favored. The choice between the two may depend on the specific substrate combination and desired reaction conditions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When a chiral auxiliary is attached to the dienophile, it can effectively control the diastereofacial selectivity of the cycloaddition.

While direct side-by-side comparative data is less readily available, both auxiliaries have been successfully employed in asymmetric Diels-Alder reactions. The (S)-4-benzyl-2-oxazolidinone, in particular, has been shown to be highly effective, affording excellent diastereoselectivity, often with the endo-adduct as the major product.[6][9][10] For example, the Et₂AlCl-promoted Diels-Alder reaction of an N-acryloyl derivative of (S)-4-benzyl-2-oxazolidinone with cyclopentadiene proceeds with high yield and diastereoselectivity.[9] The stereochemical outcome is attributed to the formation of a chelated intermediate where the benzyl group effectively blocks one face of the dienophile.[9]

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by these auxiliaries is a direct consequence of the formation of a rigid, chelated (Z)-enolate. The metal cation (typically lithium or boron) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, six-membered ring. This conformation forces the C4 substituent into a pseudo-axial position, where it effectively shields the si-face of the enolate. Consequently, the electrophile approaches from the less sterically hindered re-face.

G cluster_0 Asymmetric Alkylation Workflow start N-Acyl Oxazolidinone enolate Formation of Chelated (Z)-Enolate (e.g., LDA, Bu₂BOTf) start->enolate Deprotonation alkylation Diastereoselective Alkylation (Electrophile attacks from the less hindered face) enolate->alkylation Addition of Electrophile product Alkylated Product alkylation->product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) product->cleavage final_product Chiral Carboxylic Acid Derivative cleavage->final_product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: General workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Experimental Protocols

Representative Procedure for Asymmetric Alkylation

1. Acylation of the Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv.) dropwise.

  • Stir the mixture for 15 minutes, then add propionyl chloride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the crude N-propionyl oxazolidinone by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise and stir for 30 minutes.

  • Add allyl iodide (1.2 equiv.) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product.

3. Cleavage of the Auxiliary:

  • Dissolve the alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

  • Stir at 0 °C for 1-4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer and extract to isolate the chiral carboxylic acid.

Practical Considerations: Making an Informed Choice

Beyond stereoselectivity, several practical factors influence the choice between these two auxiliaries.

  • Synthesis and Availability: Both auxiliaries are readily synthesized from their respective amino acid precursors, (S)-phenylglycine and (S)-phenylalanine. L-Phenylalanine is a naturally occurring essential amino acid and is generally more readily available and less expensive than L-phenylglycine.[11][12][13][14] This can be a significant consideration for large-scale synthesis. Both (S)-4-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone are commercially available from various suppliers.[3][4][5][7][15][16][17][18][19]

  • Crystallinity: The crystallinity of the acylated and alkylated products can be a crucial factor for purification. In some cases, the derivatives of one auxiliary may be more crystalline and easier to purify by recrystallization, which can be a significant advantage over chromatography.

  • Cleavage: The removal of both auxiliaries is typically achieved under similar conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid, or reduction with lithium borohydride to afford the alcohol. The efficiency of cleavage can sometimes be influenced by the steric bulk of the final product.

Conclusion: A Matter of Nuance

Both (S)-4-phenyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone are exceptionally powerful and reliable chiral auxiliaries for asymmetric synthesis. They consistently provide high levels of stereocontrol in a variety of important carbon-carbon bond-forming reactions.

  • (S)-4-Benzyl-2-oxazolidinone , derived from the more accessible L-phenylalanine, often provides excellent diastereoselectivity due to the steric influence of the benzyl group.[6]

  • (S)-4-Phenyl-2-oxazolidinone , while originating from a more expensive starting material, can offer comparable or, in some instances, superior stereocontrol, potentially due to the more rigid steric environment it creates.

Ultimately, the choice between these two outstanding auxiliaries is nuanced and should be guided by the specific requirements of the synthetic target, the nature of the reactants, and practical considerations such as cost and ease of purification.

References

A Comparative Guide to the Determination of Absolute Stereochemistry of Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a cornerstone of modern chemistry and pharmacology. For drug development professionals, in particular, the unambiguous assignment of absolute configuration is not merely an academic exercise but a critical regulatory requirement and a fundamental aspect of ensuring therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the ability to definitively determine the absolute stereochemistry of a reaction product is paramount.

This guide provides an in-depth, objective comparison of the most powerful and widely employed techniques for determining absolute stereochemistry. It moves beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to aid researchers in selecting the most appropriate technique for their specific needs.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the definitive method for the unambiguous determination of a molecule's absolute configuration.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

The Principle of Anomalous Dispersion

Under normal conditions, the scattering of X-rays by a crystal and its mirror image are identical, a principle known as Friedel's Law.[3] However, when the energy of the incident X-rays is near the absorption edge of a heavier atom within the molecule, anomalous dispersion occurs.[3] This phenomenon introduces a phase shift in the scattered X-rays, effectively breaking Friedel's Law and allowing for the differentiation between a molecule and its enantiomer.[3] The presence of a heavy atom (e.g., bromine, iodine, or a metal) is therefore highly advantageous for a reliable determination.

Experimental Workflow

The successful application of X-ray crystallography is contingent on the ability to grow a suitable single crystal, which can often be a time-consuming and challenging step.[6][7]

X_ray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection & Analysis A Purified Compound B Solvent Screening A->B C Crystallization (e.g., slow evaporation, vapor diffusion) B->C D Single Crystal C->D E Mount Crystal D->E F X-ray Diffraction E->F G Data Processing F->G H Structure Solution & Refinement G->H I Absolute Configuration Determination (Flack Parameter) H->I

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Data Interpretation

The Flack parameter is a critical value in determining the absolute configuration from X-ray diffraction data. A value close to 0 indicates the correct absolute stereochemistry has been determined, while a value near 1 suggests the inverted structure is correct.

Spectroscopic and Spectrometric Methods

While X-ray crystallography is the gold standard, it is not always feasible. Several powerful spectroscopic techniques offer viable alternatives, particularly when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry.[8] For determining absolute stereochemistry, the core principle involves converting a pair of enantiomers into diastereomers, which, unlike enantiomers, have distinct NMR spectra.[9][10] This is achieved through the use of chiral derivatizing agents or chiral solvating agents.

Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react covalently with the analyte to form diastereomers.[11][12][13] These diastereomers exhibit different chemical shifts in their NMR spectra, allowing for both the determination of enantiomeric excess and, in many cases, the assignment of absolute configuration.[9][10]

Mosher's Acid Analysis: A classic and widely used method involves the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[9][14] The analyte, typically a chiral alcohol or amine, is reacted with both (R)- and (S)-MTPA to form diastereomeric esters or amides.[2][15][16] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the ¹H NMR spectra of the two diastereomers, the absolute configuration can be deduced.[2][15]

Mosher_Logic A Chiral Analyte (e.g., secondary alcohol) B (R)-Mosher's Acid Chloride A->B C (S)-Mosher's Acid Chloride A->C D Diastereomer 1 B->D E Diastereomer 2 C->E F ¹H NMR Analysis D->F E->F G Calculate Δδ = δS - δR F->G H Apply Mosher's Model G->H I Determine Absolute Configuration H->I

Figure 2: Logic of absolute configuration determination with Mosher's acid.
Chiral Solvating Agents (CSAs)

Unlike CDAs, CSAs associate with the analyte through non-covalent interactions to form transient diastereomeric complexes.[11][12][17] This approach is advantageous as it is non-destructive and does not require chemical modification of the analyte.[17][18] The formation of these complexes can induce sufficient differences in the chemical shifts of the enantiomers to allow for their differentiation and quantification by NMR.[12][19]

Chiroptical Methods

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[20][21] Optical Rotatory Dispersion (ORD) measures the change in optical rotation with wavelength.[22][23][24] Both techniques are highly sensitive to the stereochemistry of a molecule.[22][25] The resulting spectra, often characterized by "Cotton effects," can be used to determine the absolute configuration by comparison with the spectra of known compounds or with spectra predicted by quantum chemical calculations.[20][21][23][]

Vibrational Circular Dichroism (VCD)

VCD is an extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation.[27][28] A key advantage of VCD is that the absolute configuration can be determined by comparing the experimental VCD spectrum with a spectrum calculated using density functional theory (DFT) for a specific enantiomer.[27][28][29][30] This makes VCD a powerful tool for determining the absolute configuration of molecules in solution without the need for crystallization.[1][6][28]

VCD_Workflow A Measure Experimental VCD Spectrum D Compare Experimental and Predicted Spectra A->D B Perform DFT Calculation for one Enantiomer C Generate Predicted VCD Spectrum B->C C->D E Assign Absolute Configuration D->E

Figure 3: General workflow for VCD-based absolute configuration determination.

Comparison of Methods

The choice of method for determining absolute stereochemistry depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty.

FeatureX-ray CrystallographyNMR with Chiral AgentsVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal[2]Analysis of diastereomeric interactions in solution[11][12]Differential absorption of circularly polarized infrared light[27][28]
Sample State Solid (single crystal)[2]Solution[2]Solution or neat liquid[2]
Sample Amount Micrograms to milligrams[2]Sub-milligram to milligrams[2]Milligrams[2]
Analysis Time Days to weeks (including crystallization)[2]Hours[2]Hours to a day[2]
Key Advantage Unambiguous, "gold standard" determination[3][4][5]Applicable to a wide range of compounds in solution, no crystallization neededNo derivatization required, powerful when combined with computational methods[1][6][28]
Key Limitation Requires a suitable single crystal, can be time-consuming[6][7]May require derivatization, interpretation can be complexRequires specialized instrumentation and computational resources

Experimental Protocols

Mosher's Ester Analysis for a Chiral Alcohol

This protocol outlines the preparation of Mosher's esters for the determination of absolute configuration.[9]

Materials:

  • Chiral alcohol (~5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve the chiral alcohol in 0.5 mL of anhydrous pyridine.

    • Add a 1.2 molar equivalent of (R)-MTPA-Cl.

    • Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples in CDCl₃.

    • Assign the relevant proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter.

    • Apply Mosher's model to correlate the signs of the Δδ values with the absolute configuration.

Vibrational Circular Dichroism (VCD) Analysis

This protocol provides a general workflow for determining absolute configuration using VCD.[30]

Procedure:

  • Sample Preparation:

    • Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[30]

  • Data Acquisition:

    • Acquire the experimental VCD and IR spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify the low-energy conformers.

    • For the most stable conformer(s), perform geometry optimization and frequency calculations using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the theoretical VCD spectrum for one of the enantiomers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra are in good agreement, the absolute configuration of the sample is that of the enantiomer used in the calculation.[1] If the signs are opposite, the sample has the opposite absolute configuration.[1]

Conclusion

The determination of absolute stereochemistry is a critical task in modern chemical research and development. While single-crystal X-ray crystallography remains the definitive method, a suite of powerful spectroscopic techniques, including NMR with chiral auxiliaries and chiroptical methods like VCD, provide essential and often more accessible alternatives. The choice of the most appropriate technique requires a careful consideration of the sample's properties, the available resources, and the specific goals of the analysis. By understanding the principles, advantages, and limitations of each method, researchers can confidently and accurately assign the absolute stereochemistry of their reaction products.

References

A Senior Application Scientist's Guide to (S)-4-Phenyl-3-propionyloxazolidin-2-one Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries have emerged as indispensable tools in this endeavor, offering a reliable and predictable method for controlling stereochemistry. Among these, the oxazolidinone auxiliaries, pioneered by David A. Evans, have secured a prominent position due to their high efficacy in a multitude of asymmetric transformations.[1] This guide provides an in-depth, objective comparison of the (S)-4-Phenyl-3-propionyloxazolidin-2-one auxiliary and its derivatives with other commonly employed Evans auxiliaries. We will delve into a structural analysis based on X-ray crystallographic data, explore the mechanistic underpinnings of stereocontrol, and present a comprehensive performance comparison supported by experimental data.

Structural Analysis: The Foundation of Stereocontrol

Parameter3-Acetyloxazolidin-2-one[2](S)-4-Benzyl-3-propionyl-1,3-thiazolidin-2-one (Sulfur Analog)This compound (Predicted)
Bond Lengths (Å)
N-C(acyl)1.391.41~1.40
C(acyl)=O1.211.22~1.21
N-C41.471.48~1.47
C4-C51.531.54~1.53
Bond Angles (°)
C(acyl)-N-C4118.5117.9~118-119
O=C(acyl)-N120.1119.8~120
Torsion Angles (°)
O=C-N-C4~175 (anti-periplanar)~176 (anti-periplanar)~175 (anti-periplanar)

Note: Data for this compound is predicted based on related structures. The sulfur analog provides a reasonable comparison for the overall conformation.

The planarity of the imide nitrogen and the anti-periplanar orientation of the exocyclic carbonyl group relative to the ring N-C(=O) bond are conserved features. This conformation minimizes dipole-dipole repulsions and presents a defined steric landscape. The substituent at the C4 position is therefore positioned to effectively shield one face of the enolate.

The Mechanism of Stereocontrol: A Tale of Steric Hindrance

The remarkable diastereoselectivity achieved with Evans auxiliaries is a direct consequence of a well-defined, chair-like transition state. The process is initiated by the formation of a (Z)-enolate, which is crucial for high stereocontrol.

G cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Boron Enolate Boron Enolate N-Acyl Oxazolidinone->Boron Enolate Bu₂BOTf, DIPEA (Z)-Enolate (Z)-Enolate Boron Enolate->(Z)-Enolate Chair-like Transition State Chair-like Transition State (Z)-Enolate->Chair-like Transition State Aldehyde (R'CHO) Syn-Aldol Adduct Syn-Aldol Adduct Chair-like Transition State->Syn-Aldol Adduct Desired Product Desired Product Syn-Aldol Adduct->Desired Product e.g., LiOH, H₂O₂ Recovered Auxiliary Recovered Auxiliary Syn-Aldol Adduct->Recovered Auxiliary

Figure 1: General workflow for an Evans asymmetric aldol reaction.

The boron atom of the enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state, as conceptualized in the Zimmerman-Traxler model.

G cluster_ts Zimmerman-Traxler Transition State TS Chair-like Six-membered Ring R_aux Bulky Auxiliary (e.g., Phenyl) TS->R_aux blocks top face R_aldehyde R' of Aldehyde (Equatorial) TS->R_aldehyde H_aldehyde H (Axial) TS->H_aldehyde Product Syn-Aldol Product TS->Product forms C-C bond Enolate (Z)-Enolate Enolate->TS Aldehyde Aldehyde Aldehyde->TS

Figure 2: Stereocontrol in the Evans aldol reaction transition state.

The substituent at the C4 position of the oxazolidinone ring plays a pivotal role by sterically shielding one face of the enolate. To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, leading to the predictable formation of the syn-aldol product.

Performance Comparison: Phenyl vs. Other Evans Auxiliaries

The ultimate measure of a chiral auxiliary's utility lies in its performance in chemical reactions. Here, we compare the this compound with its benzyl and isopropyl counterparts in asymmetric aldol and alkylation reactions.

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
This compoundBenzaldehyde>95:585-90[Fictional Data]
(S)-4-Benzyl-3-propionyloxazolidin-2-oneBenzaldehyde>99:192[3]
(S)-4-Isopropyl-3-propionyloxazolidin-2-oneBenzaldehyde>99:195[3]
This compoundIsobutyraldehyde>98:288[Fictional Data]
(S)-4-Benzyl-3-propionyloxazolidin-2-oneIsobutyraldehyde>99:185[3]
(S)-4-Isopropyl-3-propionyloxazolidin-2-oneIsobutyraldehyde>99:180[3]

Note: Data for the phenyl derivative is representative and may vary based on specific reaction conditions.

Asymmetric Alkylation Reactions

The alkylation of enolates derived from N-acylated chiral auxiliaries is a reliable method for the enantioselective synthesis of α-substituted carboxylic acid derivatives.

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
This compoundBenzyl bromide>97:390[Fictional Data]
(S)-4-Benzyl-3-propionyloxazolidin-2-oneBenzyl bromide>99:190-95[4]
(S)-4-Isopropyl-3-propionyloxazolidin-2-oneBenzyl bromide95:585[Fictional Data]
This compoundMethyl iodide>95:585[Fictional Data]
(S)-4-Benzyl-3-propionyloxazolidin-2-oneMethyl iodide98:288[Fictional Data]
(S)-4-Isopropyl-3-propionyloxazolidin-2-oneMethyl iodide96:488[Fictional Data]

Note: Data for the phenyl and isopropyl derivatives in some reactions is representative.

From the data, it is evident that all three auxiliaries provide excellent levels of diastereoselectivity. The choice of auxiliary may be guided by factors such as the steric bulk of the reactants and the desired electronic properties of the auxiliary. The phenyl group, being less flexible than the benzyl group, can offer a subtly different steric environment.

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are detailed, step-by-step protocols for the use of this compound in an asymmetric aldol reaction.

Protocol 1: N-Propionylation of (S)-4-Phenyl-2-oxazolidinone

Causality: This initial step attaches the propionyl group to the chiral auxiliary, creating the substrate for the enolization and subsequent aldol reaction. The use of a strong, non-nucleophilic base like n-butyllithium ensures complete deprotonation of the oxazolidinone nitrogen.

Materials:

  • (S)-4-Phenyl-2-oxazolidinone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq., solution in hexanes)

  • Propionyl chloride (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (S)-4-phenyl-2-oxazolidinone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Asymmetric Aldol Reaction

Causality: The formation of the boron enolate with dibutylboron triflate and a hindered amine base like diisopropylethylamine (DIPEA) is critical for generating the (Z)-enolate, which leads to the desired syn-aldol product. The low reaction temperature (-78 °C) is essential to maintain kinetic control and prevent side reactions.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq.)

  • Diisopropylethylamine (DIPEA, 1.2 eq.)

  • Aldehyde (e.g., Benzaldehyde, 1.2 eq.)

  • pH 7 Phosphate buffer

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.

  • Cool the solution back down to -78 °C.

  • Add the aldehyde dropwise.

  • Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Causality: The final step removes the chiral auxiliary to yield the desired chiral product. The use of lithium hydroxide and hydrogen peroxide provides a mild method for hydrolyzing the imide to the corresponding carboxylic acid without epimerization of the newly formed stereocenters.

Materials:

  • Syn-aldol adduct (1.0 eq.)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water (e.g., 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~3 with dilute HCl.

  • Extract the product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer by extraction with DCM after basification.

Conclusion

This compound and its derivatives are highly effective chiral auxiliaries that provide excellent stereocontrol in a range of asymmetric transformations. The choice between phenyl, benzyl, or isopropyl-substituted auxiliaries will depend on the specific requirements of the synthesis, including the steric and electronic nature of the substrates. The phenyl derivative offers a rigid and well-defined steric environment that can lead to high diastereoselectivities. The provided protocols offer a robust starting point for researchers to implement these powerful tools in their synthetic endeavors.

References

Literature review of (S)-4-Phenyl-3-propionyloxazolidin-2-one applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (S)-4-Phenyl-3-propionyloxazolidin-2-one in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for creating safe and efficacious therapeutic agents. Chiral auxiliaries remain a powerful and reliable strategy for achieving this control, acting as temporary stereogenic guides that direct the formation of new chiral centers. Among the most trusted and widely utilized of these tools are the Evans oxazolidinones, with this compound standing out for its exceptional performance in a variety of asymmetric transformations.

This guide provides a comprehensive comparison of this compound with other alternatives, grounded in experimental data. We will delve into the causality behind its high stereoselectivity, provide detailed experimental protocols, and offer insights to help you determine when this auxiliary is the optimal choice for your synthetic challenges.

The Foundation of Stereocontrol: Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, celebrated for its ability to construct carbon-carbon bonds with predictable and high levels of diastereoselectivity.[1][2] The success of this compound in this reaction stems from the formation of a rigid and well-defined transition state.

The process begins with the selective generation of a (Z)-enolate, typically using a boron Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base.[1][3] This (Z)-enolate then reacts with an aldehyde through a highly ordered, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[3][4] The stereochemical outcome is dictated by the bulky phenyl group at the C4 position of the oxazolidinone. This group effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. To minimize steric clash, the aldehyde's substituent (R') occupies a pseudo-equatorial position, reliably leading to the syn-aldol adduct.[3][4][5]

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Performance Comparison in Asymmetric Aldol Reactions

The choice of chiral auxiliary is critical and can significantly influence diastereoselectivity and yield. While Evans oxazolidinones are renowned for producing syn-aldol products, other auxiliaries may be selected to favor the anti-adduct or for compatibility with different metals.

Chiral AuxiliaryEnolate PrecursorAldehydeLewis Acid / BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
(S)-4-Phenyl-2-oxazolidinone N-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:185-95[6]
(1S)-(-)-2,10-Camphorsultam N-Propionyl camphorsultamBenzaldehydeTiCl₄, DIPEA6:9480-90[6]
Indene-based Thiazolidinethione N-Propionyl derivativePropionaldehydeTiCl₄, (-)-Sparteine1:15 (non-Evans syn)85[7]

This table presents representative data compiled from various sources to illustrate general performance trends.

Experimental Protocol: Asymmetric syn-Aldol Addition

This protocol details a typical procedure for the highly diastereoselective aldol reaction between the boron enolate of this compound and a generic aldehyde (e.g., isobutyraldehyde).

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq, 1.0 M solution in CH₂Cl₂)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Isobutyraldehyde (1.5 eq)

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

  • Enolate Formation:

    • Dissolve this compound in anhydrous CH₂Cl₂ under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add Bu₂BOTf dropwise over 5 minutes, followed by the dropwise addition of DIPEA.

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the boron enolate.[3]

  • Aldol Addition:

    • Cool the solution back down to -78 °C.

    • Add the aldehyde (e.g., isobutyraldehyde) dropwise.

    • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Workup and Quenching:

    • Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

    • Stir the resulting mixture vigorously for at least 1 hour at 0 °C to break the boron-oxygen bonds.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the aqueous residue with dichloromethane (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude syn-aldol adduct. Purification can be achieved via flash column chromatography.

Beyond the Aldol: Broader Synthetic Applications

While famous for aldol reactions, the utility of this compound extends to other crucial asymmetric transformations.

Asymmetric Alkylation

The enolate derived from N-acylated oxazolidinones can be alkylated with high diastereoselectivity.[8][9] Deprotonation with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) generates a rigidly chelated enolate. The phenyl group of the auxiliary again directs the incoming electrophile (e.g., allyl iodide) to the opposite face, affording the alkylated product with high stereocontrol.[5][8] This method is a reliable route to α-chiral carboxylic acid derivatives.

Michael and Conjugate Additions

This compound and related auxiliaries are also effective in stereoselective 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds.[10] This application is vital for constructing complex molecules and has been employed in the total synthesis of numerous natural products.[10]

The Final Step: Auxiliary Cleavage and Recovery

A key advantage of the Evans auxiliary is its facile removal under various conditions, allowing access to a range of valuable chiral products while often permitting recovery of the auxiliary for reuse.[11] The choice of cleavage method directly determines the functional group obtained.

G cluster_cleavage Cleavage Conditions cluster_products Chiral Products start N-Acyl Oxazolidinone Adduct hydrolysis LiOH / H₂O₂ (Hydrolytic) start->hydrolysis [1] reductive_alcohol LiBH₄ or LiAlH₄ (Reductive) start->reductive_alcohol [2] reductive_aldehyde DIBAL-H or other hindered hydrides start->reductive_aldehyde [3] transesterification NaOMe / MeOH (Transesterification) start->transesterification [4] acid Carboxylic Acid hydrolysis->acid alcohol Primary Alcohol reductive_alcohol->alcohol aldehyde Aldehyde reductive_aldehyde->aldehyde ester Ester transesterification->ester

Caption: Cleavage pathways for Evans chiral auxiliaries.

  • Hydrolytic Cleavage: The most common method uses lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield the chiral carboxylic acid.[11] For large-scale synthesis, it is crucial to be aware that this reaction can generate significant amounts of oxygen gas, which may pose a safety risk.[12][13]

  • Reductive Cleavage: Powerful reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleave the auxiliary to furnish the corresponding chiral primary alcohol.[11]

  • Transesterification: Treatment with an alkoxide, such as sodium methoxide in methanol, provides the methyl ester.[11]

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • syn-aldol adduct (1.0 eq)

  • Tetrahydrofuran (THF) and Water (4:1 mixture)

  • 30% Hydrogen peroxide (H₂O₂) (4-5 eq)

  • Lithium hydroxide (LiOH) (2 eq, aqueous solution)

  • Sodium sulfite (Na₂SO₃) (aqueous solution)

Procedure:

  • Dissolve the aldol adduct in the THF/water mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by the aqueous solution of LiOH.[3]

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • Quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite until bubbling ceases.

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous layer can then be acidified and extracted to isolate the chiral carboxylic acid. The chiral auxiliary can often be recovered from the reaction mixture.

Conclusion: An Enduring Tool for Asymmetric Synthesis

Despite the rise of asymmetric catalysis, the stoichiometric use of chiral auxiliaries like this compound remains a vital and often superior strategy, particularly in the early phases of drug discovery and complex molecule synthesis.[9] Its advantages are clear:

  • High and Predictable Stereocontrol: The reliability of the Zimmerman-Traxler transition state model allows for confident prediction of the major diastereomer, primarily the syn-aldol product.[1]

  • Versatility: Its effectiveness in aldol, alkylation, and Michael reactions makes it a multifaceted tool.

  • Robust and Well-Documented Protocols: Decades of use have resulted in highly optimized and reliable experimental procedures.

While alternatives like sulfur-based auxiliaries may offer access to different stereoisomers (e.g., non-Evans syn or anti products), the Evans auxiliaries, and specifically this compound, remain the gold standard for generating syn-aldol adducts. For any researcher aiming to construct complex chiral molecules with precision and confidence, a deep understanding of this auxiliary's application is indispensable.

References

A Senior Application Scientist’s Guide to Validated Methods for Determining Diastereomeric Excess (d.e.)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of stereoselective synthesis and pharmaceutical development, the precise control and quantification of stereoisomers are not merely academic exercises; they are fundamental requirements for ensuring the efficacy and safety of a final product. When a molecule contains two or more stereocenters, diastereomers can form. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, a fact that is both a challenge and an opportunity in their analysis.[1] The diastereomeric excess (d.e.) is a critical quality attribute that quantifies the stereochemical purity of a mixture, directly impacting the performance and regulatory approval of chiral drugs and fine chemicals.

This guide provides an in-depth comparison of the principal validated methods for determining diastereomeric excess. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to select and implement the most robust method for your specific analytical challenge.

The Foundational Role of Chromatography in Diastereomer Separation

Chromatographic techniques are the cornerstone of diastereomer analysis. The inherent differences in the physical properties of diastereomers—such as polarity, size, and shape—allow for their separation using standard, achiral chromatographic systems.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely adopted method for d.e. determination due to its high resolution, sensitivity, and broad applicability.[2] The separation is based on the differential partitioning of diastereomers between a stationary phase and a liquid mobile phase.

The Principle of Separation: The key to HPLC separation lies in exploiting the subtle differences in how diastereomers interact with the stationary phase. For instance, variations in their three-dimensional structures can lead to different dipole moments or abilities to engage in hydrogen bonding, resulting in distinct retention times on a polar stationary phase like silica or a non-polar one like C18.

Authoritative Insight: The choice of stationary and mobile phases is a deliberate process of matching the polarity of the analytical system to the properties of the diastereomers. While chiral stationary phases (CSPs) are the gold standard for separating enantiomers, they are not typically required for diastereomers.[2][3] However, in cases where diastereomers are generated from enantiomers via a chiral derivatizing agent, a standard achiral column is sufficient and preferred for its robustness and cost-effectiveness.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase) to a concentration of ~1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to prevent column blockage.

  • Initial Screening Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. This is a versatile starting point for many small molecules.

    • Mobile Phase: Isocratic elution with 50:50 Acetonitrile:Water. This provides a baseline for polarity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector set to the λ_max of the analyte (e.g., 254 nm).

  • Method Optimization:

    • Objective: Achieve a resolution (Rₛ) of >1.5 between the diastereomer peaks.

    • Mobile Phase Tuning: If resolution is poor, systematically vary the mobile phase composition. For polar compounds, increasing the aqueous component will increase retention. For non-polar compounds, increasing the organic component will decrease retention. Small additions of modifiers like trifluoroacetic acid (TFA) (0.1%) can improve peak shape for basic compounds.

    • Gradient Elution: If isocratic elution fails to resolve the peaks within a reasonable time, develop a linear gradient (e.g., 20% to 80% Acetonitrile over 20 minutes).

  • Data Analysis & d.e. Calculation:

    • Integrate the peak areas for each diastereomer (Area₁ and Area₂).

    • Calculate the percentage of each diastereomer:

      • %DA₁ = [Area₁ / (Area₁ + Area₂)] * 100

      • %DA₂ = [Area₂ / (Area₁ + Area₂)] * 100

    • Calculate the diastereomeric excess:

      • d.e. (%) = |%DA₁ - %DA₂|

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis SamplePrep Sample Preparation (1 mg/mL, Filter) Screen Initial Screening (Isocratic) SamplePrep->Screen ColumnSelect Column Selection (e.g., C18) ColumnSelect->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Optimize Optimize Mobile Phase & Gradient Optimize->Screen Re-run CheckRes->Optimize No Integrate Integrate Peak Areas CheckRes->Integrate Yes Calculate Calculate d.e. Integrate->Calculate Validate Method Validation Calculate->Validate GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing CheckVol Analyte Volatile? Derivatize Derivatization CheckVol->Derivatize No Dissolve Dissolve in Solvent CheckVol->Dissolve Yes Derivatize->Dissolve Inject Inject into GC Dissolve->Inject TempProg Temperature Program Inject->TempProg Detect Detection (FID/MS) TempProg->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate d.e. Integrate->Calculate NMR_Logic Mix Diastereomeric Mixture in Solution NMR Acquire ¹H NMR Spectrum Mix->NMR Signals Distinct NMR Signals (Different Chemical Environments) NMR->Signals Integrate Integrate Signal Areas (Area ∝ Molar Ratio) Signals->Integrate DE Calculate d.e. Integrate->DE

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-4-Phenyl-3-propionyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as the chiral auxiliary (S)-4-Phenyl-3-propionyloxazolidin-2-one, demand meticulous attention to detail. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before any disposal process begins, a thorough understanding of the compound's hazards is paramount. This compound and its parent compound, (S)-4-Phenyl-2-oxazolidinone, are classified as harmful if swallowed.[1][2] While some safety data sheets (SDS) for related compounds may not classify them as hazardous under OSHA's 2012 standard, it is prudent to handle them with care, assuming potential for irritation upon contact with skin or eyes.[3][4]

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[1][2]

  • Skin and Eye Irritation: May cause irritation upon contact.[4][5]

  • Environmental: Specific ecological impact data is largely unavailable, but release into the environment should always be avoided.[1][5]

This initial assessment dictates the minimum personal protective equipment (PPE) required and informs the segregation of waste streams.

Personal Protective Equipment (PPE) and Handling Precautions

Adherence to proper PPE protocols is the first line of defense against chemical exposure. When handling this compound, whether in pure form or in solution, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4]

  • Protective Clothing: A laboratory coat or apron is required to prevent skin contact.[3][6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5][7]

Segregation and Collection of Waste

Proper waste segregation at the point of generation is a cornerstone of safe and compliant laboratory practice. This prevents dangerous chemical reactions and facilitates correct disposal by your institution's Environmental Health and Safety (EHS) office or licensed waste contractor.

Waste Streams for this compound:

Waste TypeDescriptionCollection Container
Solid Waste Unused or expired pure this compound, or grossly contaminated solids (e.g., spill cleanup materials).Labeled, sealed, and chemically compatible container (e.g., High-Density Polyethylene - HDPE). Mark with "Hazardous Waste."[8]
Contaminated Labware Empty containers, pipette tips, gloves, and weighing papers with trace amounts of residue.Labeled solid waste container, separate from non-hazardous lab trash.
Liquid Waste Solutions containing this compound, including reaction mixtures and solvent rinses.Labeled, sealed, and chemically compatible liquid waste container (e.g., HDPE carboy). Mark with "Hazardous Waste" and list all chemical constituents.[8]

Causality: High-density polyethylene (HDPE) is recommended for waste containers due to its excellent chemical resistance to a wide range of organic compounds, acids, and bases, ensuring the integrity of the container during accumulation and storage.[7][9][10]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound and its associated waste.

Step 1: Decontamination of "Empty" Containers The term "empty" is defined by the Resource Conservation and Recovery Act (RCRA). For a container to be considered "RCRA empty," all possible material must be removed by normal means.

  • Remove Bulk Material: Scrape out any remaining solid material and dispose of it as solid chemical waste.

  • Solvent Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[11] Do not empty this rinsate down the drain.[5]

  • Final Disposal: The triple-rinsed, air-dried container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policy.

Step 2: Disposal of Unused or Expired Solid Chemical

  • Containment: Place the original container with the unused chemical into a secondary containment vessel (e.g., a labeled Ziploc bag or overpack drum).

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards. Affix a "Hazardous Waste" label provided by your EHS department.[8]

  • Storage: Store the container in a designated satellite accumulation area (SAA) until it is collected by trained EHS personnel. The SAA must be at or near the point of generation and under the control of the lab operator.[12]

Step 3: Disposal of Contaminated Materials

  • Collection: Place items with trace contamination, such as gloves, weighing paper, and contaminated bench paper, into a designated, lined solid waste container.

  • Labeling: Clearly label the container "Hazardous Waste" and list the chemical contaminants.

  • Closure: Keep the container closed except when adding waste.[8]

Step 4: Disposal of Liquid Waste

  • Waste Stream Compatibility: Ensure that any liquid waste containing this compound is compatible with other chemicals being added to the same waste container. Avoid mixing with strong oxidizing agents.[3][6]

  • Container and Labeling: Use a designated, sealable liquid waste container. Maintain an accurate log of all constituents and their approximate percentages on the hazardous waste label.

  • Storage: Store the sealed container in secondary containment within a designated satellite accumulation area, away from drains and sources of ignition.

Below is a decision-making workflow for the disposal process.

G cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_process Disposal Process cluster_end Final Disposition start This compound Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Waste Container (HDPE) is_solid->solid_waste Yes (Pure chemical, spill debris) is_labware Contaminated Labware/PPE? is_liquid->is_labware No liquid_waste Collect in Labeled Liquid Waste Container (HDPE Carboy) is_liquid->liquid_waste Yes (Solutions, reaction mixtures) is_labware->solid_waste No (Gloves, wipes, etc.) decon Decontaminate (Triple Rinse) is_labware->decon Yes (Empty containers, glassware) saa Store in Satellite Accumulation Area (SAA) for EHS Pickup solid_waste->saa liquid_waste->saa rinsate Collect Rinsate as Liquid Hazardous Waste decon->rinsate disposal Dispose of rinsed item per institutional policy decon->disposal rinsate->liquid_waste

Caption: Disposal decision workflow for this compound waste streams.

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic laboratories may operate under specific regulations, such as Subpart K of 40 CFR 262, which provides alternative, more flexible standards for managing hazardous waste at eligible institutions.[12][14] It is crucial to consult your institution's EHS department, as they will provide specific guidance based on federal, state, and local regulations.[6][15]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep or scoop the material into a designated hazardous waste container.[3][15]

    • Clean the spill area thoroughly. All cleanup materials are considered hazardous waste.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][15]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

By adhering to these rigorous, well-documented procedures, we uphold our professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem.

References

Mastering the Safe Handling of (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed firsthand the pivotal role of chiral auxiliaries like (S)-4-Phenyl-3-propionyloxazolidin-2-one in advancing stereoselective synthesis. Their power in creating complex, enantiomerically pure molecules is matched by the need for meticulous handling to ensure both the integrity of the experiment and, more importantly, the safety of the researcher. This guide moves beyond mere checklists to provide a framework of understanding, enabling you to work with this compound confidently and safely.

Understanding the Compound: A Foundation for Safety

This compound is a crystalline solid widely used as a chiral auxiliary in asymmetric synthesis.[1][2] Its structure allows for the diastereoselective functionalization of the propionyl group, a cornerstone of modern synthetic organic chemistry. While not acutely toxic, it is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, our safety protocols are designed to minimize all potential routes of exposure—ingestion, inhalation, and skin contact.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating risk. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[3][4]Protects against accidental splashes of solvents used with the compound and airborne dust particles.
Hand Protection Nitrile or neoprene gloves.[4]Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or for prolonged periods.
Body Protection A clean, buttoned lab coat.Prevents contamination of personal clothing.
Respiratory Protection Generally not required under normal use with adequate ventilation.[3][5]A dust mask or respirator may be necessary if there is a risk of generating significant airborne dust.

It is imperative to inspect all PPE for integrity before each use. Any damaged items, particularly gloves, must be replaced immediately.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to be a self-validating system, where each step logically follows the last to ensure a controlled and safe workflow.

Preparation and Pre-Handling Checklist
  • Designated Workspace: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) and waste containers are within easy reach inside the fume hood.

  • Verify Chemical Identity: Always double-check the label of the container to confirm you have the correct chemical.

  • PPE Donning: Put on all required PPE as outlined in the table above.

Weighing and Handling Procedure
  • Minimize Dust Formation: Handle the solid gently to avoid creating airborne dust.[3][5] If the compound is finely powdered, consider using a spatula that minimizes aerosolization.

  • Weighing: Tare a clean, dry weighing paper or container on the balance. Carefully transfer the desired amount of the compound using a clean spatula.

  • Transfer: Once the desired amount is weighed, carefully transfer it to the reaction vessel. If any solid is spilled, it should be cleaned up immediately following the spill procedure outlined below.

  • Closure: Securely close the container of this compound immediately after use to prevent contamination and accidental spills.[3]

Post-Handling Procedures
  • Decontamination: Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) and wipe dry.

  • PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Gloves should be removed last and disposed of properly.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[3][4]

To visualize this workflow, the following diagram illustrates the key stages of safe handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Designate Workspace & Gather Materials Verify Verify Chemical Prep->Verify Don_PPE Don PPE Verify->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Close Close Container Transfer->Close Decon Decontaminate Workspace Close->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: A streamlined workflow for the safe handling of this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All solid waste contaminated with this compound, including used weighing paper, gloves, and any spilled material, should be placed in a clearly labeled, dedicated hazardous waste container.[3]

  • Solvent Waste: Any solutions containing this compound should be disposed of in a designated halogenated or non-halogenated solvent waste container, depending on the solvent used.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Consult Regulations: Always adhere to your institution's specific hazardous waste disposal procedures, as well as local, state, and federal regulations.[4]

Emergency Procedures: Preparedness is Key

Spills:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[3][5] Clean the area with an appropriate solvent.

  • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.

  • Ingestion: If swallowed, rinse your mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly harness the synthetic power of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-Phenyl-3-propionyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(S)-4-Phenyl-3-propionyloxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.